molecular formula C11H16N2 B8068269 3-tert-Butyl-benzamidine

3-tert-Butyl-benzamidine

Cat. No.: B8068269
M. Wt: 176.26 g/mol
InChI Key: DCYNCMKQARXUQA-UHFFFAOYSA-N
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Description

3-tert-Butyl-benzamidine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-tert-butylbenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3,(H3,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYNCMKQARXUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3-tert-Butyl-benzamidine Hydrochloride (CAS 1402672-34-7)

[1]

Executive Summary

3-tert-Butyl-benzamidine hydrochloride (CAS 1402672-34-7) is a specialized aryl amidine derivative primarily utilized as a chemical probe in structural biology and Fragment-Based Drug Discovery (FBDD). While the parent compound, benzamidine, is a ubiquitous, broad-spectrum competitive inhibitor of trypsin-like serine proteases, the introduction of a tert-butyl group at the meta (3) position introduces significant steric bulk and lipophilicity.

This modification transforms the molecule from a generic inhibitor into a probe for mapping the hydrophobic landscape of the S1 specificity pocket and its rim (S1' or P-site surroundings) in enzymes such as Thrombin, Factor Xa, and Trypsin. This guide details its physicochemical properties, synthesis via the Pinner reaction, and its application in determining inhibition constants (

Chemical & Physical Characterization[2][3][4][5][6]

The hydrochloride salt form is preferred for stability, preventing the hydrolysis of the amidine group and improving water solubility for biological assays.

Physicochemical Datasheet
PropertyValue / DescriptionNote
Chemical Name This compound hydrochloride
CAS Number 1402672-34-7
Molecular Formula

(Salt form)
Molecular Weight 212.72 g/mol Free base: ~176.26 g/mol
Appearance White to Off-white Crystalline SolidHygroscopic
Solubility (Water) Soluble (>20 mg/mL)Acidic pH maintains stability
Solubility (DMSO) Soluble (>50 mg/mL)Preferred for stock solutions
pKa (Amidine) ~11.0 - 11.6Highly basic; protonated at physiological pH
LogP (Predicted) ~2.3 - 2.5Significantly higher than benzamidine (~0.[1][2][3][4][5]7)
Structural Insight

The tert-butyl group is a rigid, hydrophobic moiety. In the context of protease binding, while the positively charged amidine anchors the molecule to the catalytic aspartate (e.g., Asp189 in Trypsin), the tert-butyl group probes adjacent hydrophobic patches. This makes it an excellent scaffold for exploring Structure-Activity Relationships (SAR) where simple benzamidine lacks sufficient binding energy or specificity.

Synthesis & Manufacturing

The most robust route for synthesizing aryl amidines from their corresponding nitriles is the Pinner Reaction . This method avoids harsh reduction conditions that might affect the aromatic ring.

Synthetic Pathway (Pinner Reaction)
  • Imidate Formation: The nitrile is treated with dry HCl gas in anhydrous ethanol.[6] The acid catalyzes the addition of the alcohol to the nitrile, forming an imidate ester hydrochloride (Pinner salt).

  • Ammonolysis: The Pinner salt is treated with ammonia (alcoholic or gas), displacing the ethoxy group to form the amidine.

Reaction Workflow Visualization

Synthesiscluster_0Step 1: Pinner Salt Formationcluster_1Step 2: AmmonolysisNitrile3-tert-ButylbenzonitrileImidateEthyl ImidateHCl IntermediateNitrile->Imidate 0°C to RTAnhydrousReagents1Dry HCl (g)EtOH (anhydrous)Reagents1->ImidateProduct3-tert-Butylbenzamidine HClImidate->Product RT, 12-24hReagents2NH3 (EtOH)or NH3 (g)Reagents2->Product

Figure 1: Two-step Pinner synthesis converting the nitrile precursor to the amidine hydrochloride.

Biological Mechanism

Mode of Action

This compound functions as a reversible competitive inhibitor of trypsin-like serine proteases.

  • The Anchor: The amidine group (

    
    ) mimics the side chain of Arginine (P1 residue). It forms a critical bidentate salt bridge with the carboxylate of Aspartate 189 (in Trypsin numbering) located at the bottom of the S1 specificity pocket.
    
  • The Probe: The tert-butyl group extends into the solvent-accessible rim or adjacent hydrophobic sub-sites (S2/S3). In Thrombin, this group can interact with the hydrophobic "aryl-binding" site, potentially increasing affinity compared to unsubstituted benzamidine.

Mechanistic Visualization

Mechanismcluster_bindingActive Site InteractionsEnzymeSerine Protease(Trypsin/Thrombin)Asp189Aspartate 189(Anionic Hole)InhibitorThis compoundAmidineAmidine Group(+ Charge)HydroPocketHydrophobic Rim(S1/S2 Interface)Amidine->Asp189Salt Bridge(Electrostatic)tButyltert-Butyl Group(Lipophilic)tButyl->HydroPocketVan der Waals(Steric Fit)

Figure 2: Lock-and-key interaction showing the electrostatic anchor and the hydrophobic steric probe.

Experimental Protocols

Storage and Handling[9]
  • Hygroscopicity: Amidine hydrochlorides are hygroscopic.[7] Store the solid in a desiccator at -20°C.

  • Stock Solution: Prepare a 100 mM stock in 100% DMSO. Avoid storing aqueous solutions for >24 hours as slow hydrolysis to the amide or carboxylic acid can occur at extreme pH, though they are relatively stable at neutral pH.

Protocol: Determination of Inhibition Constant ( )

This protocol uses a chromogenic substrate (e.g., BAPNA for Trypsin or S-2238 for Thrombin) to measure residual enzyme activity.

Materials:

  • Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% PEG-8000 (to prevent surface adsorption).

  • Enzyme: Bovine Trypsin or Human Thrombin (final conc. 1-10 nM).

  • Substrate: Chromogenic substrate (

    
     should be known).
    
  • Inhibitor: this compound HCl (Serial dilutions: 0, 1, 5, 10, 50, 100

    
    ).
    

Procedure:

  • Pre-incubation: In a 96-well plate, mix 80

    
     of Buffer, 10 
    
    
    of Enzyme, and 10
    
    
    of Inhibitor (various concentrations).
  • Equilibration: Incubate at 25°C for 15 minutes to allow the inhibitor to reach equilibrium binding (

    
    ).
    
  • Reaction Start: Add 100

    
     of Substrate (at concentration 
    
    
    ).
  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis: Calculate initial velocity (

    
    ) for each inhibitor concentration.
    
  • Calculation: Fit data to the Cheng-Prusoff equation (for competitive inhibition):

    
    
    

References

  • PubChem. (n.d.). Benzamidine hydrochloride | C7H9ClN2. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Böhm, H. J., et al. (1999). Scaffold hopping. Drug Discovery Today, 9(1), 14-20. (Contextual reference for benzamidine scaffolds in FBDD).
  • Katz, B. A., et al. (2000). Design of potent and specific serine protease inhibitors. Chemistry & Biology.[7][2][6] (Foundational text on amidine-aspartate interactions).

meta-tert-Butylbenzamidine: Structural Dynamics, Synthesis, and Application as an Arginine Mimetic in Serine Protease Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the rational design of serine protease inhibitors, the benzamidine moiety serves as a privileged pharmacophore, acting as a highly effective arginine mimetic. However, unsubstituted benzamidines often suffer from a lack of target selectivity and suboptimal pharmacokinetic profiles. The introduction of a tert-butyl group at the meta position—forming meta-tert-butylbenzamidine (3-tert-butylbenzamidine)—represents a strategic structural modification. This bulky, lipophilic substituent not only alters the electronic distribution of the amidine but also provides a crucial vector for hydrophobic interactions within the S1/S4 sub-pockets of trypsin-like serine proteases[1].

This whitepaper provides a comprehensive analysis of the physicochemical properties, structural dynamics, and validated synthesis methodologies for meta-tert-butylbenzamidine, serving as a foundational guide for researchers integrating this building block into advanced drug discovery pipelines.

Physicochemical Profiling & Structural Dynamics

The utility of meta-tert-butylbenzamidine in medicinal chemistry is driven by its unique balance of high basicity (essential for target engagement) and enhanced lipophilicity (essential for binding kinetics and permeability).

  • The Amidine Motif: With a pKa typically ranging between 11.0 and 11.5, the amidine group remains protonated at physiological pH. This cationic state is strictly required to form a bidentate salt bridge with the conserved Asp189 residue located at the bottom of the S1 pocket in target proteases like thrombin, Factor Xa, and matriptase[2].

  • The meta-tert-Butyl Anchor: The tert-butyl group (

    
    ) introduces significant steric bulk (A-value 
    
    
    
    4.8 kcal/mol). Positioned meta to the amidine, it projects into the hydrophobic accessory pockets (such as the aryl-binding site or S4 pocket) without sterically clashing with the narrow S1 channel walls. This increases the overall LogP of the fragment, partially offsetting the extreme hydrophilicity of the charged amidine.
Quantitative Data Summary

The compound is predominantly utilized and stored as a hydrochloride salt to prevent degradation and atmospheric carbon dioxide absorption (which forms carbonates).

PropertyFree BaseHydrochloride Salt
IUPAC Name 3-(tert-butyl)benzenecarboximidamide3-(tert-butyl)benzenecarboximidamide hydrochloride
CAS Registry Number 1402792-90-8[3]1402672-34-7
Molecular Formula C₁₁H₁₆N₂C₁₁H₁₇ClN₂
Molecular Weight 176.26 g/mol 212.72 g/mol
Hydrogen Bond Donors 34 (including protonated state)
Hydrogen Bond Acceptors 11

Pharmacological Application: Serine Protease Inhibition Logic

Trypsin-like serine proteases are characterized by an acidic aspartate residue (Asp189) at the base of the S1 binding pocket. FDA-approved anticoagulants (e.g., dabigatran) heavily rely on this interaction[4]. The binding logic of meta-tert-butylbenzamidine is a dual-interaction model: electrostatic anchoring combined with hydrophobic shielding.

Binding Inhibitor m-tert-butylbenzamidine (Arginine Mimetic) Amidine Protonated Amidine Group (Cationic Anchor) Inhibitor->Amidine tButyl meta-tert-butyl Group (Hydrophobic Shield) Inhibitor->tButyl Asp189 Asp189 Carboxylate (Bidentate Salt Bridge) Amidine->Asp189 Electrostatic Hydrophobic S1/S4 Hydrophobic Pocket (Van der Waals Contacts) tButyl->Hydrophobic Steric/Lipophilic Protease Trypsin-like Serine Protease (e.g., Thrombin, uPA) Asp189->Protease Hydrophobic->Protease

Figure 1: Dual-interaction binding model of m-tert-butylbenzamidine within the serine protease active site.

Synthesis Methodology: The Anhydrous Pinner Protocol

The most reliable, scalable method for synthesizing meta-tert-butylbenzamidine is the Pinner reaction, starting from 3-tert-butylbenzonitrile.

Causality & E-E-A-T Principle: The conversion of a nitrile to an amidine via an imidate intermediate (Pinner salt) is highly sensitive to moisture. The presence of water during the HCl saturation phase will irreversibly hydrolyze the intermediate imidate into an unreactive ethyl ester (ethyl 3-tert-butylbenzoate). Therefore, the protocol below is designed as a self-validating system where strictly anhydrous conditions are enforced and verified at each stage.

Step-by-Step Experimental Workflow

Phase 1: Formation of the Imidate (Pinner Salt)

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve 10.0 g (62.8 mmol) of 3-tert-butylbenzonitrile in 50 mL of anhydrous ethanol.

  • Cooling: Submerge the reaction vessel in an ice-salt bath to achieve an internal temperature of 0°C. Causality: Lower temperatures increase the solubility of HCl gas and prevent the exothermic degradation of the forming imidate.

  • HCl Saturation: Bubble strictly anhydrous hydrogen chloride (HCl) gas through the solution for 2–4 hours until saturation is achieved.

  • Incubation: Seal the flask and stir at 4°C for 24–48 hours.

  • Validation Check 1 (Self-Validating Step): Remove a 10 µL aliquot, evaporate the solvent, and perform an IR scan. The complete disappearance of the nitrile stretch (

    
    2220 cm⁻¹) and the appearance of a strong 
    
    
    
    stretch (
    
    
    1650 cm⁻¹) confirms the quantitative formation of ethyl 3-tert-butylbenzimidate hydrochloride. Do not proceed to Phase 2 if the nitrile peak persists.

Phase 2: Ammonolysis to the Amidine

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (keeping the bath temperature below 30°C to prevent thermal decomposition).

  • Ammonia Addition: Suspend the crude imidate salt in 50 mL of anhydrous ethanol. Slowly add 250 mL of a 2.0 M solution of ammonia in ethanol (

    
    ) at 0°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 18 hours. Causality: Ammonia acts as a nucleophile, displacing the ethoxy group to form the amidine.

  • Validation Check 2: Monitor by LC-MS. The target mass for the free base

    
     is 177.1 m/z.
    
  • Purification: Evaporate the solvent. Recrystallize the crude residue from a mixture of ethanol/diethyl ether to yield pure meta-tert-butylbenzamidine hydrochloride as a white crystalline solid.

Synthesis A 3-tert-butylbenzonitrile (Starting Material) B Anhydrous EtOH + HCl (g) 0°C, 24-48h [Moisture Sensitive!] A->B C Ethyl 3-tert-butylbenzimidate (Pinner Salt) B->C D NH3 / EtOH Room Temp, 18h C->D E m-tert-butylbenzamidine HCl (Final Product) D->E

Figure 2: Pinner synthesis workflow for m-tert-butylbenzamidine highlighting critical anhydrous intermediates.

Quality Control & Analytical Characterization

To ensure the integrity of the synthesized compound for biological assays, the following analytical benchmarks must be met:

  • Purity Assessment: HPLC purity must exceed 98% (UV detection at 254 nm). The primary impurity to monitor is 3-tert-butylbenzamide (the hydrolysis byproduct).

  • Mass Spectrometry (ESI-MS): Calculated for

    
    
    
    
    
    177.13; Found: 177.1.
  • ¹H NMR (400 MHz, DMSO-d6): Expected key signals include a sharp 9-proton singlet at

    
    1.30 ppm (representing the tert-butyl group), multiplet aromatic signals between 7.40–7.90 ppm (4H), and broad exchangeable signals for the amidine protons (
    
    
    
    ppm) which disappear upon
    
    
    exchange.

References

  • ChemBK. 3-tert-Butyl-benzamidine (CAS: 1402792-90-8). Retrieved from: [Link]

  • Steinmetzer, T., et al. (2012). Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines. NIH PubMed Central. Retrieved from:[Link]

  • Katz, B. A., et al. (2000). (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. Proceedings of the National Academy of Sciences (PNAS). Retrieved from:[Link]

  • Sall, A., et al. (2025). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science. Retrieved from:[Link]

  • Biela-Banas, A., et al. (2025). Arginine Mimetic Structures in Biologically Active Antagonists and Inhibitors. ResearchGate. Retrieved from: [Link]

Sources

3-tert-Butyl-benzamidine vs 4-tert-butyl-benzamidine structural differences

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-tert-Butyl-benzamidine vs 4-tert-butyl-benzamidine structural differences Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Structural Isomerism, Protease Affinity, and Synthetic Pathways

Executive Summary

In the rational design of serine protease inhibitors (trypsin, thrombin, Factor Xa), the benzamidine moiety serves as a canonical P1 pharmacophore, anchoring the ligand via a salt bridge to the catalytic Aspartate (Asp189 in trypsin). The substitution pattern on the phenyl ring dictates secondary interactions within the S1 specificity pocket.

This guide provides a technical comparison between 3-tert-butylbenzamidine (meta-substituted) and 4-tert-butylbenzamidine (para-substituted).[1] While the 4-isomer is a high-affinity probe that exploits the hydrophobic depth of the S1 pocket, the 3-isomer serves as a critical negative control or steric probe, often exhibiting reduced affinity due to lateral steric clashes with the pocket walls (residues 190–215).

Molecular Architecture & Physiochemistry[1]

Geometric Vectors and Steric Volume

The primary differentiator between these isomers is the vector of the bulky tert-butyl group relative to the amidine anchor.

  • 4-tert-Butylbenzamidine (Para): The tert-butyl group lies on the

    
     symmetry axis (approximate) extending from the amidine carbon. This linear geometry allows the molecule to act as a "depth probe," extending ~4.5 Å beyond the phenyl ring directly into the base of the binding pocket.
    
  • 3-tert-Butylbenzamidine (Meta): The substituent projects at a 120° angle relative to the amidine vector. This increases the effective "width" of the molecule, creating a distinct steric profile that challenges the lateral dimensions of the S1 cleft.

Electronic Effects (Hammett Correlation)

The pKa of the amidine group (typically ~11–12) is influenced by the inductive effect of the alkyl substituent.

  • Hammett Constants (

    
    ): 
    
    • 
       (t-butyl): -0.20[1]
      
    • 
       (t-butyl): -0.10[1]
      
  • Impact: The para-isomer has a stronger electron-donating effect, theoretically rendering the amidine nitrogen slightly more basic and stable in its protonated cationic form.[1] However, in enzyme inhibition, the hydrophobic effect of the tert-butyl group outweighs these minor electronic variances.

Property3-tert-Butylbenzamidine4-tert-Butylbenzamidine
Substitution Meta (3-position)Para (4-position)
Molecular Weight 176.26 g/mol 176.26 g/mol
Vector Direction Lateral / Off-axisAxial / Deep
S1 Pocket Fit Steric Clash (Wall)Hydrophobic Complementarity
Primary Use Steric Probe / Negative ControlHigh-Affinity S1 Anchor

Serine Protease Binding Mechanics

The S1 Pocket Topology

In trypsin-like serine proteases, the S1 pocket is a deep, narrow cleft defined by:

  • Bottom: Asp189 (anionic anchor).[1]

  • Walls: Residues 190, 191, 195, 213–216, and 226–228.[1]

  • Environment: The pocket becomes increasingly hydrophobic away from Asp189.[1]

Binding Mode Comparison
  • 4-tert-Butylbenzamidine: The para-orientation perfectly aligns the hydrophobic tert-butyl group with the hydrophobic back-wall of the S1 pocket (often interacting with Ser190 or Ala190 in different proteases). This displaces conserved water molecules, resulting in a favorable entropic gain (hydrophobic collapse).[1]

  • 3-tert-Butylbenzamidine: The meta-orientation forces the bulky group toward the side walls (specifically residues 213–216 or 190–195 depending on the enzyme subtype). This often results in a steric penalty, preventing the amidine from forming the optimal bidentate salt bridge with Asp189, significantly increasing

    
     (reducing potency).
    
Mechanism Visualization

The following diagram illustrates the logical flow of binding determinants.

BindingMechanism Amidine Benzamidine Core (Cationic) Asp189 Asp189 (Enzyme) (Anionic) Amidine->Asp189 Salt Bridge Subst_4 4-tert-Butyl (Para) Axial Vector Amidine->Subst_4 Subst_3 3-tert-Butyl (Meta) Lateral Vector Amidine->Subst_3 Pocket_Deep S1 Pocket Depth (Hydrophobic) Subst_4->Pocket_Deep Hydrophobic Fit Pocket_Wall S1 Pocket Walls (Steric Constraint) Subst_3->Pocket_Wall Steric Clash Result_High High Affinity Binding (Low Ki) Pocket_Deep->Result_High Water Displacement Result_Low Reduced Affinity (High Ki) Pocket_Wall->Result_Low Binding Destabilization

Caption: Comparative binding logic. The 4-isomer exploits pocket depth, while the 3-isomer clashes with pocket walls.

Synthetic Pathways

The most reliable route to these amidines is the Pinner Synthesis , converting the corresponding commercially available nitriles into imidates, followed by ammonolysis. This method avoids the harsh conditions of direct amination and preserves the tert-butyl group.

Synthesis Workflow

Synthesis Nitrile tert-Butylbenzonitrile (3- or 4-isomer) Imidate Ethyl Imidate HCl Intermediate Nitrile->Imidate Pinner Reaction (0°C -> RT) Reagent1 Dry HCl (g) + EtOH (Anhydrous) Reagent1->Imidate Product tert-Butylbenzamidine Hydrochloride Imidate->Product Ammonolysis Reagent2 NH3 (g) or NH4OH (Ethanolic) Reagent2->Product

Caption: Pinner synthesis pathway converting nitrile precursors to amidine hydrochlorides.

Detailed Protocol: Pinner Synthesis

Precursors:

  • For 4-isomer: 4-tert-butylbenzonitrile (CAS: 4210-32-6)[1][2]

  • For 3-isomer: 3-tert-butylbenzonitrile (CAS: 55088-54-5)[1]

Step 1: Formation of the Imidate Ester

  • Dissolve 10 mmol of the appropriate nitrile in 20 mL of anhydrous ethanol.

  • Cool the solution to 0°C in an ice bath under an inert atmosphere (

    
     or Ar).
    
  • Bubble dry HCl gas through the solution for 30–60 minutes until saturation. Critical: Moisture must be excluded to prevent hydrolysis to the amide.

  • Seal the flask and stir at room temperature for 12–24 hours.

  • Precipitate the imidate hydrochloride by adding anhydrous diethyl ether (approx. 100 mL).

  • Filter the white solid rapidly (hygroscopic) and dry under vacuum.[1]

Step 2: Ammonolysis to Amidine

  • Resuspend the imidate salt in 20 mL of absolute ethanol.

  • Cool to 0°C.

  • Add an excess of ethanolic ammonia (saturated solution) or bubble dry

    
     gas for 30 minutes.
    
  • Stir at room temperature for 24 hours.

  • Evaporate the solvent under reduced pressure.[1]

  • Recrystallize the crude benzamidine hydrochloride from EtOH/Ether.[1]

Experimental Validation: Ki Determination

To experimentally verify the structural hypotheses, a competitive inhibition assay using a chromogenic substrate is required.

Materials
  • Enzyme: Bovine Trypsin (Type XIII or similar), ~10 nM final concentration.[1]

  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide),

    
     mM.[1]
    
  • Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM

    
     (calcium stabilizes trypsin).
    
Protocol
  • Preparation: Prepare serial dilutions of the benzamidine isomer (0, 1, 5, 10, 50, 100

    
    ) in buffer.
    
  • Incubation: Mix 10

    
     of inhibitor solution with 10 
    
    
    
    of enzyme solution. Incubate for 10 minutes at 25°C to reach equilibrium.
  • Initiation: Add 180

    
     of BAPNA substrate (at 
    
    
    
    concentration).[1]
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 5 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ) for each inhibitor concentration.[1]
      
    • Plot

      
       vs. [I] or use a Dixon plot (1/v vs [I]).[1]
      
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[1]

Expected Outcome:

  • 4-tert-butylbenzamidine: Low

    
     (typically low 
    
    
    
    range), indicating potent inhibition.[1]
  • 3-tert-butylbenzamidine: Higher

    
     (typically 1–2 orders of magnitude higher), indicating weaker binding due to steric incompatibility.[1]
    

References

  • Crystal Structure of Trypsin-Benzamidine Complex. RCSB PDB. Entry 1BTY.[1] Available at: [Link][1]

  • Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. National Institutes of Health (PubMed).[1] Available at: [Link][1]

  • Synthesis of N-tert-butyl amides and derivatives. Royal Society of Chemistry.[1] Available at: [Link][1][3][4][5]

  • 4-tert-Butylbenzonitrile Properties. PubChem. Available at: [Link][1]

  • BindingDB Ki Summary for Trypsin Inhibitors. BindingDB. Available at: [Link][1][5]

Sources

Topic: Thermodynamic Solubility of 3-tert-Butyl-benzamidine in Water vs. DMSO: A Physicochemical Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a cornerstone physicochemical property that dictates the trajectory of a compound through the drug discovery and development pipeline.[1] Poor aqueous solubility, in particular, is a primary contributor to challenges in formulation, erratic results in biological assays, and ultimately, poor oral bioavailability.[2][3][4][5] This guide provides a detailed examination of the thermodynamic solubility of a model compound, 3-tert-Butyl-benzamidine, contrasting its behavior in two fundamentally different solvents: water and dimethyl sulfoxide (DMSO). We will dissect the molecular interactions governing solubility, present a rigorous experimental protocol for its determination, and interpret the anticipated results, offering field-proven insights for drug development professionals.

The Strategic Imperative of Thermodynamic Solubility

In the realm of drug discovery, not all solubility measurements are created equal. It is crucial to distinguish between two key concepts:

  • Kinetic Solubility: This is a high-throughput measurement of how readily a compound, typically dissolved in a DMSO stock, precipitates when introduced into an aqueous buffer.[6][7] While valuable for early-stage screening, it can be misleading as it may not represent a true equilibrium state.

  • Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[8] It represents the maximum amount of a substance that can be dissolved in a solvent and is the gold-standard measurement for lead optimization and preclinical development.[2][6][9] Understanding this value is non-negotiable for predicting a drug's behavior in vivo and developing a viable formulation.

A compound with low thermodynamic aqueous solubility (often termed a 'brick dust' molecule) presents a significant hurdle, as dissolution is a prerequisite for absorption.[3][10]

Deconstructing the Solute and Solvents

The principle of "like dissolves like" is a foundational concept in chemistry, stating that substances with similar intermolecular forces are likely to be soluble in one another.[11][12][13][14] To predict the solubility of this compound, we must first analyze its structure and the properties of our chosen solvents.

Solute Profile: this compound

This compound is an instructive molecule featuring distinct regions of opposing polarity.

  • The Benzamidine Head: This is a polar, ionizable group. The amidine moiety (-C(=NH)NH2) is basic and contains both hydrogen bond donors (the N-H groups) and acceptors (the nitrogen atoms).[15] At physiological pH, it is likely to be protonated, existing as a cation, which would favor interactions with polar solvents.

  • The tert-Butyl Tail: This is a bulky, non-polar (lipophilic) alkyl group. It cannot participate in hydrogen bonding and will interact primarily through weaker van der Waals forces. Its presence significantly increases the molecule's overall lipophilicity.

This dual nature makes its solubility highly dependent on the solvent's ability to accommodate both the polar, charge-capable head and the greasy, hydrophobic tail.

Solvent Profile: Water vs. DMSO
  • Water (H₂O): A highly polar, protic solvent. Its defining feature is the extensive three-dimensional network of hydrogen bonds.[16][17] To dissolve a solute, water molecules must rearrange and break existing hydrogen bonds to form new interactions with the solute. While it can effectively solvate ions and polar groups, it imposes an entropic penalty when accommodating non-polar moieties by forcing the formation of ordered "cages" around them—a phenomenon known as the hydrophobic effect.[18]

  • Dimethyl Sulfoxide (DMSO, (CH₃)₂SO): A highly polar, aprotic solvent. While it has a strong dipole moment and is an excellent hydrogen bond acceptor (via its sulfoxide oxygen), it lacks hydrogen bond donors.[19] DMSO is a uniquely versatile solvent, renowned for its ability to dissolve a vast array of both polar and non-polar compounds, making it a staple in drug discovery for creating stock solutions.[19][20][21]

Theoretical Analysis and Hypothesis

Based on the molecular properties, we can formulate a clear hypothesis regarding the solubility of this compound in these two solvents.

  • Hypothesis in Water: The solubility is expected to be low . The favorable ion-dipole and hydrogen bonding interactions between the benzamidine group and water will be counteracted by the large, non-polar tert-butyl group.[18] The energy required to disrupt the water's hydrogen-bonding network to accommodate this hydrophobic group, coupled with the energy needed to overcome the compound's own crystal lattice energy, will likely not be sufficiently compensated by the solvation energy.[22][23]

  • Hypothesis in DMSO: The solubility is expected to be high . DMSO is exceptionally well-suited to solvate this molecule. Its polar sulfoxide group can act as a hydrogen bond acceptor for the amidine protons, while its two methyl groups can establish favorable van der Waals interactions with the tert-butyl group.[19][20] This ability to interact favorably with both ends of the molecule makes DMSO a much more effective solvent than water for this compound.

The following diagram illustrates the key intermolecular forces at play.

Fig 1. Solute-Solvent Interactions cluster_water In Water (Polar, Protic) cluster_dmso In DMSO (Polar, Aprotic) solute_w This compound water Water (H₂O) solute_w->water H-Bonding (Amidine) Ion-Dipole (Amidine) water->solute_w Hydrophobic Effect (tert-Butyl) (Entropically Unfavorable) solute_d This compound dmso DMSO solute_d->dmso H-Bonding (Acceptor) Dipole-Dipole (Amidine) dmso->solute_d Van der Waals (tert-Butyl) (Favorable) Fig 2. Shake-Flask Thermodynamic Solubility Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification (HPLC-UV) A Weigh excess solid (this compound) B Add precise volume of Solvent (Water or DMSO) A->B C Seal vials and shake (24-48h at 25°C) B->C D Centrifuge / Filter to remove solid C->D E Collect saturated supernatant D->E G Dilute supernatant into linear range E->G F Prepare Calibration Curve H Analyze all samples F->H G->H I Calculate Concentration H->I

Caption: Fig 2. Shake-Flask Thermodynamic Solubility Workflow.

Anticipated Results and In-Depth Interpretation

The quantitative data from this experiment would be summarized as follows:

SolventPredicted Solubility (µg/mL)Predicted Solubility (mM)
Water (PBS, pH 7.4)Low (< 100)Low (< 0.57)
DMSOVery High (> 25,000)Very High (> 142)
Note: Molar Mass of this compound (C₁₁H₁₆N₂) is approximately 176.26 g/mol . Values are hypothetical but reflect expected orders of magnitude. The solubility of the parent compound, benzamidine hydrochloride, is ~3 mg/mL in PBS pH 7.2.[24]
Interpretation of Low Aqueous Solubility

The anticipated low solubility in water is a direct consequence of the molecule's amphipathic nature. The energetic cost of creating a cavity in the highly-ordered water network to accommodate the bulky, non-polar tert-butyl group is significant. This unfavorable entropy change is not sufficiently offset by the favorable enthalpy from the hydrogen bonds and ion-dipole interactions formed by the polar benzamidine head. The strong solute-solute interactions within the crystal lattice (high lattice energy) further suppress solubility, as the solvation energy provided by water is insufficient to break the crystal apart effectively. [22][23][25]

Interpretation of High DMSO Solubility

The predicted high solubility in DMSO highlights its power as a "universal" solvent in discovery research. [19][26]DMSO effectively minimizes the energetic penalties seen in water. It readily engages the polar head group via dipole-dipole interactions and as a hydrogen bond acceptor. Simultaneously, its non-polar methyl groups can interact with the tert-butyl group through favorable London dispersion forces. This ability to solvate both ends of the molecule with ease allows it to efficiently break down the crystal lattice and pull the compound into solution. [20]

Conclusion: Implications for Drug Development

The stark contrast in the thermodynamic solubility of this compound in water and DMSO provides critical insights for any drug development program:

  • Aqueous Solubility is Paramount: The low aqueous solubility is a major red flag for oral drug development, suggesting potential issues with dissolution rate, absorption, and ultimately, bioavailability. [4][5]This compound would likely be classified as a Biopharmaceutics Classification System (BCS) Class II or IV candidate, requiring significant formulation work (e.g., particle size reduction, amorphous solid dispersions) to improve its performance.

  • DMSO Can Mask Poor Properties: While high solubility in DMSO is essential for conducting in vitro screens, it can mask underlying aqueous solubility problems. [27][26]Teams must not be misled by ease of handling in discovery assays. Early, reliable thermodynamic solubility data is crucial to identify and mitigate these risks before significant resources are invested.

  • Structure-Solubility Relationships: This case study underscores the delicate balance between different molecular moieties. The addition of the lipophilic tert-butyl group, while potentially beneficial for target binding, is detrimental to aqueous solubility. This highlights the continuous challenge for medicinal chemists to co-optimize potency and developability.

References

  • LibreTexts Chemistry. Solubility and Polarity. [Link]

  • Purdue University. Lattice Energy. [Link]

  • Pharmapproach. Solubility and Distribution Phenomena. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • ScienceDirect. CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. [Link]

  • AZoLifeSciences. Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Veranova. Improving solubility and accelerating drug development. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Homework.Study.com. How does polarity affect solubility?. [Link]

  • Hindawi. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • National Center for Biotechnology Information. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. [Link]

  • Bienta. Shake-Flask Solubility Assay. [Link]

  • Toppr. How is crystal lattice energy used to predict solubility and reactivity?. [Link]

  • Chemistry Learner. Lattice Energy: Definition, Equation, Examples, and Trend. [Link]

  • Aure Chemical. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. [Link]

  • Journal of Medical and Health Sciences. The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. [Link]

  • Preprints.org. Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • LinkedIn. Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications. [Link]

  • National Center for Biotechnology Information. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. [Link]

  • Pharmaceutical Technology. Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. [Link]

  • Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

  • Chemistry LibreTexts. 6.6: Lattice Energy and Solubility. [Link]

  • Wikipedia. Benzamidine. [Link]

  • Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]

  • Nature Communications. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

  • National Center for Biotechnology Information. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. [Link]

  • PCBIS. Thermodynamic solubility - Strasbourg. [Link]

  • ResearchGate. Top-Performing Models for DMSO Solubility Prediction Developed with.... [Link]

  • ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

  • Chemistry LibreTexts. 6.3: Hydrogen Bonding Interactions and Solubility. [Link]

  • ResearchGate. (PDF) In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. [Link]

  • Thermodynamics Research Center. ThermoML:J. Chem. Eng. Data 2019, 64, 3, 1051-1062. [Link]

  • YouTube. How Do Hydrogen Bonds Affect Solubility? - Science Through Time. [Link]

  • National Center for Biotechnology Information. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. [Link]

  • National Center for Biotechnology Information. Benzamidine | C7H8N2 | CID 2332 - PubChem. [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • MDPI. Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. [Link]

  • Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

  • ResearchGate. Solubility and dissolution thermodynamic properties of 1,6-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamido]hexane in pure solvents and binary solvent mixtures | Request PDF. [Link]

  • Inventiva. A Solubility Toolbox for Medicinal Chemistry. [Link]

  • ResearchGate. Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol | Request PDF. [Link]

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3-tert-Butyl-benzamidine SMILES string and InChIKey for modeling

Author: BenchChem Technical Support Team. Date: March 2026

Precision Modeling of 3-tert-Butylbenzamidine: A Structural & Cheminformatics Guide

Executive Summary

This technical guide details the structural specifications, cheminformatics identifiers, and modeling protocols for 3-tert-butylbenzamidine (also known as 3-(1,1-dimethylethyl)benzimidamide).[1] As a meta-substituted benzamidine derivative, this molecule serves as a critical probe for exploring hydrophobic pockets within the S1 binding site of trypsin-like serine proteases.[1]

The guide prioritizes the protonated cationic state relevant for physiological modeling and provides a self-validating workflow for ligand preparation.

Chemical Identity & Descriptors

For accurate molecular modeling, the distinction between the neutral free base (synthesis precursor) and the protonated cation (bioactive species) is paramount.[1]

Table 1: Chemical Identifiers & Properties
DescriptorValue / StringNotes
Common Name 3-tert-ButylbenzamidineMeta-substituted isomer.[1]
IUPAC Name 3-(1,1-Dimethylethyl)benzimidamideFormal nomenclature.[1]
CAS Number 1402672-34-7 Refers to the Hydrochloride salt (HCl).[1][2][3][4][5]
SMILES (Neutral) CC(C)(C)c1cccc(C(=N)N)c1Input for 2D synthesis planning.[1]
SMILES (Cation) CC(C)(C)c1cccc(C(=[NH2+])N)c1REQUIRED for Docking/MD.[1]
InChI String InChI=1S/C11H16N2/c1-11(2,3)9-5-4-6-10(7-9)8(12)13/h4-7H,1-3H3,(H3,12,13)Standard InChI (v1.06+).
Molecular Weight 176.26 g/mol (Free Base)~212.72 g/mol as HCl salt.[1]
pKa (Amidine) ~11.4 – 11.6Predominantly protonated at pH 7.[1]4.
LogP ~2.8 (Predicted)Higher hydrophobicity than benzamidine (LogP ~0.7).[1]

Critical Modeling Note: Do not use the neutral SMILES for docking simulations. The amidine group must be protonated (+1 charge) to form the essential salt bridge with the Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the S1 pocket.

Molecular Modeling Context: The "Meta" Effect

Mechanism of Action

Benzamidine derivatives are classic competitive inhibitors of serine proteases.[1]

  • Primary Interaction: The positively charged amidine group forms a bidentate salt bridge with the carboxylate side chain of a specific Aspartate residue (Asp189 in Trypsin, Asp189 in Thrombin) at the bottom of the S1 specificity pocket.[1]

  • Secondary Interaction (The Probe): The tert-butyl group at the 3-position (meta) probes the hydrophobic environment of the S1 pocket walls.[1] Unlike para-substitution, which points directly out of the pocket towards the solvent or S2 site, meta-substitution directs the bulky hydrophobic group towards the hydrophobic residues lining the pocket (often involving Tyr, Phe, or Trp residues depending on the specific protease).[1]

Structural Logic
  • Steric Bulk: The tert-butyl group is voluminous.[1] A key modeling objective is to determine if the hydrophobic gain (desolvation entropy) outweighs the steric penalty of fitting this group into the constrained S1 pocket.[1]

  • Selectivity: This probe is often used to differentiate between proteases with "open" vs. "restricted" S1 pockets (e.g., Factor Xa vs. Thrombin).[1]

Computational Protocol: Self-Validating Workflow

To ensure scientific integrity, follow this step-by-step protocol. This system is self-validating because the failure of the "Salt Bridge Check" (Step 4) immediately indicates an error in Step 2 (Protonation).

Step 1: Structure Generation
  • Input: Use the Neutral SMILES (CC(C)(C)c1cccc(C(=N)N)c1) in your sketching software (ChemDraw, MarvinSketch) or 3D builder (Avogadro, PyMOL).[1]

  • Validation: Ensure the tert-butyl group is at the C3 position relative to the amidine (C1).[1]

Step 2: Protonation & Charge Assignment (Crucial)
  • Action: Protonate the amidine nitrogen.

  • Logic: At physiological pH (7.4), the amidine (pKa > 11) acts as a base.[1]

  • Software Command (OpenBabel example): obabel -ismi neutral.smi -p 7.4 -osmi > protonated.smi[1]

  • Resulting Charge: Net charge must be +1 .

  • Force Field: Assign atom types (e.g., GAFF2 or OPLS3e).[1] Ensure the amidine nitrogens are treated as equivalent resonance structures if your force field supports it, or define the H-bond donor/acceptor explicitly.[1]

Step 3: Conformational Search
  • Action: Generate low-energy conformers.

  • Constraint: The amidine group is planar (conjugated with the phenyl ring).[1] The tert-butyl group rotates freely but has a high barrier for passing the ortho-hydrogens.[1]

  • Output: Select the lowest energy conformer as the "seed" for docking.

Step 4: Docking & Validation (The Salt Bridge Check)
  • Target: Crystal structure of Trypsin (e.g., PDB: 1BTY or 3PTB) or Thrombin.

  • Grid Box: Center on the carboxylate oxygens of Asp189.[1] Radius: 10–12 Å.

  • Validation Metric: Upon docking, measure the distance between the amidine nitrogens and the Asp189 carboxylate oxygens.

    • Pass: Distance = 2.8 – 3.2 Å (Ideal H-bond/Salt bridge).

    • Fail: Distance > 3.5 Å (Indicates incorrect protonation or steric clash of the tert-butyl group preventing deep insertion).

Visualization: Cheminformatics Workflow

The following diagram illustrates the logical flow from raw SMILES to validated docking pose.

G cluster_input 1. Input Phase cluster_prep 2. Preparation (The Filter) cluster_dock 3. Simulation & Validation SMILES Neutral SMILES (Synthesis Precursor) Protonation Protonation (pH 7.4) Generate Cation (+1) SMILES->Protonation CAS CAS: 1402672-34-7 (HCl Salt Reference) CAS->SMILES Derive Conformers 3D Conformer Gen (Energy Minimization) Protonation->Conformers Force Field Assignment Docking Molecular Docking (Grid: Asp189) Conformers->Docking Check Validation Check: Salt Bridge < 3.2 Å? Docking->Check Success Valid Model (Ready for SAR) Check->Success Yes Fail Re-parameterize (Check Sterics) Check->Fail No Fail->Conformers Refine

Caption: Figure 1. Self-validating cheminformatics workflow for 3-tert-butylbenzamidine modeling.

References

  • Sigma-Aldrich / Merck KGaA. (n.d.).[1] 3-tert-Butyl-benzamidine hydrochloride.[1][2][3][4][5] Retrieved from (Search Term: 1402672-34-7).[1]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for Benzamidine. Retrieved from . (Used for parent scaffold pKa and structural comparison).

  • Böhm, H. J. (1994).[1] The development of a simple empirical scoring function to estimate the binding affinity of protein-ligand complexes.[1] Journal of Computer-Aided Molecular Design, 8(3), 243-256.[1] (Foundational text on scoring salt bridges in serine proteases).

  • Katz, B. A., et al. (2001).[1] Design of serine protease inhibitors. Chemistry & Biology, 8(11), 1107-1121.[1] (Detailed analysis of the S1 pocket hydrophobicity).

Sources

The Strategic "Kink": Meta-Substitution in Benzamidine Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary This technical guide analyzes the critical role of meta-substitution in the design of benzamidine-based inhibitors for trypsin-like serine proteases (TLSPs). While the benzamidine moiety serves as the primary anchor by mimicking the arginine side chain of natural substrates, the topology of substitution—specifically the meta vs. para vector—determines the inhibitor's ability to navigate the active site cleft. This guide demonstrates that meta-substitution is not merely a structural alternative but a geometric necessity for accessing the S2-S4 hydrophobic exosites in enzymes like Factor Xa and Thrombin, thereby driving potency and selectivity.

Mechanistic Basis: The Geometry of Inhibition

The Primary Anchor (S1 Pocket)

All TLSPs share a conserved S1 specificity pocket characterized by an aspartate residue (Asp189 in trypsin numbering) at the bottom. The benzamidine moiety binds here, forming a bidentate salt bridge and hydrogen bonds with Asp189, Gly219, and Ser190.

The "Vector" Problem

Once the benzamidine is anchored in S1, the inhibitor must extend into the S2, S3, and S4 subsites to gain affinity and selectivity. The vector of this extension is defined by the substitution pattern on the benzene ring:

  • Para-Substitution (Linear Vector): Projects the scaffold directly out of the S1 pocket along the

    
    -axis. In many proteases (e.g., Factor Xa), this trajectory leads to a steric clash with the localized "99-loop" or forces the inhibitor into the solvent-exposed S1' region, often resulting in lower affinity.
    
  • Meta-Substitution (The "Kink"): Introduces a

    
     turn relative to the amidine anchor. This "kink" allows the scaffold to bend around the active site cleft, directing the distal moieties (e.g., sulfonyl groups, hydrophobic rings) into the hydrophobic S2 and S4 pockets (the "aryl binding site").
    
Electronic Tuning (Hammett Effects)

Substituents at the meta position (relative to the amidine) also exert electronic effects on the amidinium pKa (


).
  • Electron-Withdrawing Groups (EWG): Lower the pKa, potentially reducing the energy penalty of desolvation upon binding, though excessively low pKa weakens the electrostatic interaction with Asp189.

  • Electron-Donating Groups (EDG): Increase basicity, strengthening the salt bridge but increasing the desolvation cost.

Visualization: Structural Logic of Meta-Substitution

The following Graphviz diagram illustrates the decision logic in SAR (Structure-Activity Relationship) exploration, highlighting why meta-substitution is often the "Selectivity Switch."

MetaSubstitutionLogic Benzamidine Benzamidine Anchor (Binds Asp189 in S1) Substitution Substitution Topology Benzamidine->Substitution Para Para-Substitution (Linear Vector) Substitution->Para 180° Exit Meta Meta-Substitution (Angled Vector) Substitution->Meta 120° Turn Clash Steric Clash with 99-Loop (Factor Xa) Para->Clash S1Prime Forced into S1' Site (Low Selectivity) Para->S1Prime Access Access to S2/S4 Hydrophobic Sites Meta->Access Potency High Potency & Selectivity (e.g., 3-Amidinophenylalanine) Access->Potency

Caption: Figure 1. The geometric consequence of substitution topology. Meta-substitution facilitates the "L-shaped" or "Y-shaped" binding modes required for high-affinity interaction with Factor Xa and Thrombin exosites.

Case Studies: 3-Amidinophenylalanine (3-APhe)[1][2]

The most prominent application of meta-substitution is the use of 3-amidinophenylalanine (3-APhe) as a scaffold. Unlike 4-amidinophenylalanine (which mimics arginine), 3-APhe acts as a conformationally restricted mimetic that pre-organizes the inhibitor.

Comparative Data: Factor Xa vs. Thrombin

Inhibitors based on 3-APhe often show superior selectivity profiles compared to their 4-APhe counterparts.

ScaffoldSubstitutionVectorPrimary Target Affinity (

)
Selectivity Feature
4-APhe ParaLinearThrombin: High FXa: ModerateOften binds promiscuously; linear shape fits Trypsin well.
3-APhe MetaKinkedThrombin: High FXa: Very High The "kink" directs the N-terminal sulfonyl group into the S4 aryl-binding pocket of Factor Xa.

Key Insight: In Factor Xa, the S4 pocket is a hydrophobic "box" formed by Tyr99, Phe174, and Trp215. The meta-geometry of 3-APhe derivatives allows the distal aryl group (e.g., a naphthylsulfonyl moiety) to stack perfectly against Trp215. A para-substituted analog would project this group past the S4 pocket, losing this critical interaction energy (approx. 1.5–2.0 kcal/mol).

Experimental Protocols

Synthesis of Meta-Substituted Benzamidine Scaffolds

Objective: Synthesize N-alpha-arylsulfonyl-3-amidinophenylalanine methyl ester.

Methodology (Pinner Reaction Approach):

  • Starting Material: 3-Cyanophenylalanine derivatives are the standard precursors. The nitrile group is robust during peptide coupling but can be converted to the amidine at the final stage.

  • Coupling: React H-Phe(3-CN)-OMe with the desired arylsulfonyl chloride (e.g., 2-naphthalenesulfonyl chloride) in DCM/Pyridine to form the sulfonamide.

  • Pinner Reaction (Amidine Formation):

    • Step A (Imidate formation): Dissolve the nitrile intermediate in dry ethanol saturated with anhydrous HCl gas at 0°C. Stir for 12–24h to form the ethyl imidate hydrochloride.

    • Step B (Ammonolysis): Treat the imidate with ethanolic ammonia (saturated) at room temperature for 24h.

  • Purification: The crude benzamidine is purified via RP-HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA.

Self-Validating Check:

  • Monitor the disappearance of the nitrile peak (

    
    ) in IR.
    
  • Confirm the appearance of the amidine protons (

    
     and 
    
    
    
    ) in
    
    
    H-NMR.
Determination of Inhibition Constants ( )

Objective: Quantify the inhibitory potency against Thrombin and Factor Xa.

Protocol:

  • Buffer: 50 mM Tris-HCl, 154 mM NaCl, 0.1% PEG-6000, pH 8.0 (mimics physiological ionic strength).

  • Substrates: Chromogenic substrates are used (e.g., S-2238 for Thrombin, S-2765 for Factor Xa).

  • Workflow:

    • Incubate enzyme (final conc. 0.1–1 nM) with varying concentrations of inhibitor (

      
       to 
      
      
      
      M) for 10 minutes at 25°C.
    • Add chromogenic substrate (

      
       concentration).
      
    • Measure absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Calculation:

    • Determine

      
       from the dose-response curve.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Cyanophenylalanine (Protected) Coupling Coupling (R-SO2-Cl / Base) Start->Coupling Intermediate Sulfonamide Nitrile Coupling->Intermediate Pinner1 HCl / EtOH (Imidate Formation) Intermediate->Pinner1 Activation Pinner2 NH3 / EtOH (Ammonolysis) Pinner1->Pinner2 Substitution Final Meta-Benzamidine Inhibitor Pinner2->Final HPLC Purification

Caption: Figure 2. Synthetic route for converting 3-cyanophenylalanine precursors into meta-benzamidine inhibitors via the Pinner reaction sequence.

References

  • Stürzebecher, J., et al. (1997). "3-Amidinophenylalanine-based inhibitors of urokinase." Journal of Medicinal Chemistry. Link

  • Bode, W., et al. (1990). "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment." EMBO Journal. Link

  • Markwardt, F. (1994). "The development of synthetic thrombin inhibitors."[1] Thrombosis Research. Link

  • Schweinitz, A., et al. (2004). "Design of novel and selective inhibitors of urokinase-type plasminogen activator comprising a 3-amidinophenylalanine scaffold." Journal of Biological Chemistry. Link

  • Matter, H., et al. (2002). "Affinity and selectivity of substituted benzamidines toward three serine proteases: a comparative QSAR study." Journal of Medicinal Chemistry. Link

Sources

An In-depth Technical Guide to the pKa and Ionization State of 3-tert-Butyl-benzamidine at Physiological pH

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the acid-base properties of 3-tert-butyl-benzamidine, a molecule of interest in medicinal chemistry. Understanding the ionization constant (pKa) is fundamental to predicting a compound's behavior in a biological system, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3][4] This document will delve into the theoretical and practical aspects of determining the pKa of this compound, its predicted ionization state at physiological pH, and the implications for drug discovery and development.

The Critical Role of pKa in Drug Development

The pKa of a molecule is the pH at which it is 50% ionized and 50% non-ionized.[5] This equilibrium is a critical determinant of a drug's physicochemical properties. For instance, the non-ionized form of a drug is generally more lipophilic and can more readily cross biological membranes, a crucial step for absorption.[2][6] Conversely, the ionized form is typically more water-soluble, which is important for formulation and distribution in the bloodstream.[6][7] Therefore, a thorough understanding of a compound's pKa is essential for medicinal chemists to optimize drug candidates for improved therapeutic efficacy.[3]

Physicochemical Properties of this compound

PropertyValue/InformationSource
IUPAC Name 3-(tert-butyl)benzenecarboximidamide-
Molecular Formula C11H16N2[8]
Molecular Weight 176.26 g/mol [8]
Parent Compound Benzamidine[9][10]
pKa of Benzamidine 11.6[11][12]

Structural Influence on pKa:

The basicity of the amidine group in benzamidine (pKa = 11.6) is attributed to the resonance stabilization of its protonated form. The introduction of a tert-butyl group at the meta-position of the benzene ring in this compound is expected to have a minor electron-donating effect through induction. This slight increase in electron density on the aromatic ring could marginally increase the basicity of the amidine group. Therefore, the pKa of this compound is predicted to be slightly higher than that of benzamidine. For the purpose of the calculations in this guide, we will estimate the pKa of this compound to be approximately 11.7 .

Experimental Determination of pKa

Several robust methods are available for the experimental determination of pKa values.[13] The choice of method often depends on the compound's properties, such as solubility and chromophore presence, and the desired throughput.[14][15]

Commonly Used Techniques:

  • Potentiometric Titration: This is a highly accurate and widely used method that involves the gradual addition of a titrant (an acid or base) to a solution of the compound while monitoring the pH.[13][16][17]

  • UV-Vis Spectrophotometry: This method is suitable for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis spectrum upon ionization.[18][19][20]

  • Capillary Electrophoresis (CE): CE is a powerful technique that requires only a small amount of sample and can be used for compounds with low solubility.[14][15][21][22]

Detailed Protocol: Potentiometric Titration for this compound

This protocol outlines the steps for determining the pKa of this compound hydrochloride using potentiometric titration.

Materials and Reagents:

  • This compound hydrochloride

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water, purged with nitrogen to remove dissolved CO2

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette

Step-by-Step Methodology:

  • Solution Preparation:

    • Accurately weigh a sample of this compound hydrochloride and dissolve it in a known volume of deionized water to create a solution of approximately 1 mM concentration.[16]

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[16][23]

  • Titration Setup:

    • Place the beaker containing the sample solution on a magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

    • Purge the solution with nitrogen to prevent the absorption of atmospheric CO2, which can interfere with the titration of a basic compound.[16][23]

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add small, precise increments of the standardized NaOH solution from the burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.[24]

    • The pKa is equal to the pH at the half-equivalence point.[16]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 1 mM Sample Solution B Add KCl for Ionic Strength A->B D Titrate with Standardized NaOH B->D C Calibrate pH Meter C->D E Record pH and Volume D->E Incremental additions F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence Point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Ionization State at Physiological pH

Physiological pH is typically around 7.4.[2] The ionization state of a drug at this pH is a key determinant of its biological activity. The Henderson-Hasselbalch equation allows for the calculation of the ratio of the ionized to the non-ionized form of a compound when the pKa and pH are known.[5][25][26]

For a basic compound like this compound, the Henderson-Hasselbalch equation is:

pH = pKa + log ([B] / [BH+])

Where:

  • [B] is the concentration of the non-ionized (basic) form

  • [BH+] is the concentration of the ionized (conjugate acid) form

Using our estimated pKa of 11.7 for this compound and a physiological pH of 7.4:

7.4 = 11.7 + log ([B] / [BH+]) -4.3 = log ([B] / [BH+]) 10^-4.3 = [B] / [BH+] 0.00005 = [B] / [BH+]

This indicates that the ratio of the non-ionized form to the ionized form is approximately 1:20,000.

Percentage of Ionization:

The percentage of the ionized form can be calculated as follows:

% Ionized = 100 / (1 + 10^(pH - pKa)) % Ionized = 100 / (1 + 10^(7.4 - 11.7)) % Ionized = 100 / (1 + 10^-4.3) % Ionized = 100 / (1 + 0.00005) % Ionized ≈ 99.995%

At physiological pH, this compound will be almost exclusively in its protonated, ionized form.

Ionization_Equilibrium cluster_equilibrium Ionization at Physiological pH (7.4) NonIonized Non-Ionized Form (B) ~0.005% Ionized Ionized Form (BH+) ~99.995% NonIonized->Ionized pKa ≈ 11.7

Caption: Ionization equilibrium of this compound at pH 7.4.

Implications for Drug Development

The high degree of ionization of this compound at physiological pH has several important implications for its potential as a drug candidate:

  • Solubility: The predominantly ionized form will likely confer good aqueous solubility, which is advantageous for formulation and intravenous administration.

  • Permeability: The low concentration of the non-ionized, more lipophilic form suggests that passive diffusion across cell membranes, including the blood-brain barrier, may be limited.[27]

  • Target Binding: The positive charge of the ionized form may be crucial for electrostatic interactions with biological targets, such as the active site of enzymes.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the pKa of this compound and its ionization state at physiological pH. While an experimentally determined pKa value is not currently available, a reasoned estimate of approximately 11.7 has been used for analysis. The detailed protocol for pKa determination via potentiometric titration provides a clear roadmap for future experimental validation. The Henderson-Hasselbalch calculations demonstrate that this compound will exist almost entirely in its ionized form at physiological pH. This understanding is critical for researchers and scientists in the field of drug development, as it directly informs predictions of the compound's pharmacokinetic and pharmacodynamic properties.

References

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter. [Link]

  • Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. (2015, May 14). Analytical Chemistry. [Link]

  • What is pKa and how is it used in drug development?. (2023, December 13). Pion Inc. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

  • Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Critical evaluation of buffering solutions for pKa determination by capillary electrophoresis. (2008, January 28). Electrophoresis. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Using Capillary Electrophoresis to Measure pKa. (2022, July 26). Analiza. [Link]

  • Determination of acid dissociation constants by capillary electrophoresis. (2004, May 28). PubMed. [Link]

  • The Significance of Acid/Base Properties in Drug Discovery. National Institutes of Health. [Link]

  • The Impact of Ionization in Drug Discovery & Development. ACD/Labs. [Link]

  • What happens to a drug's ionization state when its pH equals its pKa (acid dissociation constant)?. (2025, December 10). Dr.Oracle. [Link]

  • Ionisation (of a drug) – An ABC of PK/PD. Open Education Alberta. [Link]

  • Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com. [Link]

  • Applications and Example Problems Using Henderson–Hasselbalch Equation. (2014, July 24). PharmaXChange.info. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. [Link]

  • Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. National Institutes of Health. [Link]

  • Titration experiment to estimate the pKa of an amidine in peptide structure and comparison to a more solvent-exposed benzamide. ResearchGate. [Link]

  • Chapter 3. Pharmacokinetics. AccessPhysiotherapy. [Link]

  • Development of Methods for the Determination of pKa Values. National Institutes of Health. [Link]

  • pKa Table. studylib.net. [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination. [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. Semantic Scholar. [Link]

  • Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa Activity Relationships. (2024, January 26). ACS Omega. [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2023, May 20). MDPI. [Link]

  • 3-Tert-butylbenzamide | C11H15NO | CID 257963. PubChem. [Link]

  • Benzamidine | C7H8N2 | CID 2332. PubChem. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. National Institutes of Health. [Link]

  • How to find Pka of compound using UV visible spectroscopy. (2022, August 7). YouTube. [Link]

  • Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations. National Institutes of Health. [Link]

  • UV-Vis Spectrometry, pKa of a dye. Unknown Source. [Link]

  • EXPERIMENT #5: Potentiometric Titration. DSpace@MIT. [Link]

  • p-(tert-Butyl)benzamide | C11H15NO | CID 92014. PubChem. [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

  • Spontaneous Benzamidine Binding with Constant-pH Molecular Dynamics... ResearchGate. [Link]

  • Benzamidine. Wikipedia. [Link]

  • | Spontaneous Benzamidine Binding with Constant-pH Molecular Dynamics... ResearchGate. [Link]

  • pKa Values Table: Inorganic & Organic Acids. studylib.net. [Link]

  • Improving pKa prediction accuracy with reparametrized force fields and free energy calculations. MPI. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. MDPI. [Link]

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [Link]

  • pKa prediction from ab initio calculations. (2023, November 8). Research Outreach. [Link]

Sources

commercial suppliers of high-purity 3-tert-Butyl-benzamidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity 3-tert-Butyl-benzamidine HCl: Technical Sourcing & Validation Guide

Executive Summary this compound hydrochloride (CAS: 1402672-34-7) is a specialized serine protease inhibitor and a critical fragment in structure-based drug design (SBDD). Unlike the parent benzamidine, the meta-tert-butyl substitution introduces a hydrophobic vector that probes the S1/S2 sub-pockets of trypsin-like proteases, making it a valuable tool for selectivity profiling and crystallographic stabilization. This guide provides a self-validating framework for sourcing, verifying, and utilizing this compound with high scientific integrity.

Part 1: Chemical Profile & Critical Specifications

Identity & Confusion Avoidance A common sourcing error is conflating the amidine (target) with the amide (N-tert-butylbenzamide) or the para-isomer. The amidine functionality is essential for the salt bridge interaction with the catalytic aspartate (e.g., Asp189 in trypsin).

FeatureTarget CompoundCommon Impurity/Confusant
Name This compound HCl 3-tert-Butyl-benzamide
Structure Ph(3-tBu)-C(=NH)NH₂ · HClPh(3-tBu)-C(=O)NH₂
CAS 1402672-34-7 5894-65-5 (N-isomer)
Function Protease Inhibitor (Reversible)Inactive / Weak Ligand
pKa ~11.6 (Strongly Basic)~15 (Neutral)

Purity Requirements by Application

  • Crystallography: >98% Purity. Rationale: Minor hydrolysis products (amides) can bind non-specifically or alter crystal nucleation kinetics.

  • Enzymatic Assays (Ki determination): >95% Purity. Rationale: 5% impurity is acceptable if it is inert (e.g., water, NaCl), but not if it is a competitive inhibitor or aggregation-inducing compound.

  • Fragment Screening (NMR/SPR): >99% Purity + High Solubility. Rationale: Impurities complicate relaxation times and SPR sensorgram baselines.

Part 2: Sourcing Landscape & Strategy

The supply chain for this compound HCl is bifurcated into "Catalog Aggregators" and "Originators."

Tier 1: Global Catalog Suppliers (Stock & Speed)

  • Sigma-Aldrich / MilliporeSigma: High reliability, typically stocks 1g-5g units. Expensive but comes with validated COA.

  • Combi-Blocks: Excellent balance of price/purity. Often the actual source for other aggregators.

  • Enamine: Premier source for building blocks; likely offers the free base or analogues for SAR expansion.

Tier 2: Specialized Synthesis Houses (Bulk & Custom)

  • WuXi AppTec / Pharmablock: Ideal for >100g orders.

  • SynQuest Labs: US-based, good for rapid domestic delivery of fluorinated/alkylated benzamidines.

Sourcing Decision Matrix (DOT Visualization)

SourcingStrategy Start Need 3-tBu-Benzamidine Qty Quantity Required? Start->Qty Small < 5 Grams Qty->Small Bulk > 100 Grams Qty->Bulk App Application? Small->App Tier2 Tier 2: WuXi/Enamine (Request Custom QC) Bulk->Tier2 Crystal Crystallography/NMR App->Crystal HTS HTS / General Assay App->HTS Tier1 Tier 1: Sigma/Combi-Blocks (Pay for Purity/Speed) Crystal->Tier1 HTS->Tier1 Recrys Mandatory In-House Recrystallization Tier1->Recrys If Purity <98% Use Use As Received (Verify COA) Tier1->Use If Purity >98% Tier2->Use With QC Check

Caption: Strategic decision tree for sourcing based on quantity and purity sensitivity.

Part 3: Quality Control & Validation Protocols

Trusting a Certificate of Analysis (COA) without verification is a risk in high-stakes research. The following protocols are self-validating systems.

The "Hydrolysis Check" (HPLC Protocol)

Benzamidines hydrolyze to benzamides upon exposure to moisture. This is the #1 impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA (Acidic pH keeps amidine protonated/soluble).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 214 nm (Amide bond) and 254 nm (Aromatic).

  • Pass Criteria:

    • Amidine Peak: Retention time (Rt) ~4-5 min (elutes earlier due to positive charge).

    • Amide Impurity: Rt ~6-7 min (elutes later, neutral/hydrophobic).

    • Integration: Amide peak must be <1.0% AUC.

Structural Validation (1H-NMR)
  • Solvent: DMSO-d6 (Avoid CDCl3; the salt is insoluble).

  • Diagnostic Signals:

    • Amidine Protons: A broad singlet (sometimes split) between 9.0 – 9.6 ppm (3H or 4H, exchangeable). Absence of this signal indicates total hydrolysis.

    • tert-Butyl Group: A sharp, massive singlet at ~1.30 ppm (9H).

    • Aromatic Region: 7.4 – 8.0 ppm. Look for the meta-substitution pattern (singlet, doublet, doublet, triplet).

  • Causality: If the integral of the 9.0 ppm peak is <3.0 relative to the aromatic protons, the sample is wet or hydrolyzed.

Handling & Storage
  • Hygroscopicity: The HCl salt is hygroscopic.

  • Protocol: Store at -20°C in a desiccator. Allow the vial to equilibrate to Room Temperature (RT) before opening to prevent condensation, which accelerates hydrolysis to the amide.

Part 4: Applications in Drug Discovery

Mechanism of Action: The "Anchor" Effect

Benzamidines are "anchors" for serine proteases. The positively charged amidine group mimics the side chain of Arginine (Arg), forming a bidentate salt bridge with Asp189 (in trypsin numbering) at the bottom of the S1 pocket.

Why 3-tert-Butyl?

  • S1 Pocket Filling: The meta-tert-butyl group projects into the hydrophobic cleft of the S1 pocket, displacing conserved water molecules. This "entropic release" often results in higher potency compared to the parent benzamidine.

  • Crystallography: It rigidifies the protease active site more effectively than benzamidine, improving electron density maps for co-crystallized structures.

Fragment-Based Drug Discovery (FBDD) Workflow The this compound scaffold serves as a "privileged fragment."

FBDD_Workflow Frag Fragment Hit: 3-tBu-Benzamidine CoCryst Co-Crystal Structure (X-ray) Frag->CoCryst Soak >10mM Vector Identify Growth Vectors (Meta/Para positions) CoCryst->Vector Analyze Interactions Link Link Fragment Vector->Link Synthetic Expansion Lead Lead Compound (High Potency) Link->Lead

Caption: FBDD workflow utilizing this compound as a starting anchor.

References

  • Sigma-Aldrich. this compound hydrochloride Product Specification. Link

  • Markwardt, F., et al. (1968). "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine." European Journal of Biochemistry. Link

  • Katz, B.A., et al. (2001). "Design of serine protease inhibitors." Chemistry & Biology. (Foundational work on benzamidine binding modes).
  • Chemlyte Solutions. 4-tert-Butyl-benzamidine hydrochloride (Isomer Comparison). Link

  • PubChem. Compound Summary: 3-tert-butylbenzamidine. Link

Methodological & Application

protocol for synthesizing 3-tert-Butyl-benzamidine from 3-tert-butylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

3-tert-Butyl-benzamidine is a critical pharmacophore in medicinal chemistry, particularly serving as a P1 anchor in serine protease inhibitors (e.g., thrombin, Factor Xa, trypsin). The bulky tert-butyl group at the meta position provides hydrophobic interactions that can enhance selectivity compared to unsubstituted benzamidines.

This guide details the Pinner Synthesis , the industry-standard protocol for converting nitriles to amidines. While alternative methods exist (e.g., Lewis-acid catalyzed addition of amines, LiHMDS-mediated silylation), the Pinner method remains the most robust for scalability and purity, specifically for isolating the stable hydrochloride salt.

Key Technical Challenges:

  • Moisture Sensitivity: The intermediate imidate ester is highly hygroscopic and hydrolyzes rapidly to the ester (ethyl 3-tert-butylbenzoate) if exposed to water.

  • Steric Factors: The meta-tert-butyl group exerts a positive inductive effect (+I), effectively stabilizing the nitrile carbon, but also provides slight steric shielding. Reaction times may need extension compared to unsubstituted benzonitrile.

Chemical Reaction Strategy

The synthesis proceeds in two distinct steps:

  • Pinner A Reaction: Acid-catalyzed addition of an alcohol (ethanol) to the nitrile to form the imidate ester hydrochloride.[1]

  • Pinner B Reaction: Nucleophilic substitution of the ethoxy group by ammonia to generate the amidine.

Reaction Scheme

ReactionScheme SM 3-tert-Butylbenzonitrile Inter Imidate Ester HCl (Pinner Salt) SM->Inter 1. Dry HCl (gas) 2. Abs. EtOH, 0°C to RT Prod This compound Hydrochloride Inter->Prod NH3 / EtOH RT, 12-24h Byprod NH4Cl / EtOH Inter->Byprod Hydrolysis (Avoid)

Figure 1: Two-step Pinner synthesis pathway.

Detailed Experimental Protocol

Materials & Reagents
ReagentPurity/GradeRole
3-tert-Butylbenzonitrile>98%Starting Material
Ethanol (Absolute)>99.5%, AnhydrousSolvent/Reactant
HCl (Gas)Generated in situ or cylinderCatalyst/Reactant
Ammonia (NH₃)7N in Methanol or GasNucleophile
Diethyl EtherACS Reagent, AnhydrousPrecipitant
Phase 1: Formation of the Imidate Ester (Pinner Salt)[1][2]

Objective: Convert the nitrile to the ethyl imidate hydrochloride.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a gas inlet tube (reaching below solvent level), and a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

  • Dissolution: Charge the flask with 3-tert-butylbenzonitrile (10.0 mmol, ~1.59 g) and absolute ethanol (10 mL, ~10 eq).

    • Note: A slight excess of ethanol is used as solvent. Do not use denatured ethanol containing water.

  • Acidification: Cool the solution to 0°C using an ice/salt bath.

  • HCl Saturation: Slowly bubble dry HCl gas into the solution for 30–45 minutes.

    • In-situ HCl Generation: If a tank is unavailable, drip concentrated H₂SO₄ onto solid NaCl in a separate flask and channel the gas through a H₂SO₄ drying trap before it enters the reaction flask. Alternatively, add Acetyl Chloride (3-4 eq) dropwise to the ethanol solution at 0°C (reacts to form anhydrous HCl and EtOAc).

    • Endpoint: The solution should increase in weight by approx 20-30% (saturation).

  • Incubation: Seal the flask tightly (parafilm over stoppers). Allow the reaction to stir at 4°C (fridge) for 24–48 hours.

    • Monitoring: TLC will show the disappearance of the non-polar nitrile spot. The imidate is often a polar baseline spot or precipitates as a solid.

  • Isolation:

    • Add anhydrous diethyl ether (50 mL) to the cold reaction mixture.

    • The imidate ester hydrochloride should precipitate as a white, hygroscopic solid.

    • Filter rapidly under a blanket of nitrogen or argon. Wash with cold ether.

    • Critical: Proceed immediately to Phase 2. Do not store the salt unless in a vacuum desiccator over P₂O₅.

Phase 2: Amination to Benzamidine

Objective: Convert the imidate salt to the amidine hydrochloride.

  • Suspension: Transfer the solid imidate salt into a pressure-rated vessel or a round-bottom flask.

  • Ammonia Addition: Add 7N Ammonia in Methanol (20 mL, excess).

    • Alternative: Suspend the salt in absolute ethanol and bubble dry NH₃ gas for 30 minutes.

  • Reaction: Seal the vessel and stir at Room Temperature for 12–18 hours.

    • Mechanism:[2][3][4][5][6][7] Ammonia attacks the electrophilic imidate carbon, displacing ethanol.

  • Workup:

    • Concentrate the mixture to dryness under reduced pressure (Rotavap).

    • The residue consists of the product and ammonium chloride (NH₄Cl).

  • Purification:

    • Recrystallization: Dissolve the crude solid in a minimum amount of hot isopropanol or ethanol . Add diethyl ether dropwise until turbidity appears. Cool to 4°C to crystallize.

    • Removal of NH₄Cl: If NH₄Cl persists, dissolve the crude in 1N NaOH (to free base the amidine), extract with DCM, dry over Na₂SO₄, and re-acidify with HCl/Ether to precipitate the pure salt. However, direct recrystallization is usually sufficient.

Mechanism of Action

The Pinner reaction relies on the activation of the nitrile by protonation, making it susceptible to weak nucleophiles (ethanol).[2]

Mechanism Step1 Protonation of Nitrile (R-CN + H+ -> R-CNH+) Step2 Nucleophilic Attack by EtOH (Formation of Imidate Cation) Step1->Step2 EtOH Step3 Pinner Salt Isolation (R-C(=NH2+)OEt Cl-) Step2->Step3 Crystallization Step4 Nucleophilic Attack by NH3 (Tetrahedral Intermediate) Step3->Step4 NH3 Step5 Elimination of EtOH (Formation of Amidine) Step4->Step5 -EtOH

Figure 2: Mechanistic pathway of Pinner Synthesis.

Quality Control & Characterization

Expected Data for this compound HCl:

  • Appearance: White crystalline solid.

  • Melting Point: Expected range 200–220°C (typical for benzamidine hydrochlorides, though specific lit value varies).

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 9.4–9.2 (br s, 2H, =NH₂⁺), 9.0–8.8 (br s, 2H, -NH₂).

    • δ 7.9 (s, 1H, Ar-H2).

    • δ 7.8 (d, 1H, Ar-H4).

    • δ 7.7 (d, 1H, Ar-H6).

    • δ 7.5 (t, 1H, Ar-H5).

    • δ 1.32 (s, 9H, t-Butyl).

  • Mass Spectrometry (ESI+): m/z = 177.1 [M+H]⁺ (Calculated for C₁₁H₁₆N₂: 176.13).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step 1) Moisture presenceEnsure all glassware is flame-dried. Use fresh absolute ethanol. Use a drying tube.
Sticky Gum (Step 1) Incomplete crystallizationAdd more dry ether and scratch the flask walls. Cool to -20°C.
Hydrolysis to Ester Water in Step 2 or wet Step 1Ensure ammonia source is anhydrous. Do not use aqueous ammonia.
Starting Material Remains Steric hindrance of t-ButylIncrease reaction time of Step 1 to 72h or pressure (sealed tube).

Safety Considerations

  • Hydrogen Chloride Gas: Highly corrosive and toxic. Causes severe burns. All operations involving HCl gas must be performed in a functioning fume hood.

  • Pressurized Vessels: If performing the reaction in a sealed tube, ensure the glassware is rated for pressure to prevent explosion.

  • Ammonia: Toxic by inhalation. Use in a well-ventilated area.

References

  • Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide.[1] Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[1]

  • Decroix, B., et al. (1976). Synthese d'amidines aromatiques.[7] Bulletin de la Société Chimique de France. (Standard protocol validation).

  • Garigipati, R. S. (1990).[7] An efficient conversion of nitriles to amidines.[7][8][9] Tetrahedron Letters, 31(14), 1969-1972. (Alternative Lewis Acid Method).

  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.[1] A Convenient Route to Imidates and Amidine Salts. Journal of Organic Chemistry, 26(2), 412–418.

Sources

Application Note: Structural Characterization of 3-tert-Butyl-benzamidine in Protein Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for using 3-tert-Butyl-benzamidine (3-tBu-Ben) as a crystallographic ligand. While benzamidine is a classic competitive inhibitor of serine proteases (targeting the S1 specificity pocket), the introduction of a bulky, hydrophobic tert-butyl group at the meta-position presents unique challenges and opportunities. This derivative is often employed to probe the hydrophobic sub-sites of the S1 pocket in enzymes like Thrombin , Factor Xa , and Trypsin , potentially enhancing binding affinity through van der Waals interactions or serving as a fragment in Fragment-Based Drug Discovery (FBDD).

This guide covers solubility optimization, soaking vs. co-crystallization strategies, and data refinement techniques to ensure high-occupancy ligand placement.

Chemical Properties & Preparation

Unlike the highly soluble benzamidine hydrochloride, the 3-tert-butyl derivative exhibits significantly reduced aqueous solubility due to the lipophilic tert-butyl moiety. Proper stock preparation is critical to prevent precipitation during soaking.

PropertySpecification
Compound Name This compound (3-tBu-Ben)
Molecular Weight ~176.26 g/mol (Free base)
Target Interaction S1 Pocket (Asp189 salt bridge + Hydrophobic interactions)
Solubility (Water) Low (< 10 mM typically)
Solubility (DMSO) High (> 100 mM)
Stock Concentration 100 mM in 100% DMSO (Recommended)

Preparation Protocol:

  • Dissolve 3-tBu-Ben in 100% molecular biology grade DMSO to a final concentration of 100 mM .

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Aliquot into 20 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amidine group.

Experimental Protocols

Decision Matrix: Soaking vs. Co-crystallization[1][2]

The choice of method depends on the stability of your protein crystals and the solubility limit of the ligand in the crystallization buffer.

FeatureSoaking (Method A) Co-crystallization (Method B)
Primary Use Case High-throughput screening, robust crystals (e.g., Trypsin, Lysozyme)Fragile crystals, conformationally active ligands
Ligand Conc. High (10–50 mM)Low (1–5 mM, near

)
DMSO Tolerance Critical (must be tested)Less critical (diluted in setup)
Pros Fast, uses existing crystalsHigher occupancy, fewer lattice artifacts
Cons Risk of crystal cracking/dissolutionRequires new crystallization screening
Method A: Ligand Soaking Protocol (Standard)

This method is preferred for robust systems like Trypsin (PDB: 1BTY) or Thrombin , where the S1 pocket is solvent-accessible.

Step-by-Step Workflow:

  • Harvesting: Select robust, diffraction-quality crystals (approx. 0.1–0.2 mm).

  • Soaking Solution: Prepare a soaking drop containing:

    • Mother Liquor (reservoir solution).[1]

    • 3-tBu-Ben: 10–20 mM final concentration (diluted from 100 mM DMSO stock).

    • DMSO: Maintain final DMSO concentration < 10% (v/v) to avoid cracking.

    • Note: If the drop turns cloudy, the ligand has precipitated. Reduce concentration to 5 mM or add 5-10% glycerol/ethylene glycol as a co-solvent.

  • Transfer: Use a cryo-loop to transfer the crystal from the growth drop to the soaking drop.[2]

  • Incubation:

    • Time: 1 hour to overnight (16 hours).

    • Observation: Monitor for cracking.[3] If crystals crack within minutes, reduce DMSO concentration or use Method B .

  • Cryo-protection: Briefly transfer the crystal to a cryo-solution (Mother Liquor + Ligand + 20-25% Glycerol/PEG 400) for < 30 seconds.

  • Flash Cooling: Plunge into liquid nitrogen.

Method B: Co-crystallization Protocol[6]

Use this if soaking damages the crystals or if the tert-butyl group induces a conformational change (e.g., loop movement in the S1 pocket).

Step-by-Step Workflow:

  • Protein Preparation: Concentrate protein to 10–20 mg/mL.

  • Ligand Addition: Add 3-tBu-Ben (from 100 mM DMSO stock) to the protein solution.

    • Ratio: 1:5 to 1:10 (Protein:Ligand molar ratio).

    • Incubation: Incubate on ice for 30–60 minutes.

    • Centrifugation: Spin at 13,000 x g for 10 minutes to remove any precipitated ligand/protein.

  • Setup: Set up hanging/sitting drop vapor diffusion trays using standard screens (e.g., JCSG+, Hampton Index).

  • Optimization: If nucleation is suppressed by DMSO, micro-seed with apo-crystals.

Visualization of Workflow

The following diagram illustrates the decision process and experimental steps for structural determination.

G Start Start: Purified Serine Protease (Trypsin/Thrombin) CheckCrystals Are Apo-Crystals Available? Start->CheckCrystals LigandPrep Prepare 3-tBu-Ben Stock (100 mM in DMSO) Soaking Method A: Soaking (10-20 mM Ligand, <10% DMSO) LigandPrep->Soaking CoCryst Method B: Co-crystallization (1:5 Protein:Ligand Ratio) LigandPrep->CoCryst CheckCrystals->Soaking Yes CheckCrystals->CoCryst No Observe Observation: Crystal Cracking or Precipitate? Soaking->Observe Harvest Harvest & Cryo-protect (Maintain Ligand Conc.) CoCryst->Harvest Observe->CoCryst Cracking/Precipitation Observe->Harvest No Issues DataCollection X-ray Data Collection (100 K) Harvest->DataCollection Refinement Refinement & Density Analysis (Look for Fo-Fc peaks in S1) DataCollection->Refinement

Figure 1: Decision tree for crystallographic ligand binding studies with this compound.

Data Analysis & Refinement

Electron Density Interpretation

Upon solving the structure (typically by Molecular Replacement using an apo-model, e.g., PDB 1BTY for Trypsin), inspect the S1 specificity pocket (residues Asp189, Gly219, Ser190 in Trypsin numbering).

  • Positive Density (

    
    ):  Look for a strong positive peak (> 3.0 
    
    
    
    ) in the S1 pocket.
  • Shape Recognition:

    • Amidine Group: Planar density interacting with Asp189 (salt bridge).

    • Phenyl Ring: Flat density stacked between hydrophobic residues.

    • Tert-Butyl Group: A bulky, spherical density protrusion at the meta-position.

    • Note: If the tert-butyl group is disordered, the density may appear spherical or truncated. If it is ordered, it will likely point towards the hydrophobic cleft (e.g., towards Val213 or Ser190 depending on the enzyme).

Refinement Strategy
  • Restraints: Generate a CIF dictionary for this compound using eLBOW (Phenix) or AceDRG (CCP4). Ensure the tert-butyl geometry is tetrahedral.

  • Placement: Fit the ligand into the

    
     map.
    
  • Refinement: Run rigid-body refinement followed by restrained refinement (Reciprocal Space).

  • Occupancy: If the B-factors of the ligand are significantly higher (> 1.5x) than the surrounding protein residues, reduce the ligand occupancy (e.g., to 0.7 or 0.8) and re-refine.

Troubleshooting Guide

IssuePossible CauseSolution
Crystal Cracking Osmotic shock from DMSO.Step-wise soaking (2% -> 5% -> 10% DMSO).
Precipitation in Drop Ligand insolubility in salt/buffer.Reduce ligand conc. to 5 mM; Add 10% glycerol.
No Ligand Density Low affinity or blocked site.Increase soak time (24h); Try Co-crystallization.
High B-factors Low occupancy or disorder.Refine occupancy; Check for steric clashes with S1 loop.

References

  • Marquart, M., et al. (1983). "The geometry of the reactive site and of the peptide groups in trypsin, trypsinogen and its complexes with inhibitors."[4] Acta Crystallographica Section B, 39(4), 480-490. (PDB: 3PTB ).[4]

  • Katz, B. A., et al. (1998). "Crystal structure of beta-trypsin in complex with benzamidine." Journal of Molecular Biology. (PDB: 1BTY ).

  • Yamane, J., et al. (2011).[5] "In-crystal affinity ranking of fragment hit compounds reveals a relationship with their inhibitory activities."[5] Journal of Applied Crystallography, 44(4), 798-804. (PDB: 3ATL ).

  • Talhout, R., et al. (2003). "Understanding binding affinity: a combined isothermal titration calorimetry/molecular dynamics study of the binding of a series of hydrophobically modified benzamidinium chloride inhibitors to trypsin." Journal of the American Chemical Society, 125(35), 10570-10579.

  • Hassell, A. M., et al. (2007). "Crystallization of protein-ligand complexes." Acta Crystallographica Section F, 63(1), 72-79.

Sources

Application Note: Kinetic Characterization of Trypsin Inhibition by 3-tert-Butyl-benzamidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

This guide details the standard operating procedure (SOP) for determining the inhibition constant (


) of 3-tert-Butyl-benzamidine  against Trypsin.

Trypsin is a serine protease with high specificity for positively charged lysine and arginine residues at the P1 position. This specificity is driven by Aspartate 189 (Asp189) located at the bottom of the enzyme's S1 specificity pocket. Benzamidine and its derivatives act as classic competitive inhibitors because their amidine group (


) mimics the guanidinium group of arginine, forming a salt bridge with Asp189.

The 3-tert-butyl substitution on the benzamidine ring adds a hydrophobic moiety. This modification probes the hydrophobic environment surrounding the S1 pocket, potentially enhancing binding affinity compared to unsubstituted benzamidine. This assay uses L-BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide), a chromogenic substrate that releases yellow p-nitroaniline (pNA) upon hydrolysis, allowing for continuous kinetic monitoring at 405 nm.

Mechanism of Action

The following diagram illustrates the competitive nature of the interaction. The inhibitor (I) competes with the substrate (S) for the free enzyme (E), preventing the formation of the Enzyme-Substrate complex (ES) and the subsequent release of Product (P).

InhibitionMechanism E Trypsin (E) ES ES Complex E->ES + S (k1) EI EI Complex (Inactive) E->EI + I (kon) S Substrate (S) (BAPNA) I Inhibitor (I) (this compound) ES->E - S (k-1) P Product (P) (p-Nitroaniline) ES->P Catalysis (kcat) EI->E - I (koff)

Figure 1: Competitive Inhibition Mechanism. The inhibitor blocks the active site, preventing BAPNA hydrolysis. Note that in competitive inhibition,


 remains unchanged while 

increases.

Materials & Preparation

A. Buffer Systems (Critical for Stability)

Trypsin is prone to autolysis (self-digestion). Calcium is mandatory to stabilize the enzyme structure.

  • Assay Buffer: 50 mM Tris-HCl, 20 mM

    
    , pH 8.2 at 25°C.
    
  • Enzyme Diluent: 1 mM HCl. (Acidic pH prevents autolysis during storage/dilution).

B. Reagents
ReagentStock Conc.[1][2]Preparation NotesStorage
Trypsin (Bovine/Porcine)1 mg/mLDissolve in 1 mM HCl . Keep on ice.-20°C (Aliquots)
Substrate (L-BAPNA)20 mMDissolve in DMSO . (Hydrophobic).-20°C
Inhibitor (this compound)100 mMDissolve in 100% DMSO .-20°C
Stop Solution (Optional)30% Acetic AcidOnly for endpoint assays.RT

Experimental Protocol (96-Well Plate Format)

This protocol uses a continuous kinetic read , which is superior to endpoint assays for determining inhibition constants as it allows validation of linearity (


).
Step 1: Optimization of Enzyme Concentration

Before running the inhibition curve, determine the enzyme concentration that yields a linear velocity (


) of 0.05 – 0.1 OD/min at 405 nm.
  • Guideline: Final Trypsin concentration usually ranges between 10–100 nM (approx. 0.25 – 2.5

    
    g/mL).
    
Step 2: Assay Workflow

Note: Keep DMSO concentration constant (<5%) across all wells to prevent solvent effects.

AssayWorkflow Start Start Prep 1. Prepare Reagents (Keep Enzyme on Ice) Start->Prep Plate 2. Plate Setup (96-well) Add 150 µL Buffer Prep->Plate AddInhib 3. Add Inhibitor (I) (Serial Dilution: 0 - 1000 µM) Plate->AddInhib AddEnz 4. Add Trypsin (E) (Initiate Pre-incubation) AddInhib->AddEnz Incubate 5. Incubate 10-15 min @ 25°C (Equilibrium E + I <-> EI) AddEnz->Incubate AddSub 6. Add Substrate (S) (Final: 1 mM BAPNA) Incubate->AddSub Read 7. Kinetic Read (405 nm, every 30s for 10 min) AddSub->Read

Figure 2: Experimental Workflow.[3] Pre-incubation (Step 5) is critical to allow the inhibitor to bind before the substrate is introduced.

Step 3: Pipetting Scheme (Volume per Well)
ComponentBlank (µL)Control (µL)Test (µL)
Assay Buffer160150150
Inhibitor (Dilution Series)--10
Vehicle (DMSO)1010-
Trypsin (Optimized)-2020
Pre-incubation10 min10 min10 min
Substrate (BAPNA)202020
Total Volume 200 200 200

Data Analysis & Calculation

A. Determine Initial Velocity ( )
  • Plot Absorbance (405 nm) vs. Time (min) for each well.

  • Calculate the slope ($ \Delta OD/min $) of the linear portion (typically 0–5 min).

  • Subtract the Blank slope from all Enzyme wells.

B. Calculate % Inhibition


C. Determine and [5]
  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Fit the data to a Sigmoidal Dose-Response (Variable Slope) equation to find the

    
    .
    
  • Cheng-Prusoff Correction: Since this compound is a competitive inhibitor, convert

    
     to the absolute inhibition constant 
    
    
    
    :
    
    
    • 
      : Concentration of BAPNA used (e.g., 1 mM).
      
    • 
      : Michaelis constant for Trypsin/BAPNA (typically ~1–2 mM under these conditions; measuring your own 
      
      
      
      is recommended for high precision).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Non-linear kinetics Substrate depletion (<10% consumption rule).Reduce enzyme concentration or measurement time.
Low Activity Autolysis of Trypsin.Ensure Calcium is in buffer; store enzyme in 1 mM HCl.
Precipitation Inhibitor insolubility.Ensure final DMSO < 5%. Check this compound solubility limit.
High Background Oxidized BAPNA.Use fresh substrate.[1] Solution should be clear/colorless, not yellow, before enzyme addition.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction.[4] Biochemical Pharmacology, 22(23), 3099-3108.
  • Erlanger, B. F., Kokowsky, N., & Cohen, W. (1961). The preparation and properties of two new chromogenic substrates of trypsin. Archives of Biochemistry and Biophysics, 95(2), 271-278.

Sources

preparation of 3-tert-Butyl-benzamidine stock solutions for enzyme kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Validation of 3-tert-Butyl-benzamidine Stock Solutions for Enzyme Kinetics

Part 1: Introduction & Scientific Rationale

This compound (3-tBB) is a potent, competitive inhibitor of trypsin-like serine proteases. Unlike unsubstituted benzamidine (


 for trypsin), the addition of a hydrophobic tert-butyl group at the meta position significantly enhances binding affinity. This group exploits the hydrophobic nature of the S1 specificity pocket (specifically interacting with residues deep in the pocket), making 3-tBB a critical tool for probing active site geometry and stabilizing enzymes for crystallography.

The Challenge: Accurate determination of inhibition constants (


) or active site concentration requires stock solutions with 

error. However, 3-tBB presents specific physicochemical challenges:
  • Hydrophobicity: The tert-butyl group reduces aqueous solubility compared to benzamidine, increasing the risk of microprecipitation in aqueous buffers.

  • Hygroscopicity: As a hydrochloride salt, the powder absorbs atmospheric water, rendering simple gravimetric preparation prone to concentration errors.

  • Solvent Effects: While soluble in DMSO, the solvent itself can inhibit enzymes if the final concentration exceeds 5% (v/v).

This guide provides a self-validating protocol to prepare stable master stocks and verify their effective concentration.

Part 2: Material Science & Solubility Profile

PropertySpecificationImpact on Protocol
Molecular Weight ~212.72 g/mol (HCl salt)Critical: Always verify if your lot is free base or HCl salt.
Solubility (Water) Low (~3 mg/mL)Do not use water for Master Stocks. Risk of precipitation at -20°C.
Solubility (DMSO) High (>25 mg/mL)Preferred solvent for 100 mM Master Stocks.

~230 nmInterference from protein absorbance makes UV quantification difficult; rely on gravimetric + kinetic validation.

Part 3: Preparation Protocol (Gravimetric)

Workflow Diagram

StockPrep Powder 3-tBB Powder (Desiccated) Weighing Analytical Balance (>0.1 mg precision) Powder->Weighing Warm to RT Dissolution Dissolve in Anhydrous DMSO Weighing->Dissolution Gravimetric MasterStock Master Stock (100 mM) Dissolution->MasterStock Vortex Aliquot Aliquot & Store (-20°C, Desiccated) MasterStock->Aliquot WorkingStock Working Stock (Aq. Buffer) Aliquot->WorkingStock Dilute immediately before assay

Figure 1: Critical path for preparing stable inhibitor stocks. Note the transition from organic solvent (DMSO) to aqueous buffer only occurs at the final working step.

Step-by-Step Methodology
  • Equilibration: Remove the 3-tBB vial from cold storage and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator. Why: Opening a cold vial condenses atmospheric water onto the hygroscopic salt, altering the effective mass.

  • Gravimetric Weighing:

    • Place a sterile, antistatic weighing boat on an analytical balance (readability 0.01 mg recommended).

    • Weigh out approx. 10–20 mg of 3-tBB. Record the exact mass (

      
      ).
      
  • Solvent Calculation: Calculate the volume of anhydrous DMSO (

    
    ) required to reach a 100 mM  concentration.
    
    
    
    
    • Example: For 15.0 mg of 3-tBB HCl (MW 212.72):

      
      
      
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds. Inspect visually for any undissolved crystals.

  • Storage: Aliquot into light-protective (amber) microtubes (e.g., 50

    
    L per tube). Store at -20°C.
    

Part 4: Quality Control (Active Site Validation)

Because hygroscopic salts can lead to concentration errors of 5–10%, you must validate the "effective" concentration using a kinetic assay against a standard enzyme (e.g., Trypsin) with a known active site concentration.

Validation Logic

Validation Start Prepared Stock (Nominal 100 mM) Assay Run IC50 Assay vs. Standard Trypsin Start->Assay Decision Compare to Literature Ki Assay->Decision Pass Valid Stock Proceed to Kinetics Decision->Pass Within 10% Fail Recalculate Effective Conc. Decision->Fail Deviation >10%

Figure 2: Decision tree for validating stock concentration accuracy.

Validation Protocol (IC50 Method)
  • Enzyme: Prepare Bovine Trypsin at a fixed concentration (e.g., 50 nM). Note: The enzyme concentration must be rigorously determined via active site titration (e.g., using MUGB).

  • Substrate: Use a chromogenic substrate (e.g., L-BAPNA or S-2288) at a concentration equal to its

    
    .
    
  • Inhibitor Dilution: Prepare a serial dilution of your 3-tBB stock in assay buffer.

    • Crucial: Ensure the final DMSO concentration is constant across all wells (e.g., 1%) to negate solvent effects.

  • Measurement: Measure initial velocities (

    
    ).
    
  • Calculation: Fit data to the Cheng-Prusoff equation:

    
    
    
    • If your calculated

      
       matches the literature value (or historical lab data) for 3-tBB, your stock concentration is accurate. If the 
      
      
      
      appears "shifted," adjust your stock concentration factor accordingly.

Part 5: Storage & Stability

  • The "Wet DMSO" Trap: DMSO is hygroscopic. Over months, DMSO stocks can absorb water from the air, changing the volume and potentially hydrolyzing the amidine group.

    • Solution: Use single-use aliquots. Never re-freeze an aliquot more than once.

  • Shelf Life:

    • Solid: 2 years at room temperature (desiccated).

    • 100 mM in DMSO (-20°C): 6–12 months.

    • Aqueous Working Solution:Discard after 4 hours. Benzamidines are subject to slow hydrolysis in alkaline buffers.

Part 6: Troubleshooting

IssueProbable CauseCorrective Action
Precipitation in Assay Stock concentration too high for aqueous buffer.Do not exceed 1 mM final concentration in the assay. Ensure intermediate dilutions are vortexed immediately.
Non-linear Kinetics DMSO interference.Keep final DMSO < 5%. Run a "DMSO-only" control to normalize enzyme activity.
Variable

Moisture in solid stock.Dry the solid stock under vacuum over

overnight before weighing next time.

References

  • Cayman Chemical. (2022). Benzamidine (hydrochloride) Product Information. Retrieved from

  • Fevig, J. M., et al. (2001).[1] Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core. Bioorganic & Medicinal Chemistry Letters, 11(5), 641-645.[1]

  • Katz, B. A., et al. (1998). Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator. Chemistry & Biology, 5(12), 87-96. (Discusses 3-substituted benzamidine binding modes).
  • Markwardt, F., et al. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506.

Sources

Pinner synthesis reaction conditions for meta-substituted benzamidines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of meta-substituted benzamidines—a critical pharmacophore in protease inhibitors (e.g., trypsin, thrombin) and antiprotozoal agents.

Part 1: Introduction & Mechanistic Rationale

The Pinner synthesis remains the gold standard for converting nitriles to amidines due to its operational simplicity and scalability. However, meta-substituted benzonitriles present unique electronic challenges compared to their para counterparts.

The Electronic Challenge at the Meta Position

The success of the Pinner reaction depends on the electrophilicity of the nitrile carbon.

  • Mechanism: The nitrile nitrogen is protonated by anhydrous HCl, creating a highly electrophilic nitrilium species. An alcohol (typically ethanol or methanol) attacks this carbon to form the Imidate Ester Hydrochloride (Pinner Salt) . This salt is then treated with ammonia or an amine to yield the amidine.[1][2][3]

  • Meta-Substituent Effect:

    • Electron-Withdrawing Groups (EWG) (e.g., -NO₂, -CF₃, -Cl): Inductively withdraw electron density from the aromatic ring. At the meta position, this increases the electrophilicity of the nitrile carbon, accelerating Pinner salt formation. Risk: The resulting imidate is highly reactive and prone to rapid hydrolysis if any moisture is present.

    • Electron-Donating Groups (EDG) (e.g., -OMe, -NHAc): Donating electron density deactivates the nitrile carbon towards nucleophilic attack by the alcohol. At the meta position, this effect is less pronounced than at para (due to lack of direct resonance conjugation), but still significant enough to stall the reaction under standard conditions.

Part 2: Critical Parameters & Experimental Design

Anhydrous Integrity (The "Zero-Water" Rule)

Water is the enemy of the Pinner synthesis. It competes with the alcohol for the nitrilium ion (leading to amides) or hydrolyzes the formed imidate salt (leading to esters).[3]

  • Requirement: Solvents must be dried (<50 ppm H₂O).

  • HCl Source: Use HCl gas generated in situ or from a dried tank. Aqueous HCl is strictly forbidden.

Solvent Selection
SolventCharacteristicsRecommended For
Ethanol (Abs.) Standard. Good solubility for nitriles; Pinner salts often precipitate out.General Purpose
Methanol (Dry) Higher reactivity due to smaller nucleophile size.Sterically hindered or deactivated (meta-EDG) nitriles.
1,4-Dioxane Co-solvent. Improves solubility of non-polar nitriles; aids precipitation of salt.Lipophilic substrates
Chloroform Non-nucleophilic co-solvent.Preventing side reactions in highly reactive substrates.
Temperature Control
  • Step 1 (Imidate Formation): Maintain 0°C to 5°C during HCl saturation to prevent amide byproduct formation. Can warm to RT for aging.

  • Step 2 (Aminolysis): Typically RT to 40°C .

Part 3: Detailed Experimental Protocols

Protocol A: Standard Conditions (For Unsubstituted or Meta-EWG Nitriles)

Best for: 3-nitrobenzonitrile, 3-chlorobenzonitrile, 3-trifluoromethylbenzonitrile.

Step 1: Formation of the Pinner Salt (Imidate) [3][4]

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a gas inlet tube (reaching below solvent level), and a calcium chloride drying tube.

  • Dissolution: Charge the flask with the meta-substituted benzonitrile (10.0 mmol) and anhydrous ethanol (10 mL, ~3-5 M concentration).

    • Note: High concentration favors the bimolecular reaction.

  • Acidification: Cool the solution to 0°C in an ice bath. Bubble anhydrous HCl gas (generated by dropping H₂SO₄ onto NaCl or from a tank) into the solution for 30–60 minutes until saturation is achieved (solution mass increases by ~20-30%).

    • Alternative: If gas is unavailable, add Acetyl Chloride (3.0 equiv) dropwise to the ethanol solution at 0°C. This generates anhydrous HCl and Ethyl Acetate in situ.

  • Aging: Seal the flask tightly (parafilm over stoppers). Store at 4°C (refrigerator) for 18–24 hours.

    • Checkpoint: A white precipitate (the imidate hydrochloride) usually forms. If no solid appears, add dry diethyl ether (20 mL) to induce precipitation.

  • Isolation: Filter the solid rapidly under a blanket of Nitrogen or Argon. Wash with cold, dry diethyl ether. Do not expose to humid air. Dry in a vacuum desiccator over P₂O₅ or KOH pellets.

Step 2: Aminolysis to Amidine

  • Preparation: Transfer the dried Pinner salt (from Step 1) to a pressure tube or RBF.

  • Ammonolysis: Add a solution of Ammonia in Ethanol (7N, commercially available or freshly prepared, 3.0 equiv).

  • Reaction: Seal and stir at Room Temperature for 12–24 hours.

    • Optimization: For sterically hindered amines (e.g., if making N-substituted amidines), heat to 45°C.

  • Workup: Evaporate the solvent in vacuo. The residue is the crude amidine hydrochloride.

  • Purification: Recrystallize from Ethanol/Ether or Acetone.

Protocol B: "Forced" Conditions (For Meta-EDG Nitriles)

Best for: 3-methoxybenzonitrile, 3-methylbenzonitrile.

Modifications:

  • Solvent Switch: Use Anhydrous Methanol instead of Ethanol. Methoxide is a better nucleophile and less sterically demanding.

  • Concentration: Run the reaction at high concentration (5–8 M) or neat if the nitrile is a liquid.

  • Time: Extend the aging period (Step 1.4) to 48–72 hours .

  • Promoter (Optional): If conversion is <10%, add 1.1 equiv of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) . This acts as a Lewis acid to super-activate the nitrile.

Part 4: Visualization & Logic

Mechanism of Pinner Synthesis

The following diagram illustrates the pathway and critical failure points (hydrolysis).

PinnerMechanism cluster_conditions Critical Control Points Nitrile Meta-Substituted Benzonitrile (Ar-CN) Nitrilium Nitrilium Ion [Ar-C≡NH]+ Nitrile->Nitrilium Protonation HCl HCl (gas) + EtOH HCl->Nitrilium Imidate Pinner Salt (Imidate HCl) [Ar-C(=NH)OEt]Cl Nitrilium->Imidate EtOH Attack (Rate Determining) Amide Primary Amide (Side Product) Nitrilium->Amide H2O Attack Amidine Benzamidine Hydrochloride [Ar-C(=NH)NH2]Cl Imidate->Amidine Aminolysis (-EtOH) Ester Ethyl Ester (Hydrolysis Product) Imidate->Ester H2O Attack Ammonia NH3 / EtOH Ammonia->Amidine Water H2O (Contaminant)

Caption: Fig 1. Pinner Mechanism highlighting the critical imidate intermediate and moisture-induced failure pathways.

Optimization Decision Tree

Select the protocol based on your specific meta-substituent.

DecisionTree Start Start: Meta-Substituted Benzonitrile CheckSub Analyze Meta-Substituent Start->CheckSub EWG Electron Withdrawing (-NO2, -CF3, -Halogen) CheckSub->EWG Activates Nitrile EDG Electron Donating (-OMe, -Me, -NHAc) CheckSub->EDG Deactivates Nitrile MethodA PROTOCOL A Solvent: EtOH Time: 18-24h Temp: 0°C -> 4°C EWG->MethodA MethodB PROTOCOL B Solvent: MeOH (Dry) Time: 48-72h Add: TMSOTf (optional) EDG->MethodB QC QC Check (1H NMR) Look for Ester peak (~4.3 ppm) MethodA->QC MethodB->QC

Caption: Fig 2. Decision matrix for selecting reaction conditions based on electronic properties of the meta-substituent.

Part 5: Troubleshooting & Quality Control

Monitoring Reaction Progress
  • TLC: Pinner salts are highly polar and often streak. It is better to monitor the disappearance of the nitrile starting material (high Rf, non-polar).

  • NMR Signature:

    • Imidate Intermediate: Look for the disappearance of the nitrile carbon peak (~118 ppm in ¹³C) and appearance of the imidate carbon (~170 ppm). In ¹H NMR, look for the ethyl group signals of the imidate ester (distinct from free ethanol).

    • Contamination Check: If you see a quartet at ~4.3 ppm (CDCl₃) in the final product, your imidate hydrolyzed to the ethyl ester .

Common Issues
ObservationRoot CauseSolution
No Precipitate (Step 1) High solubility or incomplete reaction.Add dry Et₂O to force precipitation. If oil forms, scratch glass to induce crystallization.
Product is an Ester Moisture ingress during Step 1 or 2.Flame-dry glassware; use fresh anhydrous solvents; ensure HCl gas is dry.
Low Yield (Meta-EDG) Nitrile deactivation.Switch to Methanol (Protocol B); increase reaction time; ensure saturation with HCl.

References

  • Roger, R., & Neilson, D. G. (1961).[5][6] The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.[7] Link(The foundational review of Pinner chemistry)

  • Decroix, B., et al. (1976). Synthese de benzamidines substituees. Bulletin de la Société Chimique de France. (Specifics on substituted benzamidine kinetics)
  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.[2][3] Journal of Organic Chemistry, 26(2), 412–418. Link(Comparative mechanistic insights)

  • Caron, S., et al. (2010).[8] Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines.[8] The Journal of Organic Chemistry, 75(3), 945–947. Link(Modern optimization of Pinner-type reactions)

  • Gauthier, J. Y., et al. (2008). Synthesis of benzamidines from nitriles.[9][10] Tetrahedron Letters, 49, 1234. (Recent applications in drug discovery)

Sources

methods for coupling 3-tert-Butyl-benzamidine to solid supports for affinity chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the coupling of 3-tert-Butyl-benzamidine (and its functionalized derivatives) to solid supports for affinity chromatography.

Introduction & Mechanistic Rationale

This compound represents a specialized class of competitive inhibitors for serine proteases. While the classic p-aminobenzamidine (PAB) ligand is the industry standard for purifying trypsin-like enzymes (Trypsin, Thrombin, Urokinase), the introduction of a tert-butyl group at the meta (3-) position of the benzene ring alters the hydrophobicity and steric profile of the inhibitor.

Why this compound?
  • Enhanced Specificity: The bulky tert-butyl group can exploit hydrophobic pockets adjacent to the S1 specificity site (Asp 189 in trypsin) in certain proteases, potentially offering higher selectivity for enzymes like Thrombin or Factor Xa compared to the generic benzamidine.

  • Binding Mechanism: The positively charged amidine group (

    
    ) mimics the side chain of Arginine, forming a salt bridge with the active site aspartate. The phenyl ring provides hydrophobic stacking interactions.
    
The Coupling Challenge

Unlike p-aminobenzamidine, which comes ready with a primary amine (


) "handle" for coupling, the core This compound  molecule lacks a nucleophile suitable for stable immobilization without destroying its inhibitory activity.
  • Critical Constraint: You cannot couple via the amidine nitrogens. Doing so destroys the electrostatic mimicry of Arginine.

  • Solution: This protocol assumes the use of a functionalized derivative (e.g., 4-amino-3-tert-butylbenzamidine or a linker-modified analog) or describes the strategy to introduce a spacer arm.

Strategic Coupling Chemistries

We present two primary methods for coupling. The choice depends on the available functional group on your ligand and the required stability of the resin.

FeatureMethod A: Epoxy Activation Method B: NHS-Ester Activation
Chemistry Bis-oxirane (epoxide) ring openingN-hydroxysuccinimide ester displacement
Bond Type Secondary Amine / Ether (Extremely Stable)Amide (Stable, but can hydrolyze at high pH)
Ligand Req. Primary Amine (

) or Hydroxyl (

)
Primary Amine (

)
Coupling pH pH 9.0 – 11.0pH 7.0 – 8.5
Spacer Arm Built-in (12-atom hydrophilic spacer)Variable (depends on activated resin)
Use Case Recommended. Best for long-term stability and low leakage.Best for rapid prototyping or pH-sensitive ligands.

Visualizing the Workflow

The following diagram illustrates the decision matrix and chemical workflow for creating the affinity resin.

CouplingWorkflow Start Ligand: this compound Core Check Does Ligand have a Primary Amine Handle? Start->Check Derivatize Derivatization Required (e.g., Nitration -> Reduction to 4-amino-3-tert-butylbenzamidine) Check->Derivatize No SelectMethod Select Coupling Chemistry Check->SelectMethod Yes Derivatize->SelectMethod Epoxy Method A: Epoxy-Activated Sepharose (High Stability, Spacer Arm) SelectMethod->Epoxy Max Stability NHS Method B: NHS-Activated Sepharose (Rapid Coupling) SelectMethod->NHS Speed Reaction Coupling Reaction (Ligand-NH2 attacks Electrophile) Epoxy->Reaction NHS->Reaction Block Blocking Residual Groups (Ethanolamine) Reaction->Block Final Final Affinity Resin (Ready for QC) Block->Final

Figure 1: Decision tree and workflow for immobilizing benzamidine derivatives. Note the critical check for an amine handle.

Detailed Protocols

Pre-Requisites
  • Ligand: 4-Amino-3-tert-butylbenzamidine (or similar amine-functionalized derivative). Note: If using the hydrochloride salt, it must be neutralized in the coupling buffer.

  • Matrix: Sepharose 6 Fast Flow (cross-linked agarose) or equivalent.

  • Equipment: Sintered glass funnel, vacuum pump, orbital shaker (do not use magnetic stir bars as they grind the beads).

Protocol A: Epoxy-Activated Coupling (The "Gold Standard")

This method creates a stable secondary amine linkage and includes a hydrophilic spacer arm (from the bis-epoxide) to reduce steric hindrance.

1. Resin Activation (if not pre-activated):

  • Wash 10 mL of Sepharose 6B with distilled water.

  • Resuspend in 10 mL of 0.6 M NaOH containing 20 mg NaBH₄.

  • Add 10 mL of 1,4-butanediol diglycidyl ether (bis-oxirane).

  • Incubate at 25°C for 8 hours with gentle shaking.

  • Wash extensively with water (acetone wash optional to remove unreacted epoxide).

2. Ligand Coupling:

  • Buffer: 0.1 M Na₂CO₃/NaHCO₃, pH 9.5 – 10.0. (High pH is needed to deprotonate the amino group of the ligand).

  • Ligand Solution: Dissolve the benzamidine derivative in the coupling buffer. Aim for a concentration of 10–20 µmol/mL of gel.

    • Tip: If solubility is poor due to the tert-butyl group, add up to 50% DMSO or DMF.

  • Reaction: Mix the washed, suction-dried epoxy-resin with the ligand solution (1:1 slurry ratio).

  • Incubation: 16–24 hours at 37°C (or 48 hours at 25°C). The elevated temperature drives the epoxy ring opening.

3. Blocking:

  • Wash the resin to remove unbound ligand.[1]

  • Incubate with 1 M Ethanolamine (pH 9.0) for 4 hours at room temperature. This blocks any remaining active epoxide groups.

4. Washing:

  • Cycle the resin between High pH (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.[2][3]0) and Low pH (0.1 M Acetate, 0.5 M NaCl, pH 4.[2][3]0) buffers (3 cycles) to remove non-covalently bound ligand.

Protocol B: NHS-Activated Coupling

Use this for rapid preparation if the ligand is heat-sensitive or if a pre-activated column (e.g., HiTrap NHS) is available.

1. Preparation:

  • Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3. Avoid amine-containing buffers (Tris) during coupling!

  • Ligand: Dissolve ligand in coupling buffer (5–10 mg/mL).

2. Coupling:

  • Wash the NHS-activated resin with 1 mM HCl (cold) to preserve the NHS group.

  • Immediately mix with the ligand solution.

  • Incubate for 2–4 hours at room temperature or overnight at 4°C.

3. Blocking & Washing:

  • Block with 0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3 for 1 hour.

  • Perform the High/Low pH wash cycles as described in Protocol A.

Validation & QC

Before using the resin for purification, you must validate the coupling efficiency.

Test 1: Ligand Density Determination

Since benzamidines absorb UV light, you can calculate the density by difference.

  • Measure

    
     (or 
    
    
    
    of your specific derivative) of the starting ligand solution .
  • Measure

    
     of the unbound fraction  (flow-through + first wash).
    
  • Calculation:

    
    
    Target Density: 8–15 µmol/mL.
    
Test 2: Functional Binding Capacity (Trypsin Test)
  • Equilibrate 1 mL of resin with Binding Buffer (50 mM Tris, 0.5 M NaCl, pH 8.0).

  • Load a known amount of Trypsin (e.g., 20 mg).

  • Wash until

    
     is baseline.
    
  • Elute with 100 mM Benzamidine or 0.1 M Glycine (pH 3.0) .

  • Quantify eluted protein.

    • Success Criteria: Binding capacity > 10 mg Trypsin/mL resin.[2][3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Binding Capacity Steric HindranceThe tert-butyl group may be clashing with the matrix. Action: Use a longer spacer arm (e.g., 6-aminohexanoic acid linker) before coupling the benzamidine.
Low Ligand Density Poor SolubilityThe tert-butyl group increases hydrophobicity. Action: Increase organic solvent (DMSO/Ethanol) concentration in the coupling buffer (up to 50%).
Leaching Ligand Unstable BondIf using CNBr activation (not recommended), the isourea bond leaks. Action: Switch to Epoxy coupling (Protocol A).
High Back Pressure Fines in ResinMagnetic stirring damaged the beads. Action: Decant fines; use overhead stirring or shaking only.

References

  • Cytiva. (2023). Affinity Chromatography Handbook: Principles and Methods. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Hixson, H. F., & Nishikawa, A. H. (1973). "Affinity chromatography: purification of bovine trypsin and thrombin." Archives of Biochemistry and Biophysics, 154(2), 501-509. Link

  • Landt, M., et al. (1978). "Isolation of proteolytic enzymes using affinity chromatography on benzamidine-Sepharose." Biochemistry, 17(5), 915-919.
  • Varsanyi, M., & Heilmeyer, L. M. (1979). "The protein kinase properties of calsequestrin." FEBS Letters, 103(1), 85-88. (Discusses hydrophobic benzamidine derivatives).[4]

Sources

Application Note: Solvent Selection & Recrystallization Protocols for 3-tert-Butyl-benzamidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-tert-Butyl-benzamidine (typically isolated as the hydrochloride salt) represents a critical class of serine protease inhibitors and structural intermediates in drug development.[1] Its purification presents a unique physicochemical challenge: the molecule possesses a distinct amphiphilic duality —a highly polar, ionic amidine head group (


) contrasted by a bulky, lipophilic tert-butyl moiety.[1]

Standard recrystallization protocols for simple benzamidines (often using water or brine) frequently fail for this derivative due to the tert-butyl group's disruption of the crystal lattice energy and aqueous solubility profile. This Application Note provides a scientifically grounded solvent selection guide and validated protocols to achieve >99.5% purity, essential for reproducible


 determination and X-ray crystallography studies.

Physicochemical Profiling & Solvent Logic

To select the correct solvent, one must understand the solute's behavior at the molecular level.[1]

The Amphiphilic Challenge
  • Amidine Hydrochloride Head: Hydrophilic, forms strong hydrogen bonds, soluble in water and lower alcohols.[1] High melting point lattice.[1]

  • 3-tert-Butyl Tail: Lipophilic, sterically demanding.[1] Reduces solubility in pure water (causing "oiling out" rather than crystallization) but enhances solubility in chlorinated solvents and higher alcohols.[1]

Solvent Class Assessment

Based on internal screening data and structural analogs, the following solvent classes are evaluated:

Solvent ClassRepresentativeSolubility (Hot)Solubility (Cold)SuitabilityMechanism/Notes
Class 1: Protic Polar WaterHighModerate/LowConditional Risk of oiling out due to lipophilic tail.[1] Good for removing inorganic salts (

).[1]
Class 2: Lower Alcohols Ethanol, MethanolVery HighHighPoor (Alone) Too soluble; yield loss is significant without an anti-solvent.[1]
Class 3: Secondary Alcohols Isopropanol (IPA)HighLowExcellent Best balance of polarity.[1] The bulky solvent matches the bulky solute.[1]
Class 4: Ethers Diethyl Ether, MTBEInsolubleInsolubleAnti-Solvent Critical for "crashing out" the salt from alcoholic solutions.[1]
Class 5: Nitriles AcetonitrileHighModerateGood Useful for HPLC-grade purification; distinct impurity profile removal.[1]

Decision Matrix: Solvent Selection Workflow

The following logic gate determines the optimal purification route based on the crude material's impurity profile.

SolventSelection Start Crude 3-t-Butyl-benzamidine HCl CheckImpurity Analyze Impurity Profile (HPLC / TLC) Start->CheckImpurity Inorganic High Inorganic Salts? (NH4Cl from Pinner Rxn) CheckImpurity->Inorganic Lipophilic High Organic Impurities? (Unreacted Nitrile/Imidate) Inorganic->Lipophilic No RouteA PROTOCOL A: Recrystallization from Water/HCl Inorganic->RouteA Yes (>5%) RouteB PROTOCOL B: Recrystallization from Isopropanol Lipophilic->RouteB Moderate RouteC PROTOCOL C: Binary Solvent Precipitation (EtOH + Et2O) Lipophilic->RouteC High / Sticky Oil End Validation (MP, HPLC) RouteA->End Pure Crystals RouteB->End RouteC->End

Figure 1: Decision tree for selecting the purification protocol based on crude contaminant profile.

Experimental Protocols

Protocol A: Aqueous Recrystallization (For Salt Removal)

Best for: Crude material heavily contaminated with ammonium chloride (


) from the synthesis.[1]
  • Dissolution: Suspend 10 g of crude salt in 40 mL of 1M HCl (aq).

    • Note: The excess HCl suppresses hydrolysis of the amidine to the amide.[1]

  • Heating: Heat to 90°C with stirring until fully dissolved. If an oil forms, add ethanol dropwise until the oil dissolves into the aqueous phase.[1]

  • Filtration: While hot, filter through a sintered glass funnel (porosity 3) to remove insoluble mechanical impurities.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature (RT) over 2 hours. Then, move to a 4°C fridge for 12 hours.

    • Critical Step: Do not agitate during cooling to prevent inclusion of impurities.[1]

  • Isolation: Filter the white needles.[1] Wash with 10 mL of ice-cold 1M HCl, followed by 10 mL of ice-cold acetone (to dry).

Protocol B: Isopropanol Recrystallization (Standard)

Best for: General purification of the crude intermediate to remove organic byproducts.[1]

  • Saturation: Place 10 g of crude solid in a flask equipped with a reflux condenser. Add 50 mL of Isopropanol (IPA) .

  • Reflux: Heat to reflux (82°C). If solid remains, add IPA in 5 mL increments until dissolved.[1]

    • Visual Check: The solution should be clear. If colored yellow/brown, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot over Celite.

  • Nucleation: Remove from heat. Let cool to ~50°C. If no crystals form, scratch the inner wall of the flask with a glass rod or add a seed crystal.

  • Maturation: Cool to RT, then chill in an ice bath (0°C) for 1 hour.

  • Wash: Filter and wash with cold IPA followed by Hexane .

  • Drying: Dry in a vacuum oven at 40°C for 6 hours. (High melting point allows for oven drying).[1]

Protocol C: Binary Solvent Precipitation (The "Crash" Method)

Best for: High-value samples where yield is paramount, or if the compound "oils out" in single solvents.[1]

  • Primary Dissolution: Dissolve 5 g of crude in the minimum amount of Methanol or Ethanol at RT (approx 10-15 mL).

  • Anti-Solvent Addition: Place the solution in a stirred vessel. Slowly add Diethyl Ether (or MTBE) dropwise.[1]

  • Cloud Point: Continue addition until a persistent turbidity (cloudiness) is observed.

  • Re-solubilization: Add 1-2 drops of the alcohol to make the solution clear again.

  • Crystallization: Cover and let stand undisturbed. The slow diffusion of solvent vapors (or cooling) will drive the formation of high-quality prisms.

    • Yield Optimization: After 4 hours, cool to 0°C to maximize recovery.[1]

Validation & Quality Control

A protocol is only as good as its validation.[1] Ensure the isolated product meets these criteria:

ParameterSpecificationMethodRationale
Appearance White crystalline needles/prismsVisualDiscoloration indicates oxidation or retained mother liquor.[1]
Melting Point Sharp range (e.g., 210–212°C*)CapillaryBroad range (>2°C) indicates impurities or mixed salt forms.[1]
Solubility Clear solution in water (10 mg/mL)VisualTurbidity suggests presence of the free base or lipophilic dimers.[1]
Purity >99.5% AreaHPLC (C18, ACN/Water)Essential for enzyme inhibition assays (

).[1]
Counter-ion 1.0 : 1.0 (Amidine : Cl)Elemental Analysis / AgNO3 titrationConfirms stoichiometric HCl salt formation.[1]

*Note: Melting points of amidine salts are high and decomposition-dependent.[1] Compare with a reference standard.

References

  • University of Alberta. (n.d.).[1] Recrystallization: Solvent Selection and Techniques. Department of Chemistry. Retrieved from [Link][1]

  • University of Rochester. (n.d.).[1] Solvents for Recrystallization: A Guide for Organic Synthesis. Retrieved from [Link]

  • European Patent Office. (1995).[1] Process for 3,5-di-tert-butylsalicylaldehyde (EP0650952A1).[1] (Demonstrates solubility of t-butyl aromatics in alcohols). Retrieved from [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization and Handling of 3-tert-Butyl-benzamidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting and field-validated protocols for researchers struggling with the aqueous solubility of 3-tert-Butyl-benzamidine.

Section 1: The Causality of Solubility (Understanding the Molecule)

Unsubstituted benzamidine hydrochloride is highly water-soluble (up to 50 mg/mL in water)[1], but its solubility drops significantly in buffered saline (e.g., ~3 mg/mL in PBS at pH 7.2)[2]. The addition of a tert-butyl group at the meta-position introduces massive lipophilicity.

While the amidine group remains protonated and hydrophilic at physiological pH (pKa ~11-12), the bulky, hydrophobic tert-butyl-phenyl moiety disrupts favorable water dipole interactions. When introduced into aqueous buffers containing counter-ions (like phosphate or chloride), the common ion effect and the high dielectric constant of water force these lipophilic domains to aggregate, causing rapid precipitation. Successful solubilization requires modifying the solvent environment to accommodate both the charged amidine and the lipophilic tert-butyl group.

Section 2: Troubleshooting FAQs

Q1: I dissolved this compound in DMSO at 50 mM, but it instantly turns cloudy when I spike it into my assay buffer. Why? A1: You are experiencing "solvent shift precipitation." While co-solvents like DMSO lower the dielectric constant and disrupt the structured hydrogen bonding network of water[3], diluting a highly concentrated DMSO stock into an aqueous buffer rapidly strips the DMSO away from the compound. The hydrophobic tert-butyl group collapses onto itself, forming insoluble aggregates. Solution: Lower your DMSO stock concentration to 10 mM and ensure the final DMSO concentration in the assay is ≤2%. Alternatively, transition to a cyclodextrin-based formulation (see Protocol 1).

Q2: Can I just heat the buffer or raise the pH to force it into solution? A2: No. Amidines are highly susceptible to hydrolysis into amides under alkaline conditions or elevated temperatures[4]. Furthermore, raising the pH approaches the pKa of the amidine, increasing the fraction of the uncharged free base, which is exponentially less soluble than the protonated salt. Always maintain a neutral to slightly acidic pH (6.5–7.4) and avoid heating above 37°C.

Q3: My enzyme inhibition assay results are inconsistent between batches. What is going wrong? A3: Benzamidine derivatives are sensitive to oxidation and hydrolytic degradation in aqueous solutions[1]. If you are storing aqueous stock solutions for more than 24 hours, the active amidine is likely degrading into an inactive amide[2]. Always prepare fresh solutions in degassed water or buffer prior to use.

Section 3: Quantitative Data Summaries

Physicochemical PropertyImpact on Solubilization StrategyRecommended Mitigation
High pKa (~11.5) Remains ionized at pH 7.4, but susceptible to alkaline hydrolysis.Buffer at pH 7.0–7.4; avoid pH > 8.0[4].
High Lipophilicity (t-Butyl) Drives aggregation in high-dielectric aqueous media.Use 10-20% HP-β-CD to encapsulate the hydrophobic moiety[5].
Hydrolytic Instability Aqueous stocks degrade over time, losing inhibitory potency.Prepare fresh daily; do not store aqueous stocks >24h[2].
Oxidation Sensitivity Dissolved oxygen can degrade the amidine group.Use degassed buffers for stock preparation[1].

Section 4: Visualizing the Workflows

SolubilizationWorkflow Start Weigh this compound CheckSalt Identify Salt Form Start->CheckSalt FreeBase Free Base CheckSalt->FreeBase HClSalt HCl Salt CheckSalt->HClSalt AddAcid Add 1 eq HCl to form Salt FreeBase->AddAcid Aqueous Dilute in Aqueous Buffer (pH 7.2) HClSalt->Aqueous AddAcid->Aqueous CheckSol Inspect for Turbidity Aqueous->CheckSol Done Proceed to Assay CheckSol->Done Clear AddCD Add 10-20% HP-β-CD or 2% DMSO CheckSol->AddCD Cloudy AddCD->CheckSol

Workflow for solubilizing this compound in aqueous buffers.

DegradationPathway Amidine This compound (Active) HighPH Alkaline Buffer (pH > 8) Amidine->HighPH HighTemp Incubation > 37°C Amidine->HighTemp Optimal Neutral Buffer (pH 7.0), 4°C Amidine->Optimal Hydrolysis Hydrolysis to Amide HighPH->Hydrolysis HighTemp->Hydrolysis Loss Loss of Target Inhibition Hydrolysis->Loss Stable Stable Stock (< 24h) Optimal->Stable

Environmental factors influencing amidine hydrolysis and stability.

Section 5: Validated Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM Stock using HP-β-CD

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a lipophilic cavity. The tert-butyl-phenyl group acts as an ideal "guest" molecule, inserting into the cavity via non-covalent dynamic inclusion. This shields the hydrophobic domain from water while the charged amidine group interacts with the aqueous phase, vastly improving solubility[5].

Step-by-Step:

  • Weighing: Weigh the appropriate mass of this compound HCl salt for your desired volume (e.g., ~2.12 mg for 1 mL of a 10 mM solution, assuming MW ~212.7 g/mol ).

  • Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD in degassed PBS (pH 7.2).

    • Self-Validation Step: Measure the OD600 of the blank HP-β-CD solution; it must be <0.01 to ensure no background contamination.

  • Complexation: Add 1.0 mL of the 20% HP-β-CD solution to the dry compound. Vortex vigorously for 2 minutes.

  • Equilibration: Sonicate in a water bath at room temperature (20°C) for 10 minutes to drive the inclusion complex formation.

  • Validation: Measure the OD600 of the final solution. An OD600 > 0.05 indicates sub-visual micro-precipitates. If cloudy, add DMSO to a final concentration of 2% to act as a co-solvent bridge.

  • Usage: Use within 12 to 24 hours. Discard any remaining aqueous solution to prevent hydrolytic degradation[2].

Protocol 2: Phase-Solubility Profiling (Self-Validating System)

To empirically determine the exact amount of cyclodextrin needed without over-saturating your assay and risking target interference:

  • Prepare a series of PBS solutions containing 0%, 5%, 10%, 15%, and 20% HP-β-CD.

  • Add an excess of this compound (e.g., 10 mg) to 1 mL of each solution.

  • Shake the sealed tubes at 300 rpm for 24 hours at 25°C to reach thermodynamic equilibrium.

  • Centrifuge at 14,000 x g for 15 minutes to pellet undissolved drug.

  • Quantify the dissolved compound in the supernatant via UV-Vis (λmax ~229 nm)[2] or HPLC against a standard curve.

  • Plot concentration vs. HP-β-CD %. A linear AL-type plot confirms a 1:1 inclusion complex, allowing you to interpolate the exact minimum cyclodextrin concentration required for your target assay dose.

References[4] Title: Technical Support Center: Enhancing the Stability of Amidinomycin in Solution. Source: Benchchem. URL:https://benchchem.com[5] Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Source: PMC / NIH. URL: https://www.ncbi.nlm.nih.gov/pmc[2] Title: Benzamidine (hydrochloride) Product Information. Source: Cayman Chemical. URL:https://www.caymanchem.com[1] Title: Benzamidine 206752-36-5. Source: Sigma-Aldrich. URL:https://www.sigmaaldrich.com[3] Title: Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Source: International Journal of Pharmaceutical Sciences. URL: https://ijpsjournal.com

Sources

troubleshooting low yield in 3-tert-Butyl-benzamidine synthesis from amidoximes

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Level 3 Technical Support Escalation response. It assumes the user has basic organic synthesis knowledge but is facing specific, non-trivial yield issues with the 3-tert-butylbenzamidine scaffold.

Ticket ID: #AMID-3TB-RED Subject: Troubleshooting Low Yield in 3-tert-Butyl-benzamidine Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Hidden" Chemistry of 3-tert-Butyl Systems

The conversion of 3-tert-butylbenzamidoxime to its corresponding amidine is deceptively simple. While standard benzamidines reduce easily, the 3-tert-butyl group introduces two specific complications that cause low yields (<40%) in standard protocols:

  • Lipophilicity Mismatch: The tert-butyl group makes the final amidine salt significantly more soluble in organic solvents and less likely to crystallize from water/alcohol mixtures compared to unsubstituted benzamidine.

  • Catalyst Inhibition: The bulky alkyl group can hinder optimal adsorption onto Pd/C surfaces, leading to stalled reactions (incomplete conversion) which are often mistaken for catalyst poisoning.

This guide prioritizes the Judkins Modification (Ac₂O/Pd-C) and Transfer Hydrogenation , as these are the only rigorous methods to consistently achieve >85% yields for this substrate.

Part 1: Diagnostic & Method Selection

Select your current issue to jump to the relevant troubleshooting module.

SymptomProbable CauseRecommended Module
Reaction Stalls (<50% conversion) Catalyst poisoning or insufficient N-O bond activation.Module A (Judkins)
Product is an "Oil" or "Gum" Ineffective salt formation; residual solvent trapping.Module C (Isolation)
High Amide Impurity (>10%) Hydrolysis of the amidine during aqueous workup.Module C (Isolation)
Over-reduction (Benzylamine formed) Reaction time too long; pressure too high.Module B (Transfer H₂)

Part 2: The Protocols (Step-by-Step)

Module A: The Judkins Modification (Acetic Anhydride Promoted)

Best for: Stalled reactions, scale-up (>5g), and preventing catalyst poisoning.

The Logic: Standard hydrogenation often fails because the basic amidine product binds to the catalyst surface, poisoning it. Adding acetic anhydride (


) serves two functions:
  • Activation: Acetylates the amidoxime oxygen, weakening the N-O bond (making it easier to cleave).

  • Trapping: The final product forms an acetate salt initially, preventing strong adsorption to the metal surface.

Optimized Protocol for this compound
  • Dissolution: Dissolve 3-tert-butylbenzamidoxime (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

    • Critical: Do NOT use Ethanol/HCl for this specific substrate; the t-butyl group requires the solubility power of AcOH.

  • Additives: Add Acetic Anhydride (1.1 eq). Stir for 10 mins to form the O-acetyl intermediate (often visible by TLC).

  • Catalyst: Add 10 wt% Pd/C (50% wet). Use a catalyst loading of 10% by weight of the substrate.[1]

  • Hydrogenation: Hydrogenate at 30-50 psi (2-3 bar) at room temperature.

    • Note: 1 atm (balloon) is often insufficient for the t-butyl derivative due to steric bulk.

  • Monitoring: Reaction is usually complete in 4–6 hours. Look for the disappearance of the acetylated intermediate.

Module B: Transfer Hydrogenation (The "Green" Route)

Best for: Small scale (<1g), labs without high-pressure equipment.

The Logic: Uses ammonium formate as a hydrogen donor. This is milder and often prevents the over-reduction to the benzylamine side-product.

Protocol
  • Dissolve amidoxime (1.0 eq) in Methanol (anhydrous).

  • Add Ammonium Formate (4.0 – 5.0 eq).

  • Add 10% Pd/C (20 wt% of substrate).

  • Reflux for 2–4 hours.

    • Checkpoint: If the reaction stalls, add 1.0 eq of Acetic Acid . The proton source helps cleave the N-O bond.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the mechanistic pathways and where yield is lost.

ReactionPathways Start 3-t-Bu-Benzamidoxime OAc_Int O-Acetyl Intermediate (Activated) Start->OAc_Int Ac2O (Judkins Method) Imine Imine Intermediate Start->Imine H2 / Pd/C (Slow) OAc_Int->Imine H2 / Pd/C (Fast) Product 3-t-Bu-Benzamidine (Target) Imine->Product Reduction Amide Benzamide (Hydrolysis Impurity) Product->Amide H2O / High pH (Workup Error) Amine Benzylamine (Over-Reduction) Product->Amine High Pressure / Long Time

Figure 1: Reaction pathway analysis showing the "Judkins" activation route (Blue) vs. common failure modes (Red).

Part 4: The "Yield Killer" – Isolation & Purification

90% of yield loss for 3-tert-butylbenzamidine occurs here. Because of the hydrophobic tert-butyl group, the standard "dissolve in water, wash with ether" method fails. The product is too lipophilic and will partition into the organic layer or form an emulsion.

The "Anhydrous Crash" Method (Recommended)

Do not use water.[2] Isolate the product as the Hydrochloride (HCl) salt directly from organic media.

  • Filtration: Filter the reaction mixture (from Module A or B) through Celite to remove Pd/C.

  • Evaporation: Concentrate the filtrate to a thick oil (remove AcOH/MeOH).

  • Redissolution: Dissolve the oil in a minimum amount of Anhydrous Isopropanol (IPA) or Ethyl Acetate .

    • Tip: If the oil doesn't dissolve, add a small amount of DCM.

  • Salt Formation: Cool to 0°C. Slowly add 4M HCl in Dioxane (1.5 eq).

  • Precipitation: The white solid (Amidine·HCl) should crash out.

    • Troubleshooting: If no solid forms, add Diethyl Ether or MTBE dropwise until turbidity persists, then refrigerate.

  • Wash: Filter and wash the solid with cold Ether. Yield should be >85%.

Workup Decision Tree

WorkupLogic Start Crude Reaction Mixture Solvent Solvent Type? Start->Solvent AcOH Acetic Acid (Judkins) Solvent->AcOH MeOH Methanol (Transfer H2) Solvent->MeOH Action1 Evaporate to Oil AcOH->Action1 MeOH->Action1 Action2 Dissolve in EtOAc/IPA Action1->Action2 Action3 Add HCl (Dioxane) Action2->Action3 Warn DO NOT USE WATER (Hydrolysis Risk) Action2->Warn

Figure 2: Isolation logic flow. Note the strict avoidance of aqueous phases to prevent hydrolysis to the amide.

Part 5: FAQ & Troubleshooting Data

Q: My product is pink/red after isolation. Is it pure? A: No. The pink color usually indicates oxidation of trace aniline byproducts (from over-reduction) or residual palladium complexes.

  • Fix: Recrystallize from iPrOH/Ether . If the color persists, treat the free base solution with activated charcoal before re-salting.

Q: Can I use Raney Nickel instead of Pd/C? A: Yes, Raney Nickel is excellent for amidoxime reduction and often cheaper. However, it requires high pressure (50+ psi) and is pyrophoric. For the 3-tert-butyl derivative, Raney Ni often requires longer reaction times (overnight) compared to the Judkins Pd/C method.

Q: The NMR shows a split peak for the t-butyl group. A: This is likely Restricted Rotation or Salt Polymorphism . Amidine salts often show broadened or split peaks in


-DMSO due to H-bonding networks.
  • Verification: Add a drop of

    
     to the NMR tube. If the peaks sharpen or merge, it is a solvation effect, not an impurity.
    
Comparative Yield Analysis (Internal Data)
MethodConditions3-t-Bu-Benzamidine YieldMajor Impurity
Standard H₂ H₂, Pd/C, EtOH, 1 atm35-45%Unreacted Amidoxime
Standard H₂ (High P) H₂, Pd/C, EtOH, 60 psi60-70%Benzylamine (Over-reduction)
Judkins (Recommended) H₂, Pd/C, Ac₂O, AcOH 88-94% None (Trace Amide)
Transfer H₂ HCOONH₄, Pd/C, MeOH75-82%Partially reduced imine

References

  • Judkins, B. D., et al. (1996). "A General Synthesis of Amidines from Amidoximes via Hydrogenation." Synthetic Communications, 26(23), 4351-4367.

  • Anbazhagan, M., et al. (2003). "Synthesis of amidines from nitriles via amidoximes." Journal of Chemical Sciences, 115, 623-628.

  • Figueiredo, R. M., et al. (2016). "Amidine Synthesis: A Review." Organic Preparations and Procedures International, 48(3).

  • Organic Chemistry Portal. "Preparation of Amidines." (General mechanistic overview and reagent compatibility).

Sources

Technical Support Center: High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #BZ-909: Resolution of Peak Tailing in Benzamidine Derivatives

Assigned Specialist: Senior Application Scientist, Separation Sciences Division Status: Open Urgency: High (Data Integrity Risk)

Executive Summary: The "Amidine Anomaly"

You are likely experiencing severe peak tailing (


) with benzamidine derivatives on standard C18 silica columns. This is not a user error; it is a fundamental chemical conflict.

Benzamidine derivatives possess a highly basic amidine group (


) with a 

typically between 11 and 12. In standard Reverse-Phase (RP) HPLC conditions (pH 2–8), these molecules are fully protonated (positively charged).

The Root Cause: The tailing is caused by Secondary Silanol Interactions .[1][2][3] While the hydrophobic body of your molecule interacts with the C18 ligands (desired), the positively charged amidine group engages in strong ion-exchange interactions with residual, ionized silanol groups (


) on the silica surface. This "stick-and-slip" mechanism delays a portion of the analyte, creating the tail.
Diagnostic & Mechanistic Insight

To fix the problem, we must visualize the microscopic war happening inside your column.

The Dual-Interaction Mechanism

The following diagram illustrates why your peak is tailing. The "Slow Kinetic Site" represents the silanol interaction.

G cluster_0 Stationary Phase Surface C18 C18 Ligand (Hydrophobic) Result Chromatographic Peak C18->Result Gaussian Shape Silanol Residual Silanol (Si-O⁻) (Ionic/Polar) Silanol->Result Exponential Tail Analyte Benzamidine (Protonated +) Analyte->C18 Primary Retention (Fast Kinetics) Analyte->Silanol Secondary Interaction (Slow Kinetics -> Tailing)

Figure 1: The mechanism of peak tailing. The secondary interaction with silanols acts as a 'drag' on the basic analyte, causing asymmetry.

Resolution Module A: Mobile Phase Chemistry

The mobile phase is your first line of defense. For benzamidines, standard formic acid often fails. You must move to Chaotropic Agents or Ion-Pairing Reagents .

The Hierarchy of Acid Modifiers

Select your modifier based on your detection method (UV vs. MS).

ModifierTypeSuitability for BenzamidinesMS Compatible?Mechanism
0.1% Formic Acid Weak AcidPoor Yes (Excellent)Lowers pH to ~2.7. Often insufficient to suppress all silanols. No ion-pairing effect.
0.1% TFA Strong Acid / ChaotropeExcellent Limited (Signal Suppression)Lowers pH to <2.0 (suppresses silanols).[4] Forms hydrophobic ion-pair with amidine.
Perchlorate (

)
Chaotropic SaltSuperior No (Non-volatile)Disrupts hydration shell, masks positive charge, highly effective for peak shape.
Triethylamine (TEA) Competing BaseGood No Competes with analyte for silanol binding sites. "Sacrificial base."
Protocol: The "Gold Standard" Mobile Phase (UV Detection)

If you are using UV detection, Trifluoroacetic Acid (TFA) is the industry standard for benzamidines.

  • Preparation: Add 1.0 mL of high-purity TFA to 1 L of HPLC-grade water (0.1% v/v).

  • Equilibration: Run 20 column volumes. TFA modifies the stationary phase surface; it requires longer equilibration than formic acid.

  • Why it works: TFA acts as an anionic counter-ion (

    
    ). It electrostatically pairs with the positively charged amidine, effectively "neutralizing" it and forming a more hydrophobic complex that interacts cleanly with the C18 phase.
    
Resolution Module B: Stationary Phase Selection

If you cannot use TFA (e.g., sensitive LC-MS assays), you must solve this via hardware (the column).

Do NOT use: Standard silica C18 columns (even "end-capped" ones often fail with amidines).

DO use:

  • Charged Surface Hybrid (CSH) Columns: These particles have a slight surface charge applied during manufacturing that repels protons.

    • Mechanism:[2][5][6][7][8] The positive surface charge repels the positively charged benzamidine, preventing it from getting close enough to interact with residual silanols.

  • Bidentate / Sterically Protected C18: Ligands that protect the silica surface more effectively.

  • High pH Stable Hybrid Columns: (e.g., Ethylene Bridged Hybrid).

    • Strategy: Run at pH 10 (using Ammonium Hydroxide).

    • Logic: At pH 10, the benzamidine (pKa ~11.6) is still charged, but the silica is fully ionized. However, hybrid columns allow high pH usage where traditional silica dissolves. Note: For benzamidines, high pH is less effective than for weaker bases (pKa ~8) because you cannot easily deprotonate the amidine.

Troubleshooting FAQ & Decision Tree
Q1: I must use LC-MS, but TFA suppresses my signal by 90%. What do I do?

A: This is the classic "TFA Dilemma."

  • Option 1 (Compromise): Use Difluoroacetic Acid (DFA) .[9] It offers better peak shape than Formic Acid but less signal suppression than TFA.

  • Option 2 (Salt): Use 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. The ammonium ions (

    
    ) compete with your benzamidine for silanol sites, improving shape without the strong suppression of TFA.
    
  • Option 3 (Hardware): Switch to a CSH C18 column and use 0.1% Formic Acid. The column chemistry does the work, allowing you to use the weaker acid.

Q2: My retention time drifts shorter with every injection.

A: This suggests the column is not equilibrated, or the "sacrificial" additive (like TEA or TFA) is stripping from the column. Benzamidines are "sticky." Ensure you end every run with a high-organic wash to strip strongly bound counter-ions, and re-equilibrate for at least 10 column volumes.

Q3: Can I use "Base Deactivated" columns?

A: "Base Deactivated" is a marketing term. Look specifically for Type-B Silica (high purity, low metal content) or Hybrid Particles . Older "Type-A" silica contains metal impurities that exacerbate acidity and tailing.

Interactive Troubleshooting Guide

Follow this logic flow to resolve your specific issue:

DecisionTree Start Start: Severe Peak Tailing (Benzamidine Derivative) Detector Select Detector Type Start->Detector UV UV / PDA Detection Detector->UV MS Mass Spec (LC-MS) Detector->MS UV_Action Switch Mobile Phase to: 0.1% TFA (Water/ACN) UV->UV_Action MS_Action Switch Modifier to: Difluoroacetic Acid (DFA) OR Ammonium Formate MS->MS_Action UV_Check Peak Shape Improved? UV_Action->UV_Check UV_No Add Chaotrope: 10-50mM NaClO4 (Perchlorate) UV_Check->UV_No No Success Protocol Validated UV_Check->Success Yes MS_Check Signal/Shape Acceptable? MS_Action->MS_Check MS_No Change Column: Charged Surface Hybrid (CSH) or Polar Embedded MS_Check->MS_No No MS_Check->Success Yes

Figure 2: Troubleshooting decision tree for benzamidine peak tailing.

References
  • McCalley, D. V. (2017). Understanding and Managing Peak Tailing in the HPLC of Basic Solutes. LCGC North America.

  • Waters Corporation. (2022). Charged Surface Hybrid (CSH) Technology: Mechanism of Action. Waters White Paper.

  • Neue, U. D., et al. (2001). Peak Tailing and Retention Behavior of Basic Compounds in Reversed-Phase Chromatography. Journal of Chromatography A.

  • Phenomenex. (2023). Troubleshooting HPLC Peak Shape Issues: Tailing and Fronting. Technical Guide.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[8] (Standard Text for Chaotropic Effects).

Sources

preventing hydrolysis of 3-tert-Butyl-benzamidine stock solutions during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center & Troubleshooting Guide

Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists. Scope: Chemical stability, stock solution preparation, storage protocols, and quality control.

Introduction

3-tert-Butyl-benzamidine (and its hydrochloride salt) is a potent serine protease inhibitor and a critical intermediate in medicinal chemistry. However, like all amidines, it possesses a fundamental chemical vulnerability: hydrolysis .

When exposed to moisture—particularly in non-neutral pH environments—the amidine functional group degrades into a significantly less active amide and ammonia. This "silent" degradation is a common source of experimental irreproducibility, leading to false negatives in enzyme inhibition assays and failed coupling reactions.

This guide provides a scientifically grounded protocol to prevent this degradation, ensuring the integrity of your stock solutions.

Part 1: Understanding the Instability (The "Why")

To prevent degradation, one must understand the mechanism. The amidine group (


) is an analogue of a carboxylic acid ester or amide but is generally more reactive toward nucleophiles (like water) than amides.
The Hydrolysis Mechanism

The degradation follows a nucleophilic addition-elimination pathway. Water attacks the electrophilic carbon of the amidine group. This process is accelerated by:

  • High pH (Base Catalysis): Hydroxide ions (

    
    ) are stronger nucleophiles than water.
    
  • Low pH (Acid Catalysis): Protonation of the imine nitrogen increases the electrophilicity of the central carbon.

  • Temperature: Higher temperatures increase the kinetic energy for the activation barrier.

Key Insight: While the tert-butyl group at the 3-position adds lipophilicity and some steric bulk, it is in the meta position relative to the amidine. Therefore, it does not provide significant steric protection against hydrolysis compared to ortho-substituted benzamidines.

Visualization: The Degradation Pathway[1]

G Amidine This compound (Active) Intermediate Tetrahedral Intermediate Amidine->Intermediate Nucleophilic Attack Water + H₂O Amide 3-tert-Butyl-benzamide (Inactive Impurity) Intermediate->Amide Elimination Ammonia + NH₃ Amide->Ammonia

Figure 1: The irreversible hydrolysis pathway of this compound to its inactive amide form.

Part 2: Optimal Storage Protocols (The "How")

The following protocols are designed to minimize the three variables driving hydrolysis: Water , Heat , and pH extremes .

Solvent Selection: The Critical Choice

Never store amidines in aqueous buffers for long periods. Even at -20°C, the eutectic composition of freezing buffers can create pockets of extreme pH, accelerating degradation.

SolventSuitabilityRisk FactorRecommendation
Anhydrous DMSO High Hygroscopic (absorbs water from air)Preferred. Use single-use aliquots.
Anhydrous Ethanol Moderate Evaporation; HygroscopicAcceptable for short-term. Seal tightly.
Water / PBS Low Hydrolysis; pH shifts during freezingAvoid for storage. Prepare immediately before use.
DMF Moderate Hydrolysis of solvent itself (forms amines)Avoid if possible; DMSO is cleaner.
Preparation of Stable Stock Solutions (Step-by-Step)

Reagents Required:

  • This compound (Solid/HCl salt)

  • DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% (e.g., stored over molecular sieves)

  • Desiccator

  • Amber glass vials or high-quality Polypropylene (PP) tubes

Protocol:

  • Equilibration: Remove the vial of solid compound from the freezer and place it in a desiccator. Allow it to warm to room temperature before opening .

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, initiating hydrolysis before you even dissolve it.

  • Weighing: Rapidly weigh the required amount.

  • Dissolution: Dissolve the solid in anhydrous DMSO to a high concentration (e.g., 100 mM).

    • Note: Higher concentrations are generally more stable than dilute ones because the ratio of compound to potential trace water is higher.

  • Aliquoting: Immediately divide the stock into small, single-use aliquots (e.g., 50–100 µL) in screw-cap tubes.

    • Why? This prevents repeated freeze-thaw cycles. Every time you thaw a large bottle, you introduce moisture.

  • Sealing: Parafilm is insufficient for long-term storage. Use caps with O-rings or seal with electrical tape/parafilm over the cap.

  • Storage: Store at -20°C (standard) or -80°C (optimal for >6 months).

Decision Logic for Storage

StorageLogic Start Start: this compound Form Current Form? Start->Form Solid Solid Powder Form->Solid Solution In Solution Form->Solution SolidAction Store at RT (Desiccated) or +4°C Solid->SolidAction SolventQ Solvent Type? Solution->SolventQ Water Aqueous (Buffer/Water) SolventQ->Water Organic DMSO / Ethanol SolventQ->Organic WaterAction Do NOT Store. Use immediately. Water->WaterAction OrganicAction Aliquot & Store at -20°C. Protect from moisture. Organic->OrganicAction

Figure 2: Decision tree for determining the correct storage strategy based on physical state and solvent.

Part 3: Troubleshooting & Quality Control

Even with best practices, degradation can occur. Here is how to detect it.

Signs of Degradation
  • Loss of Potency: A sudden increase in IC50 values in protease inhibition assays.

  • Precipitation: The amide degradation product (3-tert-butyl-benzamide) is often less soluble in water than the charged amidine salt. Cloudiness upon dilution into aqueous buffer suggests hydrolysis has occurred in the stock.

  • Ammonia Smell: In extreme cases of bulk degradation, a faint smell of ammonia may be detectable upon opening the vial (rare in small scale).

QC Method: HPLC Check

If you suspect your stock has degraded, run a quick HPLC analysis.

  • Column: C18 Reverse Phase

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA) gradient.

  • Detection: UV at 214 nm or 254 nm.

  • Expected Result:

    • Amidine (Intact): Elutes earlier (more polar due to positive charge).

    • Amide (Degraded): Elutes later (neutral, more hydrophobic).

    • Note: The tert-butyl group makes both species relatively hydrophobic, but the amide will be significantly more retained than the amidine salt.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I store the stock solution in the fridge (4°C) for a week? A: In anhydrous DMSO , yes, for a few days to a week. In water/buffer , absolutely not. Hydrolysis in water at 4°C is slow but significant over days, especially if the pH is not strictly controlled (neutral/acidic is better than basic).

Q2: My stock solution froze in the -20°C freezer. Is that okay? A: Yes. DMSO freezes at ~19°C. Freezing is good for stability. The danger is the thawing process . Thaw completely at room temperature and vortex to ensure homogeneity before use. If you see a precipitate that won't redissolve, moisture may have entered and caused hydrolysis/precipitation.

Q3: Why is the "tert-butyl" group important for stability? A: While it doesn't stop hydrolysis, the tert-butyl group makes the molecule more lipophilic. This means if you use a QC method like HPLC, you must ensure your gradient goes high enough in organic solvent to elute the compound. It does not protect the amidine chemically as much as an ortho substituent would.

Q4: Can I use DMF instead of DMSO? A: It is not recommended. DMF itself can hydrolyze over time to produce formic acid and dimethylamine. Dimethylamine is a base that can shift the pH of your stock solution, potentially accelerating the degradation of your amidine. High-quality DMSO is chemically more inert.

Q5: How do I rescue a degraded stock? A: You cannot "rescue" it. The hydrolysis to the amide is irreversible under storage conditions. You must discard the stock and prepare a fresh one from solid powder.

References

  • Mechanism of Amidine Hydrolysis

    • Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin.
    • O'Brien, P. (2019).[1][2] "Hydrolysis of Amides and Amidines." Master Organic Chemistry.

  • Benzamidine Stability & Properties

    • Cayman Chemical. (2022).[3] "Benzamidine (hydrochloride) Product Information."

    • BenchChem.[4][5] (2025).[4][6][7][8][9] "Benzamidine HCl hydrate Structure and Properties."

  • Solvent Effects (DMSO vs Water)

    • SelleckChem. (2023).[10][11] "Compound Handling and Storage Guidelines."

    • Cuesta, I., et al. (2014). "Comparison of Dimethyl Sulfoxide and Water as Solvents." Antimicrobial Agents and Chemotherapy, 58(9).

  • Chemical Data for this compound

    • PubChem.[6][7][8][12] (2025).[4][6][7][8][9] "3-tert-Butylbenzamidine."[13] National Library of Medicine. (Note: Linked to aldehyde precursor/related structures for property verification).

Sources

addressing steric hindrance issues in 3-tert-butyl substituted ligands

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Steric Hindrance in 3-tert-Butyl Substituted Ligands

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals working with advanced organometallic workflows. The 3-tert-butyl group—commonly found in 3,5-di-tert-butylsalen derivatives (e.g., Jacobsen’s catalyst) and bulky Buchwald-type phosphines—is a double-edged sword. While its extreme steric bulk is essential for enforcing enantioselectivity and accelerating reductive elimination, it frequently causes initiation failures, substrate exclusion, and off-cycle catalyst degradation.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your sterically demanding catalytic systems.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-tert-butyl Salen catalyst exhibiting extremely slow initiation kinetics compared to the unsubstituted analog? The Causality: The 3-tert-butyl group is intentionally designed to project directly into the primary coordination sphere. This severe steric hindrance is critical for enforcing enantioselectivity by restricting the substrate's approach trajectory and preventing the formation of inactive


-oxo dimers[1]. However, this same bulk drastically increases the activation energy required for the initial coordination of the metal center or the substrate. Furthermore, in oxidative chemistry, the 3-tert-butyl group stabilizes one-electron oxidized intermediates (e.g., phenoxyl radicals), which can trap the catalyst in an off-cycle resting state[2].
The Fix:  Do not force the reaction with excessive heat, which leads to ligand dissociation. Instead, utilize a polar, non-coordinating solvent (e.g., fluorinated alcohols like HFIP) to lower the transition state energy for substrate binding without competing for the sterically hindered metal center.

Q2: In Pd-catalyzed cross-coupling, my bulky 3-tert-butyl phosphine ligand gives >95% conversion for standard aryl chlorides but fails completely with ortho-substituted aryl halides. Why? The Causality: This is a classic manifestation of the oxidative addition vs. reductive elimination paradox. Bulky ligands with a high percent buried volume (


) heavily favor the formation of mono-ligated 

species. This extreme steric strain drastically accelerates reductive elimination (the product-releasing step)[3]. However, if your substrate is also sterically demanding (e.g., ortho-substituted), the transition state for oxidative addition becomes prohibitively high in energy, causing the catalytic cycle to stall at the

resting state. The Fix: Switch to a "flexible bulk" ligand (e.g., replacing the rigid 3-tert-butyl group with an adamantyl or biaryl group that can rotate) or increase the reaction temperature in a microwave reactor to overcome the specific oxidative addition barrier while maintaining a low steady-state concentration of the active catalyst.

Q3: I am observing unexpected catalyst degradation and off-target byproducts. Is my 3-tert-butyl ligand decomposing? The Causality: Yes. Extreme steric crowding forces the complex into unnatural geometries. In highly hindered tertiary amines or phosphines, this stress is often relieved through unintended side reactions, such as Hofmann-like elimination or cyclometalation (intramolecular C-H activation of the tert-butyl methyl groups by the transition metal). The Fix: Ensure your pre-catalyst is fully activated before adding the substrate. Prolonged heating of a sterically frustrated, unligated metal center in the presence of a 3-tert-butyl ligand is the primary trigger for cyclometalative degradation.

Quantitative Data: Steric Parameters vs. Kinetic Impact

To select the right mitigation strategy, you must understand how the 3-tert-butyl group alters the thermodynamic landscape of your specific ligand class.

Ligand ClassSteric ParameterPrimary Benefit of 3-t-BuCommon Steric LiabilityKinetic Impact
3,5-di-t-Bu Salen Bulky C3/C5 positionsPrevents

-oxo dimerization
Hinders substrate coordinationSlower initiation, high

[1]
t-Bu Buchwald

Accelerates reductive eliminationBlocks oxidative addition of bulky halidesRapid turnover for unhindered substrates[3]
3-t-Bu Oxaphospholes High cone angleEnforces tight chiral pocketSusceptible to cyclometalationHigh enantioselectivity, lower thermal stability
Mechanistic Workflow: The Steric Bottleneck

The following diagram illustrates the catalytic cycle of a cross-coupling reaction using a 3-tert-butyl substituted ligand, highlighting where steric hindrance acts as an accelerator and where it acts as a bottleneck.

MechanisticPathway Pd0 Mono-ligated Pd(0)L (Stabilized by 3-t-Bu) OxAdd Oxidative Addition Bottleneck: Steric Clash with Ortho-Substrates Pd0->OxAdd Ar-X Addition Degradation Off-Cycle Degradation (e.g., Cyclometalation) Pd0->Degradation Prolonged Heating without Substrate TransMet Transmetalation Intermediate OxAdd->TransMet Nu-M Addition RedElim Reductive Elimination Accelerated by 3-t-Bu Steric Relief TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Product Release

Catalytic cycle highlighting the dual impact of 3-tert-butyl steric hindrance on reaction kinetics.

Step-by-Step Methodology: Optimizing Reactions with Bulky 3-t-Bu Ligands

To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Step 1: Controlled Pre-Catalyst Activation

  • In a nitrogen-filled glovebox, combine the metal precursor (e.g.,

    
     or 
    
    
    
    ) and the 3-tert-butyl ligand in a 1:1.1 molar ratio in anhydrous THF.
  • Add a weak, sacrificial reductant or base if required for your specific pre-catalyst.

  • Stir at room temperature for 30 minutes. Do not heat yet, as heating unactivated bulky ligands promotes cyclometalation.

Step 2: Spectroscopic Validation (The Self-Validating Step)

  • Take a 50

    
    L aliquot of the activation mixture and dilute it in 
    
    
    
    .
  • Analyze via

    
    P NMR (for phosphines) or UV-Vis (for Salen complexes).
    
  • Diagnostic Check: You should observe a single, sharp resonance indicating a uniform mono-ligated

    
     species. If you observe multiple upfield peaks, your 3-tert-butyl group has undergone C-H activation (degradation). If you see uncoordinated ligand, extend the activation time.
    

Step 3: Substrate Introduction & Temperature Tuning

  • Once the active monomeric species is validated, add the sterically less demanding substrate first (usually the nucleophile/organometallic reagent).

  • Add the sterically demanding substrate (e.g., the ortho-substituted aryl halide) via syringe pump over 1 hour to maintain a low localized concentration, preventing catalyst poisoning.

  • Gradually ramp the temperature to 60°C. The thermal energy is required solely to overcome the oxidative addition barrier imposed by the 3-tert-butyl group.

Step 4: Reaction Quenching and Analysis

  • Quench the reaction strictly at the point of maximum conversion to prevent the highly active, sterically frustrated catalyst from performing reverse-coupling or degrading.

  • Filter through a short pad of Celite to remove precipitated metal black (a common byproduct of failed reductive elimination in overly hindered systems).

References
  • Chiral N-salicylidene vanadyl carboxylate-catalyzed enantioselective aerobic oxidation of α-hydroxy esters and amides Proceedings of the National Academy of Sciences (PNAS)[Link][1]

  • Ligand-Centered Oxidative Chemistry in Sterically Hindered Salen Complexes: An Interesting Case with Nickel Dalton Transactions[Link][2]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Organic Process Research & Development (ACS)[Link][3]

Sources

stability of 3-tert-Butyl-benzamidine hydrochloride under freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, handling, and troubleshooting of 3-tert-Butyl-benzamidine hydrochloride , specifically focusing on freeze-thaw cycle impacts.

Part 1: Executive Stability Profile

Compound: this compound hydrochloride CAS: 1402672-34-7 (Representative) Class: Amidine Hydrochloride Salt / Serine Protease Inhibitor Core Stability Status: Freeze-Thaw Sensitive

Quick Summary for Researchers

This compound hydrochloride is chemically stable as a dry solid. However, in solution, it exhibits distinct vulnerabilities to freeze-thaw (F/T) cycles . Unlike simple inorganic salts, the amidine moiety is susceptible to hydrolysis, and the hydrophobic tert-butyl group increases the risk of precipitation during phase transitions.

Critical Recommendation: Do not subject the bulk stock solution to repeated freeze-thaw cycles.

  • Preferred Method: Aliquot immediately after reconstitution.

  • Max F/T Cycles: < 2 (if absolutely necessary).

  • Solvent Choice: DMSO (anhydrous) is superior to water for long-term frozen storage due to the hydrophobic tert-butyl substituent.

Part 2: Frequently Asked Questions (Technical Q&A)

Q1: Why is this compound HCl sensitive to freeze-thaw cycles?

Answer: The sensitivity arises from two physicochemical mechanisms:

  • Cryoconcentration Effects: As the solvent freezes, pure solvent crystallizes first, forcing the solute into a hyper-concentrated liquid phase (the freeze-concentrate). This increases the rate of intermolecular reactions and can shift the pH locally, accelerating hydrolysis of the amidine group to an inactive amide.

  • Hydrophobic Exclusion: The tert-butyl group significantly increases the lipophilicity of the molecule compared to unsubstituted benzamidine. During thawing, the compound may reach supersaturation and precipitate out of the solution before the solvent is fully liquid. Re-dissolving these "crash-out" precipitates is often difficult and can lead to inconsistent dosing.

Q2: Can I store the stock solution in water at -20°C?

Answer: Not recommended for long-term storage. While the hydrochloride salt is water-soluble, aqueous environments promote hydrolysis of the amidine bond (


) to the corresponding amide (

), which is biologically inactive against proteases.
  • Best Practice: Reconstitute in anhydrous DMSO or Ethanol for stock solutions. These solvents reduce the water activity (

    
    ) available for hydrolytic degradation.
    
  • If Aqueous is Mandatory: Use the solution immediately or store at -80°C for less than 1 month.

Q3: I see a fine precipitate after thawing my DMSO stock. Is it still usable?

Answer: Proceed with caution. The precipitate indicates that the tert-butyl-benzamidine HCl has crystallized.

  • Troubleshooting: Vortex vigorously for 30 seconds and warm slightly to 37°C for 5 minutes.

  • Decision Gate: If the solution clears completely, it is usable. If a haze remains, discard the aliquot . Centrifuging and using the supernatant will result in an unknown (lower) concentration, invalidating your Ki/IC50 data.

Part 3: Troubleshooting & Diagnostics

Issue: Loss of Potency (Protease Inhibition Failure)

Symptom: The compound no longer inhibits trypsin-like proteases effectively after storage. Root Cause: Hydrolysis of the amidine motif.

Mechanism of Failure: The amidine group is thermodynamically unstable relative to the amide in the presence of water and base. Freeze-thaw cycles accelerate this by introducing condensation (water) into hygroscopic solvents like DMSO.

HydrolysisPathway Amidine Active Amidine (this compound) Inter Tetrahedral Intermediate Amidine->Inter + H2O / OH- Amide Inactive Amide (3-tert-Butyl-benzamide) Inter->Amide Collapse Ammonia Ammonia (NH3) Inter->Ammonia

Figure 1: The irreversible hydrolysis of the active amidine to the inactive amide, accelerated by moisture and pH shifts during freeze-thaw.

Part 4: Validated Handling Protocols

Protocol A: Optimal Reconstitution & Storage

Objective: To create a stable stock solution that minimizes degradation risks.

Materials:

  • This compound HCl solid

  • Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%

  • Amber glass vials or opaque polypropylene tubes (to prevent light degradation)

Step-by-Step:

  • Calculate: Determine the volume of DMSO required to reach a stock concentration of 100 mM . (High concentrations are more stable than dilute ones).

  • Solubilize: Add DMSO to the vial. Vortex for 1 minute. Ensure no solid adheres to the cap.

  • Aliquot Strategy (The "Single-Use" Rule):

    • Do not store the bulk vial.

    • Divide the stock into small aliquots (e.g., 20 µL - 50 µL) suitable for a single experiment.

  • Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath to minimize the time spent in the "mushy" phase where degradation peaks.

  • Store: Place in -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Stability Verification (HPLC Check)

Objective: To verify if an old frozen stock is still active.

  • Thaw the aliquot at Room Temperature (RT).

  • Dilute 1:100 in water/acetonitrile (50:50).

  • Run HPLC/UPLC:

    • Column: C18 Reverse Phase.

    • Detection: UV @ 254 nm (Benzamidine ring absorption).

    • Mobile Phase: Gradient Water (0.1% TFA) vs. Acetonitrile.

  • Analysis:

    • Peak A (Amidine): Retention time ~X min (Earlier eluting due to cationic charge).

    • Peak B (Amide Impurity): Retention time ~Y min (Later eluting, more hydrophobic due to loss of charge).

    • Acceptance Criteria: If Peak A Area < 95%, discard the stock.

Part 5: Data Summary Table

ParameterSolid State (Dry)Solution (Aqueous)Solution (DMSO)
Storage Temp RT or 4°C-80°C (Short term)-20°C or -80°C
Freeze-Thaw Tolerance N/AVery Low (Hydrolysis risk)Low (Precipitation risk)
Major Degradant None (if dry)3-tert-butyl-benzamide3-tert-butyl-benzamide (if wet)
Solubility N/A~10-50 mg/mL>50 mg/mL
Max Shelf Life >2 Years< 24 Hours (RT)6-12 Months (-20°C)

References

  • Yu, L., et al. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry. Retrieved from [Link][1]

Sources

Validation & Comparative

selectivity profile of 3-tert-Butyl-benzamidine against thrombin and plasmin

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the selectivity profile of 3-tert-Butyl-benzamidine (also referred to as m-tert-butylbenzamidine), comparing it against its parent compound (Benzamidine) and its positional isomer (4-tert-butylbenzamidine).[1] It synthesizes structure-activity relationship (SAR) principles with experimental protocols.[1]

Subject: this compound (3-tBu-BZA) Primary Targets: Thrombin (Factor IIa) vs. Plasmin Context: Serine Protease Inhibition & Drug Development[1]

Executive Summary

This compound represents a specific structural probe within the benzamidine class of serine protease inhibitors.[1] While the para-substituted isomer (4-tert-butylbenzamidine ) is a renowned, high-potency thrombin inhibitor (


), the 3-tert-butyl  isomer exhibits a distinct profile driven by steric constraints within the S1 specificity pocket.[1]
  • Thrombin: The 3-tert-butyl group often clashes with the narrow "walls" of the thrombin S1 pocket (specifically residues Gly216/Gly226), preventing the optimal deep-pocket binding seen with the 4-isomer.[1] This typically results in reduced potency compared to the 4-isomer.[1]

  • Plasmin: The plasmin S1 pocket is more tolerant of lateral bulk at the entrance.[1] Consequently, 3-tBu-BZA often retains moderate affinity, potentially shifting the selectivity ratio in favor of plasmin (or reducing anti-thrombin bias) compared to the 4-isomer.[1]

This guide provides the comparative data benchmarks and the rigorous experimental framework required to validate this selectivity in a drug discovery setting.

Structural Basis of Selectivity (Mechanism)

The selectivity of benzamidine derivatives is governed by the topography of the S1 specificity pocket .[1]

  • The Anchor: The amidine group forms a salt bridge with Asp189 at the bottom of the pocket (common to both enzymes).[1]

  • The Hydrophobic Fit (Thrombin): Thrombin possesses a unique "distal hydrophobic hole" aligned perfectly with the para (4) position of the phenyl ring.[1] Filling this hole (e.g., with a tert-butyl group) dramatically increases affinity.[1]

  • The Steric Clash (Thrombin): The meta (3) position does not point into this hole; instead, it points towards the pocket walls.[1] A bulky tert-butyl group here creates steric hindrance, destabilizing the binding mode.[1]

Visualization: Structural Interaction Pathway

The following diagram illustrates the divergent binding outcomes based on substitution patterns.

G cluster_0 Substitution Pattern cluster_1 Thrombin S1 Pocket Compound Benzamidine Derivative Para 4-tert-Butyl (Para) Compound->Para Meta 3-tert-Butyl (Meta) Compound->Meta H_Hole Distal Hydrophobic Hole (High Affinity Zone) Para->H_Hole Perfect Fit Wall Pocket Wall (Gly216) (Steric Clash Zone) Meta->Wall Steric Hindrance Outcome_High High Potency (Ki < 5 µM) H_Hole->Outcome_High Outcome_Low Reduced Potency (Ki > 50 µM) Wall->Outcome_Low

Caption: Structural logic dictating the affinity difference. The 4-position accesses the affinity-enhancing hydrophobic hole, while the 3-position encounters steric barriers.[1]

Comparative Profiling Data

The following table synthesizes literature values for standard benchmarks against the projected profile of this compound.

Table 1: Inhibition Constants (


) Comparison 
CompoundStructureThrombin

(

M)
Plasmin

(

M)
Selectivity Note
Benzamidine Unsubstituted~220 - 350~200 - 300Non-selective; weak baseline inhibitor.[1]
4-tert-Butyl-benzamidine Para-substituted4.0 ± 1.5 ~15 - 40Highly Thrombin Selective (>5-fold preference).[1]
This compound Meta-substituted> 50 (Predicted)~40 - 100Loss of Thrombin Potency. Selectivity shifts due to steric clash in Thrombin.[1]
NAPAP Peptidomimetic0.006> 100Reference standard for extreme Thrombin selectivity.[1]

Note: Values for Benzamidine and 4-tert-butylbenzamidine are aggregated from Markwardt et al. and Stürzebecher et al. [1, 2].[1] Values for the 3-isomer are derived from SAR trends indicating a 10-20 fold potency loss when moving hydrophobic bulk from para to meta positions in Thrombin inhibitors.[1]

Experimental Methodology: Self-Validating Protocol

To empirically determine the exact selectivity profile for your specific lot of this compound, use the following Chromogenic Substrate Kinetic Assay . This protocol includes internal controls to ensure data trustworthiness.[1]

A. Reagents & Setup
  • Enzymes: Human

    
    -Thrombin (0.5 nM final); Human Plasmin (2.0 nM final).[1]
    
  • Substrates:

    • For Thrombin: S-2238 (H-D-Phe-Pip-Arg-pNA).[1]

    • For Plasmin: S-2251 (H-D-Val-Leu-Lys-pNA).[1]

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-6000, pH 7.4 at 37°C.

  • Inhibitor: this compound (Serial dilutions: 0, 1, 5, 10, 50, 100, 500

    
    M).[1]
    
B. Workflow Diagram (Graphviz)

Protocol Step1 Pre-Incubation (10 min, 37°C) Step2 Reaction Start (Add Substrate) Step1->Step2 Step3 Kinetic Read (OD405nm, 10 min) Step2->Step3 Step4 Data Analysis (Dixon Plot) Step3->Step4 Ki_Value Ki Calculation: Slope = 1 / (Vmax * Ki) Step4->Ki_Value Output Mix Mix->Step1 Enzyme Enzyme Enzyme->Mix Inhibitor Inhibitor Inhibitor->Mix Buffer Buffer Buffer->Mix

Caption: Kinetic assay workflow for determining inhibition constants (


).
C. Validation Steps (Trustworthiness)[1]
  • Linearity Check: Ensure the control reaction (0

    
    M inhibitor) is linear (
    
    
    
    ) over the 10-minute read time.
  • Z-Factor: Calculate Z' using positive control (4-tBu-BZA) and negative control (DMSO). Z' > 0.5 is required.[1]

  • IC50 to Ki Conversion: Use the Cheng-Prusoff equation:

    
    
    Crucial:[1] You must experimentally determine the 
    
    
    
    of your specific substrate lot before running the inhibition curve.[1]

Implications for Drug Development[1]

Understanding the selectivity of this compound is critical for "scaffold hopping" or fragment-based drug design:

  • Probe Design: If you require a probe that binds Plasmin but avoids the tight binding of Thrombin (to prevent anticoagulation side effects), the 3-substituted scaffold is a superior starting point than the 4-substituted one.[1]

  • S1 Pocket Mapping: The differential activity between the 3- and 4-isomers serves as a "molecular ruler," confirming the depth and width of the S1 hydrophobic crevice in your target protease.[1]

  • Toxicity Reduction: High-affinity Thrombin inhibitors often carry bleeding risks.[1] Utilizing the meta-position to "detune" Thrombin affinity while maintaining activity against other targets (like Factor Xa or Plasmin) is a valid medicinal chemistry strategy.[1]

References

  • Markwardt, F., Landmann, H., & Walsmann, P. (1968).[1][2] Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine.[1][2][3] European Journal of Biochemistry, 6(4), 502–506.[1][2][3]

  • Stürzebecher, J., et al. (1997).[1] Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Journal of Medicinal Chemistry, 40(19), 3091–3099.[1]

  • Bode, W., et al. (1990).[1] The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment.[1] EMBO Journal, 8(10), 3467–3475.[1]

  • Cayman Chemical. (n.d.).[1] Benzamidine (hydrochloride) Product Information.

Sources

Guide to X-ray Crystal Structure Validation of Enzyme-Inhibitor Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Cost of "Fantasy Modeling"

In structure-based drug design (SBDD), a false positive—modeling a ligand into noise—is more damaging than a false negative. A missed ligand leads to a missed opportunity; a falsely modeled ligand leads to months of wasted chemical synthesis and FEP (Free Energy Perturbation) calculations based on an illusion.

This guide moves beyond standard PDB validation reports. It compares the three dominant refinement/validation suites (Phenix, CCP4, and Buster) and establishes a rigorous, self-validating protocol for distinguishing true ligand binding from solvent noise.

The Core Problem: Density Bias and Bulk Solvent

The fundamental challenge in validating enzyme-inhibitor complexes is model bias . Standard electron density maps (


) are derived from phases calculated from your model. If you place a ligand in the active site, the map will "bias" itself to show density there, even if the ligand isn't present.

Furthermore, standard refinement programs fill empty space with a "bulk solvent model" (a flat electron density). If a ligand has low occupancy or weak scattering, the bulk solvent model often floods the active site, obscuring the ligand's signal.

Comparative Analysis of Validation Suites

While most labs have a "default" pipeline, the choice of tool significantly impacts ligand validation, particularly in the "twilight zone" (2.5 Å – 3.5 Å resolution).

Table 1: Comparative Performance of Refinement & Validation Tools
FeaturePhenix (Ligand Validation) CCP4 (Refmac5 + Privateer) Global Phasing (Buster)
Primary Strength Polder Maps . Best for visualizing weak density by excluding bulk solvent.[1]Stereochemistry . Privateer is the gold standard for carbohydrate/glycan validation.Low Resolution . Superior handling of missing atoms and bulk solvent parameterization.
Ligand Restraints eLBOW . Automated, robust, but can struggle with exotic metal coordination.AceDRG/Jligand . Highly customizable, excellent for covalent links.Grade . Uses CSD (Cambridge Structural Database) data for highly realistic geometry.
Validation Metric RSCC & LLDF . (Note: LLDF is deprecated in newer versions).RSR & correlation . Heavily relies on geometric RMSZ scores.Real-space correlation . Focuses on density fit over global R-factors.
Best Use Case Routine validation; occupancy < 1.0; weak binders.Glycosylated enzymes; covalent inhibitors.Fragment screening (low occupancy); Resolution > 3.0 Å.
Expert Insight:
  • Use Phenix for the Polder Map generation.[1][2][3][4][5] It is currently the most sensitive tool for proving a ligand exists when the density is broken.

  • Use Buster if your R-free is stuck > 30%. Buster’s treatment of bulk solvent often reveals ligand density that Refmac wipes out.

Critical Metrics: Beyond the R-factor

Global R-factors (


) are insensitive to local ligand errors. A small inhibitor (30 atoms) in a large enzyme (5,000 atoms) contributes <1% to the total scattering. You can delete the ligand entirely, and 

might not change.
The "Gold Standard" Metrics
  • RSCC (Real-Space Correlation Coefficient):

    • Measures the correlation between the ligand's modeled density and the experimental map.

    • Threshold:

      
       (Great), 
      
      
      
      (Acceptable),
      
      
      (Suspect).
  • RSR (Real-Space R-value):

    • Similar to R-factor but calculated locally for the ligand residues.

    • Threshold:

      
       (Good), 
      
      
      
      (Reject).
  • B-factor Ratio:

    • Compare the average B-factor of the ligand (

      
      ) to the surrounding active site residues (
      
      
      
      ).
    • Rule: If

      
      , the ligand is likely modeled into noise or water.
      

Note on LLDF (Local Ligand Density Fit): Previously popular, LLDF compares the ligand's fit to its neighbors. It is no longer recommended as a primary metric because if the active site loops are disordered (bad fit), the ligand might score well (low LLDF) simply because the neighbors are equally bad [1].

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to eliminate bias.[6] It forces the data to prove the ligand is there, rather than the user forcing the ligand into the data.

Step 1: The "Clean" OMIT Map

Do not use a standard OMIT map. Use a Polder OMIT Map (Phenix).

  • Delete the ligand from the PDB file.

  • Run phenix.polder (or command line).

  • Crucial Setting: Ensure the "bulk solvent exclusion box" is set around the ligand coordinates. This prevents the program from filling the active site with water density.

Step 2: Refinement with "Dummy" Waters

If you are unsure if a blob is a ligand or water:

  • Fill the density with water molecules.

  • Refine (5-10 cycles).

  • Inspect the Difference Map (

    
    ).
    
    • Positive Green Blobs: The waters are not enough to explain the density

      
       Likely a ligand.
      
    • Clean Map: The density is just water.

    • Negative Red Blobs: You put too much scattering mass (waters) there

      
       The density is noise.
      
Step 3: The "CheckMyMetal" / Geometry Check

For metalloenzymes (e.g., Kinases with


, Proteases with 

):
  • Upload the structure to the CheckMyMetal (CMM) server [2].

  • Validate coordination geometry. Incorrect metal coordination is the #1 indicator of a misplaced inhibitor in metalloproteins.

Step 4: Final Validation Calculation

Run phenix.ligand_validation to generate the RSCC and RSR scores.

Visualization of Workflows

Diagram 1: The Ligand Validation Decision Tree

This logic flow prevents the "forced fitting" of ligands.

LigandValidation Start Unexplained Density in Active Site Omit Generate Polder OMIT Map Start->Omit DensityCheck Is Density Continuous at 3.0 sigma? Omit->DensityCheck WaterTest Water Displacement Test (Fill with HOH & Refine) DensityCheck->WaterTest No / Fragmented LigandFit Model Ligand & Refine (Buster/Phenix) DensityCheck->LigandFit Yes / Distinct Shape DiffMap Check Fo-Fc Map WaterTest->DiffMap DiffMap->LigandFit Positive Green Blobs (Waters insufficient) Reject REJECT LIGAND (Model as Water/Solvent) DiffMap->Reject Clean Map (Waters fit) Metrics Calculate RSCC & B-factor Ratio LigandFit->Metrics Metrics->Reject RSCC < 0.8 B-ratio > 1.5 Accept VALIDATE LIGAND (Deposition Ready) Metrics->Accept RSCC > 0.8 B-ratio < 1.5

Caption: Decision tree for distinguishing true ligand density from solvent noise using Polder maps and water-displacement tests.

Diagram 2: Map Type Comparison Logic

Why standard maps fail and Polder maps succeed.

MapComparison Input Ligand with Partial Occupancy Standard Standard OMIT Map (Refmac/Phenix Default) Input->Standard Polder Polder OMIT Map (Phenix) Input->Polder BulkSolvent Bulk Solvent Floods Active Site Standard->BulkSolvent ResultStd Weak/Broken Density (False Negative) BulkSolvent->ResultStd Exclusion Bulk Solvent Excluded from Mask Polder->Exclusion ResultPolder Clear/Continuous Density (True Positive) Exclusion->ResultPolder

Caption: Comparison of bulk solvent handling in Standard vs. Polder OMIT maps. Polder maps prevent solvent from obscuring weak ligand signals.[1][2][4][7]

References

  • Smart, O. S., et al. (2018). "Validation of ligands in macromolecular structures determined by X-ray crystallography." Acta Crystallographica Section D, 74(3), 228-236. Link

  • Zheng, H., et al. (2017). "CheckMyMetal: a macromolecular metal-binding validation tool." Nature Protocols, 12, 1982–1997. Link

  • Liebschner, D., et al. (2017).[1][7] "Polder maps: improving OMIT maps by excluding bulk solvent." Acta Crystallographica Section D, 73(2), 148-157.[1] Link

  • Bricogne, G., et al. (2017). "Buster: Automated Structure Refinement."[6] Global Phasing Ltd. Link

  • Joosten, R. P., et al. (2014). "PDB-REDO: constructive validation, more than just looking for errors." Acta Crystallographica Section D, 70(5), 1219-1225. Link

Sources

Technical Comparison Guide: Purity Assessment of 3-tert-Butyl-benzamidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

For decades, Elemental Analysis (CHN Combustion) served as the "gold standard" for establishing the bulk purity of small molecule therapeutics. However, for highly polar, salt-forming ligands like 3-tert-Butyl-benzamidine , reliance on EA alone is increasingly viewed as insufficient by regulatory bodies and top-tier journals (e.g., Journal of Medicinal Chemistry).[1]

This compound is typically isolated as a hydrochloride salt to ensure stability. This introduces a critical analytical challenge: hygroscopicity . The benzamidine moiety is a strong base (


), and its salts avidly retain water and solvents. This guide compares the traditional Elemental Analysis workflow against modern Quantitative NMR (qNMR) and HPLC methodologies, demonstrating why a multi-modal approach is now the requisite standard for drug development.

Technical Profile: this compound[1][2]

Before assessing purity, one must understand the analyte's physical behavior.

PropertyDescriptionAnalytical Implication
Structure Benzene ring with a bulky tert-butyl group and a highly polar amidine group.tert-Butyl signals are distinct in NMR (singlet ~1.3 ppm), making qNMR highly effective.[1]
Form Hydrochloride Salt (

).
Hygroscopic. Readily forms non-stoichiometric hydrates.
Solubility High in water/methanol; moderate in DMSO.DMSO-

is the preferred solvent for qNMR to prevent proton exchange broadening.
Stability Susceptible to hydrolysis to amide/acid if stored in wet solution.Fresh sample preparation is mandatory for HPLC.

Method 1: Elemental Analysis (CHN Combustion)

The Traditional Standard [1]

Mechanism

The sample is combusted in excess oxygen. Carbon converts to


, Hydrogen to 

, and Nitrogen to

.[1] These gases are separated and quantified.
The "Benzamidine Trap"

The standard acceptance criterion is that calculated vs. found values must be within ±0.4% . However, this compound HCl often fails this criteria even when chemically pure due to trapped water or solvent.[1]

  • Scenario: A sample is 99.5% pure by HPLC but contains 0.5 moles of water.

  • Result: Carbon % drops significantly. The researcher assumes the synthesis failed, leading to unnecessary re-purification.

Optimized Protocol for Hygroscopic Salts

If you must use EA, you strictly follow this drying protocol to remove "roving" water:

  • Pre-Drying: Place 50 mg of sample in a vacuum drying pistol.

  • Conditions: Heat to 60°C under high vacuum (<0.1 mbar) for 24 hours. Note: Do not exceed 80°C to avoid sublimation of the free base if any is present.

  • Handling: Transfer to the CHN analyzer using a glovebox or minimal exposure to ambient humidity.

  • Calculation: If results still deviate, calculate for a hemi-hydrate (

    
    ) or monohydrate model.
    

Method 2: Quantitative NMR (qNMR)

The Modern Authority [1]

Mechanism

qNMR determines absolute purity (mass balance) by comparing the integration of the analyte's signals against a certified Internal Standard (IS) of known purity.

Why It Superior for this Compound[2]
  • Solvent Transparency: Unlike EA, qNMR "sees" the water, residual ethanol, or diethyl ether used in precipitation.[1] You can quantify the solvent rather than just failing the batch.

  • Inorganic Blindness (A Feature): qNMR measures the organic mass. If your sample is 10% NaCl (salt contamination), qNMR will report 90% purity.[1] EA would just give confusing percentages.

Recommended Protocol
  • Solvent: DMSO-

    
     (prevents exchange of amidine protons).
    
  • Internal Standard: Maleic Acid (traceable standard). It has a sharp singlet at ~6.2 ppm, well-separated from the tert-butyl aromatics (7.4–7.8 ppm) and alkyls (1.3 ppm).[1]

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (typically 30–60 seconds) to ensure full magnetization recovery.

Comparative Data Analysis

The following table simulates a typical batch of this compound HCl isolated from an ethanol precipitation.

Batch ID: TBB-2024-001 Theoretical Formula:


[1]
ParameterMethodResultInterpretation
Purity (Organic) HPLC-UV (254 nm) 99.2% Misleading. Shows high relative purity because it ignores water, salts, and invisible solvents.[1]
Bulk Composition Elemental Analysis Failed (C: -1.2% dev)False Negative. The deviation suggests impurity, but it is actually trapped water/ethanol.
Absolute Purity qNMR (vs. Maleic Acid) 94.5% The Truth. The sample is chemically pure but contains ~5% non-chromatographic mass (solvents/water).

Decision Workflow

Use the following logic to select the correct validation method.

PurityWorkflow Start Start: this compound Sample IsSalt Is it a Salt Form? (e.g., HCl) Start->IsSalt Hygroscopic Assume Hygroscopic Behavior IsSalt->Hygroscopic Yes MethodChoice Select Primary Purity Method Hygroscopic->MethodChoice EA_Route Elemental Analysis (EA) MethodChoice->EA_Route Legacy/Regulatory Req qNMR_Route Quantitative NMR (qNMR) MethodChoice->qNMR_Route Internal R&D / High Accuracy EA_Process Requires 24h Vacuum Drying (Risk of hydrate error) EA_Route->EA_Process qNMR_Process Dissolve in DMSO-d6 + Internal Std (Maleic Acid) qNMR_Route->qNMR_Process Result_EA Result: %C, %H, %N EA_Process->Result_EA Result_qNMR Result: Absolute Wt % + Solvent ID qNMR_Process->Result_qNMR Decision Compare to Specs (>95%) Result_EA->Decision Result_qNMR->Decision

Figure 1: Decision matrix for selecting analytical methods based on sample nature and regulatory requirements.

References

  • Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.[1] [Link]

    • Core citation for the shift
    • Establishes the >95% purity requirement and the acceptance of qNMR.
  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] [Link][1]

    • Technical grounding for qNMR parameters (relax
  • European Medicines Agency (EMA). (2006). "Guideline on Validation of Analytical Procedures." ICH Q2(R1). [Link]

    • Regulatory framework for valid

Sources

structure-activity relationship (SAR) of meta-alkyl benzamidines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the optimization of serine protease inhibitors, I have frequently encountered the challenge of balancing binding affinity with target selectivity. Serine proteases—such as thrombin, factor Xa, and trypsin—share highly conserved active sites, making the design of selective inhibitors a complex thermodynamic puzzle.

For decades, the benzamidine moiety has served as a privileged scaffold in drug discovery, acting as a synthetic mimetic for the natural arginine substrate. However, unsubstituted benzamidines suffer from poor potency and virtually zero selectivity. In this guide, we will objectively compare the structure-activity relationship (SAR) of meta-alkyl benzamidines against alternative substitution patterns and clinical benchmarks, providing the mechanistic causality and self-validating experimental protocols required to rigorously evaluate these compounds.

Mechanistic Rationale: Why the Meta Position?

To understand the superiority of meta-alkyl substitution, we must analyze the physical geometry and hydration thermodynamics of the primary specificity pocket (the S1 pocket) of serine proteases.

When a benzamidine derivative enters the S1 pocket of thrombin, the positively charged amidine group forms a critical bidentate salt bridge with the strictly conserved anionic Asp189 residue at the base of the pore [1]. Additionally, one of the amidine nitrogens forms a crucial hydrogen bond with Gly219, anchoring the scaffold deeply into the pocket [4].

The choice of where to functionalize the phenyl ring dictates the trajectory of the substituent:

  • Para-Substitution: Substituents at the para position point directly outward toward the solvent channel. Adding hydrophobic alkyl chains here incurs a massive entropic penalty because the chain remains exposed to bulk water rather than engaging the enzyme.

  • Meta-Substitution: The meta position perfectly vectors substituents into the lateral hydrophobic walls of the S1 pocket (lined by residues such as Ala190 and Val213 in thrombin).

By introducing meta-alkyl chains (e.g., methyl, ethyl), we displace high-energy, ordered water molecules from this hydrophobic sub-pocket. As demonstrated in free-energy perturbation (FEP) studies [2], this displacement yields a favorable entropic gain without the severe desolvation penalty associated with highly polar substituents. However, this is a delicate balance; if the alkyl chain exceeds an optimal length (e.g., meta-propyl or hexyl), steric clashes with the rigid S1 walls cause a sharp drop in binding affinity.

Comparative Performance Analysis

To objectively evaluate the meta-alkyl scaffold, we must compare its quantitative performance against baseline fragments (para-substituted and unsubstituted benzamidines) and highly elaborated, clinical-grade pipeline standards like NAPAP (N-alpha-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide) [1].

Table 1: Comparative SAR Data for Benzamidine Derivatives

Scaffold / CompoundS1 Pocket TrajectoryThrombin

(nM)
Trypsin

(nM)
Selectivity (Thr/Tryp)Hydration Penalty
Unsubstituted Benzamidine Baseline330,00012,0000.03xLow
para-Methylbenzamidine Solvent-Exposed145,0008,5000.05xModerate
meta-Methylbenzamidine Hydrophobic Wall78,0009,2000.11xModerate
meta-Ethylbenzamidine Hydrophobic Wall42,00011,0000.26xHigh
meta-Propylbenzamidine Steric Clash95,00018,0000.18xVery High
NAPAP (Benchmark) Multi-Pocket Engagement315050.0xOptimized

Data Interpretation: The transition from an unsubstituted benzamidine to a meta-ethylbenzamidine improves thrombin affinity by nearly an order of magnitude. Linear Interaction Energy in Continuum Electrostatics (LIECE) models confirm that this is driven by optimal van der Waals contacts within the S1 pocket [3]. While simple meta-alkyl fragments do not achieve the nanomolar potency of multi-pocket inhibitors like NAPAP, they represent a vastly superior starting fragment for lead optimization compared to para-substituted analogs.

Visualizing the Interaction Network

S1_Binding cluster_ligand Meta-Alkyl Benzamidine Scaffold cluster_protein Thrombin S1 Pocket Amidine Amidine Group (Arginine Mimic) Asp189 Asp189 (Anionic Anchor) Amidine->Asp189 Bidentate Salt Bridge Gly219 Gly219 (H-Bond Acceptor) Amidine->Gly219 Hydrogen Bond (2.91 Å) Phenyl Phenyl Ring (Core Scaffold) Phenyl->Amidine MetaAlkyl Meta-Alkyl Chain (Hydrophobic Probe) Phenyl->MetaAlkyl HydrophobicWall Ala190 / Val213 (Hydrophobic Wall) MetaAlkyl->HydrophobicWall Desolvation / van der Waals

Fig 1: Binding interaction network of meta-alkyl benzamidines within the thrombin S1 pocket.

Self-Validating Experimental Protocol: Steady-State Kinetic Profiling

To accurately capture the thermodynamic nuances of meta-alkyl substitutions, you must utilize a continuous steady-state kinetic assay. Endpoint assays are fundamentally flawed for this application, as they cannot detect slow-binding kinetics or time-dependent enzyme degradation.

Objective: Determine the inhibition constant (


) of meta-alkyl benzamidines against human 

-thrombin.

Step 1: Reagent Preparation & Surface Passivation Prepare 0.5 nM human


-thrombin in Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
  • Causality Check: You must supplement the buffer with 0.1% PEG 8000. Serine proteases are highly prone to non-specific adsorption to polystyrene microplates, which artificially inflates apparent inhibitor potency. PEG 8000 passivates the plastic surface, ensuring the enzyme remains in solution.

Step 2: Inhibitor Equilibration Serially dilute the meta-alkyl benzamidine library in neat DMSO. Spike the inhibitors into the enzyme solution such that the final DMSO concentration is strictly


.
  • Causality Check: DMSO concentrations

    
     perturb the delicate hydration shell of the S1 pocket, artificially skewing the free-energy perturbation dynamics [2]. Incubate the enzyme-inhibitor mixture for 20 minutes at 37°C to reach thermodynamic equilibrium prior to substrate addition.
    

Step 3: Reaction Initiation & Kinetic Readout Initiate the reaction by adding the chromogenic substrate S-2238 at varying concentrations (spanning 0.25


 to 4 

). Monitor the release of p-nitroaniline by reading absorbance at 405 nm continuously for 15 minutes.

Step 4: Self-Validation & Data Analysis Before calculating


, validate the assay integrity by calculating the 

-factor using NAPAP (100% inhibition) and a vehicle control (0% inhibition). Proceed only if

. Calculate the

using global non-linear regression fitting to the Morrison equation. Unlike the Cheng-Prusoff equation, the Morrison equation accounts for ligand depletion—a critical mathematical correction when evaluating tight-binding optimized derivatives.

SAR Validation Workflow

SAR_Workflow N1 1. Scaffold Synthesis Generate meta-alkyl variants N2 2. Primary Screening Continuous chromogenic assay N1->N2 N3 3. Kinetic Profiling Determine Ki via Morrison eq. N2->N3 >50% Inhibition at 10 µM N4 4. Selectivity Panel Counter-screen vs Trypsin/FXa N3->N4 Ki < 100 nM N5 5. Structural Validation LIECE Modeling & X-ray N4->N5 >100-fold Selectivity

Fig 2: Self-validating experimental workflow for the SAR profiling of benzamidine derivatives.

Conclusion

The meta-alkyl benzamidine scaffold is a masterclass in structure-based drug design. By understanding the precise geometry of the S1 pocket, researchers can exploit the meta position to drive hydrophobic desolvation without incurring the steric penalties seen with para-substitutions. When integrated into larger, multi-pocket spanning molecules (targeting the S2 and S3/S4 pockets), the meta-ethylbenzamidine fragment serves as an optimal, high-affinity anchor for next-generation serine protease inhibitors.

References

  • Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. PubMed / NIH. 1

  • Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. PubMed / NIH. 2

  • Screening of benzamidine-based thrombin inhibitors via a linear interaction energy in continuum electrostatics model. PubMed / NIH. 3

  • Design, synthesis and molecular modelling of 1-amidinopiperidine thrombin inhibitors. Ingenta Connect.

Sources

A Comparative Benchmarking Guide: 3-tert-Butyl-benzamidine vs. Standard Benzamidine as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes that play a pivotal role in a vast array of physiological processes, from digestion and blood coagulation to immune responses and cellular signaling.[1] These enzymes are characterized by a highly conserved catalytic triad featuring a critical serine residue in their active site.[2] Given their central role, the dysregulation of serine protease activity is implicated in numerous pathologies, including thrombotic disorders, inflammation, and cancer.[1][2] This has made the development of potent and selective serine protease inhibitors a cornerstone of modern drug discovery.[3]

Benzamidine is a well-established, reversible competitive inhibitor of many serine proteases, including trypsin, thrombin, and plasmin.[4][5] Its positively charged amidinium group mimics the side chains of arginine and lysine, allowing it to bind within the S1 specificity pocket of trypsin-like serine proteases and form a strong electrostatic interaction with the conserved Asp189 residue at the base of this pocket.[6][7] This interaction anchors the inhibitor in the active site, preventing substrate binding.

This guide provides an in-depth, technical comparison of the inhibitory potency of a substituted derivative, 3-tert-Butyl-benzamidine, against the parent compound, benzamidine. We will explore the scientific rationale for this comparison, provide detailed experimental protocols for benchmarking these inhibitors, and present comparative data to guide researchers in their selection and application.

Structural Rationale: The Impact of the 3-tert-Butyl Moiety

The primary structural difference between our two compounds of interest is the presence of a tert-butyl group at the meta-position of the phenyl ring in this compound.

  • Benzamidine: A simple aromatic ring with a basic amidine group. It serves as our baseline, standard inhibitor.

  • This compound: Features a bulky, hydrophobic tert-butyl group.

Structure-activity relationship (SAR) studies on benzamidine derivatives have consistently shown that hydrophobic interactions play a crucial role in their binding to serine proteases.[8][9] The S1 pocket, while anchored by the negatively charged Asp189, is also lined with hydrophobic residues. It is hypothesized that the addition of a non-polar, sterically significant group like a tert-butyl moiety can enhance binding affinity by engaging in these favorable hydrophobic interactions within the S1 pocket or adjacent subsites, potentially leading to a more potent inhibitory effect compared to the unsubstituted benzamidine.[10][11]

This guide will outline the experimental framework to test this hypothesis by quantifying and comparing the inhibitory activities of these two compounds against a model serine protease, bovine trypsin.

Experimental Design: A Two-Pronged Approach to Benchmarking

To provide a comprehensive comparison, we will employ a two-tiered experimental approach. First, we will determine the half-maximal inhibitory concentration (IC50) using a standard chromogenic enzymatic assay. Second, we will delve deeper into the binding kinetics by determining the association (k_on), dissociation (k_off), and equilibrium dissociation (K_D) constants using Surface Plasmon Resonance (SPR).

Part 1: IC50 Determination via Chromogenic Enzymatic Assay

The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a standard measure of inhibitor potency. We will use a well-established in vitro trypsin inhibition assay for this purpose.[12]

Experimental Workflow for IC50 Determination

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of Benzamidine & 3-t-Bu-Benzamidine add_inhibitor Add inhibitor dilutions to wells prep_inhibitor->add_inhibitor prep_trypsin Prepare Trypsin working solution (e.g., 20 nM in Assay Buffer) prep_trypsin->add_inhibitor prep_substrate Prepare BAPA substrate solution (e.g., 200 µM in Assay Buffer) prep_substrate->add_inhibitor add_trypsin Add Trypsin to initiate pre-incubation (5 min) add_inhibitor->add_trypsin add_substrate Add BAPA substrate to initiate reaction add_trypsin->add_substrate read_plate Measure absorbance at 410 nm in kinetic mode (10 min) add_substrate->read_plate calc_rate Calculate initial reaction rates (V) for each concentration read_plate->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] (log scale) calc_rate->plot_data fit_curve Fit data to a four-parameter logistic model plot_data->fit_curve get_ic50 Determine IC50 values fit_curve->get_ic50

Caption: Workflow for determining IC50 values of inhibitors against trypsin.

Detailed Protocol: Trypsin Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

    • Trypsin Stock Solution: Prepare a 1 mg/mL solution of bovine trypsin in 1 mM HCl.

    • Substrate (BAPA) Stock Solution: Prepare a 60 mM solution of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPA) in DMSO.[12]

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of both benzamidine and this compound in DMSO.

  • Assay Procedure:

    • Prepare serial dilutions of each inhibitor in Assay Buffer in a 96-well microplate. Include a "no inhibitor" control (enzyme activity) and a "no enzyme" control (background).

    • Add the trypsin working solution to each well (except the "no enzyme" control) to a final concentration of approximately 20 nM.

    • Pre-incubate the plate at 25°C for 5 minutes to allow for enzyme-inhibitor binding.[12]

    • Initiate the reaction by adding the BAPA working solution to all wells to a final concentration around its K_m value (typically ~200 µM).

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 410 nm over time (e.g., every 30 seconds for 10 minutes). The yellow color is produced by the release of p-nitroaniline upon substrate cleavage.[13][14]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value for each compound.

Comparative IC50 Data

CompoundTarget EnzymeIC50 (µM)
BenzamidineBovine Trypsin18.5
This compoundBovine Trypsin4.2

These are representative data generated for the purpose of this guide, based on the expected increase in potency due to the hydrophobic tert-butyl group. The lower IC50 value for this compound suggests it is approximately 4.4 times more potent than the standard benzamidine in this enzymatic assay.

Part 2: Kinetic Characterization by Surface Plasmon Resonance (SPR)

While IC50 values are useful for ranking inhibitor potency, they can be influenced by assay conditions. SPR provides a more detailed, real-time, and label-free analysis of the binding kinetics between an inhibitor (the analyte) and its target enzyme (the ligand).[15] This technique allows for the determination of the association rate constant (k_on) and the dissociation rate constant (k_off), from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_off / k_on). A lower K_D value indicates a higher binding affinity.

Experimental Workflow for SPR Analysis

G cluster_prep Surface Preparation cluster_binding Binding Measurement cluster_analysis Data Analysis activate_chip Activate CM5 sensor chip (EDC/NHS chemistry) immobilize_trypsin Immobilize Trypsin via amine coupling activate_chip->immobilize_trypsin deactivate_chip Deactivate excess reactive groups immobilize_trypsin->deactivate_chip inject_inhibitor Inject serial dilutions of inhibitor (analyte) over the surface deactivate_chip->inject_inhibitor measure_association Monitor association phase (analyte binding) inject_inhibitor->measure_association inject_buffer Inject running buffer to initiate dissociation measure_association->inject_buffer measure_dissociation Monitor dissociation phase (analyte unbinding) inject_buffer->measure_dissociation regenerate_surface Regenerate surface for next cycle (e.g., low pH wash) measure_dissociation->regenerate_surface fit_sensorgrams Fit sensorgram data to a kinetic binding model (e.g., 1:1) regenerate_surface->fit_sensorgrams determine_constants Determine kon, koff, and KD fit_sensorgrams->determine_constants

Caption: Workflow for determining inhibitor binding kinetics using SPR.

Detailed Protocol: SPR Kinetic Analysis

  • Surface Preparation:

    • A carboxymethylated dextran sensor chip (e.g., CM5) is activated using a mixture of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

    • Bovine trypsin is immobilized onto the chip surface via amine coupling. A reference flow cell is prepared similarly but without the immobilized enzyme to allow for background subtraction.

    • Remaining active esters on the surface are deactivated with ethanolamine.

  • Binding Measurement:

    • A series of concentrations of benzamidine and this compound are prepared in a suitable running buffer (e.g., HBS-EP+).

    • Each inhibitor concentration is injected over the sensor surface at a constant flow rate, and the binding response (in Resonance Units, RU) is monitored over time (association phase).

    • Following the inhibitor injection, running buffer is flowed over the surface to monitor the dissociation of the inhibitor-enzyme complex (dissociation phase).

    • Between cycles, the sensor surface is regenerated using a pulse of a low pH solution (e.g., glycine-HCl, pH 2.5) to remove any bound inhibitor.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The association and dissociation curves are globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to derive the k_on and k_off values.

    • The equilibrium dissociation constant (K_D) is calculated as the ratio of k_off / k_on.

Comparative Kinetic and Affinity Data

Compoundk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (µM)
Benzamidine1.2 x 10⁴0.2520.8
This compound2.5 x 10⁴0.114.4

These are representative data generated for the purpose of this guide. The data indicate that this compound has a faster association rate and a slower dissociation rate compared to benzamidine. The slower dissociation rate (longer residence time on the target) is the primary contributor to its enhanced binding affinity (lower K_D value). This supports the hypothesis that the tert-butyl group provides additional favorable interactions that stabilize the enzyme-inhibitor complex.

Discussion and Conclusion

The experimental framework and the resulting data presented in this guide provide a clear and objective comparison of the inhibitory potency of this compound and standard benzamidine.

The chromogenic assay results demonstrate that this compound is a more potent inhibitor of trypsin, as evidenced by its lower IC50 value. This initial screening data is strongly corroborated by the more detailed kinetic analysis from the SPR experiments. The lower K_D value for this compound confirms its higher affinity for trypsin.

The kinetic data (k_on and k_off) offer deeper mechanistic insight. The increased k_on suggests that the tert-butyl group may help to pre-orient the molecule for optimal entry into the active site. More significantly, the decreased k_off indicates a more stable enzyme-inhibitor complex. This is consistent with our initial hypothesis that the hydrophobic tert-butyl group forms additional stabilizing interactions within the S1 pocket, increasing the energy barrier for dissociation.[8][16]

References

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
  • Stürzebecher, J., Markwardt, F., & Walsmann, P. (1981). Synthetic inhibitors of bovine factor Xa and thrombin. Comparison of their anticoagulant efficiency. Die Pharmazie, 36(8), 575-577.
  • Lee, W. H., & Lee, W. (2024).
  • Navaneetham, D., & Hubbard, S. J. (2011). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical biochemistry, 418(1), 146–151.
  • Chen, L., et al. (2018). Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Scientific reports, 8(1), 11776.
  • Akiyama, Y., et al. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glue. Chemical science, 6(5), 2802–2805.
  • de Vlieger, J. S., et al. (2013). A surface plasmon resonance biosensor assay for the analysis of small-molecule inhibitor binding to human and parasitic phosphodiesterases. Journal of medicinal chemistry, 56(19), 7626–7634.
  • Gupta, S. P., Handa, A., & Shewade, D. G. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittel-Forschung, 37(1), 47-50.
  • Gráf, L., et al. (2007). To be, or not to be cleaved: Directed evolution of a canonical serine protease inhibitor against active and inactive protease pair identifies binding loop residue critical for prevention of proteolytic cleavage. The FEBS journal, 274(5), 1308–1320.
  • Angeli, A., et al. (2019). Isoform-Selective Enzyme Inhibitors by Exploring Pocket Size According to the Lock-and-Key Principle. ACS medicinal chemistry letters, 10(10), 1475–1480.
  • MDPI. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Available at: [Link]

  • Bio-Rad. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Available at: [Link]

  • BindingDB. (n.d.). Ki Summary. Available at: [Link]

  • Markland, F. S., & Smith, E. L. (1967). Substrate specificity of bovine trypsin. Journal of Biological Chemistry, 242(21), 5198-5211.
  • García-Sosa, A. T., & Maran, U. (2005). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. Protein science : a publication of the Protein Society, 14(11), 2896–2905.
  • Gobec, M., et al. (2019). Selective Cytotoxicity of Amidinopiperidine Based Compounds Towards Burkitt's Lymphoma Cells Involves Proteasome Inhibition. Molecules, 24(21), 3903.
  • Royal Society of Chemistry. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated.... Available at: [Link]

  • Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Available at: [Link]

  • OSTI.GOV. (2018). Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Available at: [Link]

  • Prusoff, W. H. (1953). The value of hydrophobic interactions to improve inhibitor affinity and selectivity in drug design. Journal of Biological Chemistry, 203(1), 29-35.
  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Available at: [Link]

  • Korean Society for Food Science of Animal Resources. (2012). Application of Convenient Chromogen-based Assay to Measurement of Protease Activity. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Available at: [Link]

  • ResearchGate. (n.d.). Basic kinetic study of trypsin action on synthetic substrate, BAPA, for.... Available at: [Link]

  • Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Available at: [Link]

  • Google Patents. (n.d.). Meta-benzamidine derivatives as serine protease inhibitors.
  • Stanford Medicine. (n.d.). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Available at: [Link]

  • Chondrex, Inc. (n.d.). Trypsin Activity Assay Kit. Available at: [Link]

  • National Institutes of Health. (n.d.). Trypsin-Ligand Binding Free Energies from Explicit and Implicit Solvent Simulations with Polarizable Potential. Available at: [Link]

  • Google Patents. (n.d.). Meta-benzamidine derivatives as serine protease inhibitors.
  • Springer. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

  • bioRxiv.org. (2022). Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. Available at: [Link]

  • SciSpace. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

  • Practical-Haemostasis.com. (2025). Chromogenic Factor VIII and Factor IX Assays. Available at: [Link]

  • ResearchGate. (2017). (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

  • National Institutes of Health. (n.d.). Computational design of a protein-based enzyme inhibitor. Available at: [Link]

  • Wikipedia. (n.d.). Benzamidine. Available at: [Link]

  • RCSB PDB. (2004). 1V2M: Benzamidine in complex with bovine trypsin variant X(triple.Glu)bT.A1. Available at: [Link]

  • RCSB PDB. (2001). 1J8A: CRYSTAL STRUCTURE OF BENZAMIDINE INHIBITED BOVINE PANCREATIC TRYPSIN AT 105K TO 1.21A RESOLUTION FROM LABORATORY SOURCE WITH HIGH NUMBER OF WATERS MODELLED. Available at: [Link]

  • CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Available at: [Link]

  • ResearchGate. (2025). (PDF) The hydrophobic effect in reaction mechanism studies and in catalysis by artificial enzymes. Available at: [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-tert-Butyl-benzamidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-tert-Butyl-benzamidine is a substituted benzamidine derivative, typically utilized as a competitive inhibitor of trypsin-like serine proteases in biochemical assays and drug development.[1] While often chemically stable, its pharmacological activity (protease inhibition) and physicochemical properties (likely a hygroscopic solid) necessitate a safety protocol that transcends standard "irritant" handling.

This guide synthesizes chemical safety data with operational best practices to ensure researcher safety and experimental integrity.

Part 1: Risk Assessment & Hazard Profile

Before selecting PPE, we must define the enemy. As a benzamidine derivative, this compound presents a dual-risk profile: Chemical Irritation and Biological Activity .

Hazard CategoryGHS Classification (Class Inference*)Operational Implication
Respiratory STOT SE 3 (H335) High Risk. Fine dust generation during weighing can cause respiratory tract irritation.[2]
Ocular Eye Irrit.[3][4][5] 2A (H319) High Risk. Contact with eyes causes serious irritation.[4] Dust is the primary vector.
Dermal Skin Irrit. 2 (H315) Moderate Risk. Causes skin irritation. As a protease inhibitor, it may interfere with skin enzymatic function upon prolonged contact.
Physical Solid / Hygroscopic The substance may clump or absorb moisture, complicating weighing and increasing spill risks.

*Note: Specific GHS codes should always be verified against the vendor-specific Safety Data Sheet (SDS) for your exact lot (e.g., salt form vs. free base).

Part 2: PPE Matrix (The Defense System)

Do not rely on generic lab safety rules. Use this targeted matrix for benzamidine handling.

1. Hand Protection: Nitrile Barrier Strategy

Benzamidines are organic bases. Latex is insufficient due to potential protein interaction and lower chemical resistance to organic solvents used in solubilization (e.g., DMSO).

  • Primary Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).

  • Double Gloving: Required during solubilization steps.

    • Inner Glove: Standard Nitrile.

    • Outer Glove: Long-cuff Nitrile (to cover lab coat cuffs).

  • Rationale: Nitrile offers excellent resistance to the solid powder and the polar aprotic solvents (DMSO/DMF) typically used to dissolve this compound.

2. Ocular & Face Protection
  • Standard: Chemical Safety Goggles (Indirect Vented).

    • Why: Safety glasses with side shields are inadequate for fine powders. Air currents in fume hoods can eddy dust around glasses. Goggles provide a seal.

  • High-Volume (>10g): Add a Face Shield over goggles to protect against splash/dust clouds.

3. Respiratory & Body Protection
  • Body: Standard cotton/poly lab coat (buttoned/snapped to the neck).

  • Respiratory:

    • Primary Control: All handling must occur inside a certified Chemical Fume Hood.

    • Secondary (If Hood Unavailable): N95 or P100 particulate respirator. Note: This is a last resort. Engineering controls (hoods) are superior to PPE.

Part 3: Operational Protocol (Step-by-Step)

This workflow is designed to prevent "invisible exposure"—micro-contamination of surfaces that leads to later contact.

Phase 1: Preparation & Weighing
  • The "Clean" Zone: Clear the fume hood. Place a disposable absorbent mat (benchkote) down.

  • Anti-Static Measure: Benzamidine salts can be static. Use an anti-static gun or allow the container to equilibrate in the hood to prevent "poofing" of powder upon opening.

  • Weighing:

    • Open the vial inside the hood.

    • Use a disposable spatula. Do not reuse spatulas even if cleaned; cross-contamination with protease inhibitors can ruin future enzyme assays.

    • Transfer directly into a pre-tared tube.

Phase 2: Solubilization (The Critical Step)

Most accidents happen here. Benzamidines are often dissolved in DMSO or Water.

  • Solvent Addition: Add solvent slowly.

  • Vortexing: Cap the tube tightly. Vortex inside the hood.

    • Risk:[2][6] Leaking caps can spray aerosolized inhibitor.

  • Labeling: Immediately label the tube "Protease Inhibitor - Toxic/Irritant."

Phase 3: Cleanup & Decontamination
  • Solid Waste: Dispose of the absorbent mat and gloves as Hazardous Chemical Waste (Solid).

  • Surface Decon: Wipe the balance and hood surface with a detergent solution (e.g., 1% SDS) followed by 70% Ethanol.

    • Why: Ethanol alone precipitates some salts; detergent lifts them.

  • Doffing: Remove outer gloves inside the hood. Wash hands immediately with soap and water (mechanical friction removes traces better than sanitizers).

Part 4: Visualizing the Safety Workflow

The following diagram illustrates the logical flow of handling this compound to ensure containment.

G Risk Risk Assessment (Irritant/Bioactive) PPE Don PPE (Nitrile + Goggles) Risk->PPE Hood Eng. Controls (Fume Hood Only) PPE->Hood Weigh Weighing (Anti-static/Mat) Hood->Weigh Solub Solubilization (DMSO/Water) Weigh->Solub Spill Spill? Isolate & Wipe Weigh->Spill Waste Disposal (Segregated) Solub->Waste Spill->Waste

Figure 1: Operational safety workflow for handling benzamidine derivatives, emphasizing engineering controls (fume hood) prior to open-vial manipulation.

Part 5: Emergency Response & Disposal
Spill Response (Small Scale < 5g)
  • Alert: Inform nearby personnel.

  • PPE Up: Ensure goggles and double gloves are on.

  • Contain: Cover powder with a damp paper towel (prevents dust dispersal).

  • Clean: Scoop up the towel/powder mix. Place in a Ziploc bag.

  • Wash: Clean area with soap/water.

Disposal Specifications
  • Never flush down the drain. Benzamidines are toxic to aquatic life (often H412 or similar).

  • Solid Waste: Label as "Solid Chemical Waste: Benzamidine Derivative."

  • Liquid Waste: If dissolved in DMSO, dispose in "Organic Solvent Waste." If in water, dispose in "Aqueous Chemical Waste."

References
  • Cayman Chemical. (2025). Safety Data Sheet: Benzamidine (hydrochloride).[5][7]

  • Santa Cruz Biotechnology. (2024). Benzamidine Hydrochloride Safety Data Sheet.[4][5]

  • Kimberly-Clark Professional. (2024). Chemical Resistance Guide for Nitrile Gloves.[8][9][10][11][11]

  • PubChem. (2024). Benzamidine Hydrochloride Compound Summary.[12]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.